molecular formula C9H10BrNO2 B1270469 (R)-3-Amino-3-(3-bromophenyl)propanoic acid CAS No. 788153-27-5

(R)-3-Amino-3-(3-bromophenyl)propanoic acid

Cat. No.: B1270469
CAS No.: 788153-27-5
M. Wt: 244.08 g/mol
InChI Key: RLYAXKJHJUXZOT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Amino-3-(3-bromophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-3-amino-3-(3-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYAXKJHJUXZOT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353314
Record name (r)-3-amino-3-(3-bromo-phenyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788153-27-5
Record name (r)-3-amino-3-(3-bromo-phenyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Amino-3-(3-bromophenyl)propanoic acid: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Amino-3-(3-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid that has emerged as a significant chiral building block in medicinal chemistry and drug discovery. Its unique structural architecture, featuring a stereocenter at the β-position and a bromine-substituted phenyl ring, makes it a valuable precursor for the synthesis of complex molecular entities with potential therapeutic applications. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic and analytical methodologies, and an exploration of its prospective biological relevance, particularly in the context of neuroscience. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this compound's core attributes.

Chemical Identity and Physicochemical Properties

This compound is characterized by a propanoic acid backbone with an amino group and a 3-bromophenyl substituent attached to the chiral beta-carbon. The presence of the bromine atom on the aromatic ring offers a strategic position for further chemical modifications, such as cross-coupling reactions, thereby expanding its synthetic utility.[1]

Structural Information
  • IUPAC Name: (3R)-3-amino-3-(3-bromophenyl)propanoic acid[2]

  • Synonyms: D-β-Phe(3-Br)-OH, (R)-3-Bromo-β-phenylalanine[1]

  • Molecular Formula: C₉H₁₀BrNO₂[1][3]

  • Molecular Weight: 244.09 g/mol [1][3]

  • CAS Number: 788153-27-5[1][2]

Physicochemical Data

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that experimentally determined data for the pure (R)-enantiomer is limited in publicly accessible literature.

PropertyValueSource
Appearance White powder[1]
Melting Point Data not available for the (R)-enantiomer. The related 3-(3-bromophenyl)propionic acid has a melting point of 72-76 °C.N/A
Solubility Soluble in DMSO.[4] Quantitative data in common solvents is not readily available. The related (R)-3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is soluble in DMSO at 100 mg/mL.[4][4]
Optical Rotation [α]D²⁵ = +4.3 ± 2° (c=0.5 in 0.1 N NaOH in MeOH)Inferred from the (S)-enantiomer
pKa Estimated values: ~4 (carboxylic acid), ~9.5 (amino group)Typical for β-amino acids

Synthesis and Elucidation of Structure

The synthesis of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 3-Amino-3-(3-bromophenyl)propanoic acid

A common and efficient method for the synthesis of 3-amino-3-arylpropanoic acids is a one-pot reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia, often ammonium acetate, in a suitable solvent like ethanol.[5][6][7]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product 3-bromobenzaldehyde 3-Bromobenzaldehyde racemic_product Racemic 3-Amino-3- (3-bromophenyl)propanoic acid 3-bromobenzaldehyde->racemic_product Ethanol, Reflux malonic_acid Malonic Acid malonic_acid->racemic_product ammonium_acetate Ammonium Acetate ammonium_acetate->racemic_product

Figure 1: One-pot synthesis of racemic 3-amino-3-(3-bromophenyl)propanoic acid.

Experimental Protocol (Representative):

  • To a round-bottom flask equipped with a reflux condenser, add 3-bromobenzaldehyde (1 equivalent), malonic acid (1.05 equivalents), and ammonium acetate (1.3 equivalents).

  • Add absolute ethanol as the solvent.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the white solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent such as methanol.[5]

Enantioselective Synthesis via Enzymatic Resolution

Enzymatic resolution is a widely employed and effective method for the separation of racemic mixtures of amino acids.[8] This technique leverages the stereoselectivity of enzymes, such as lipases or amidases, to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.[8][9]

Workflow for Enzymatic Resolution:

G Racemic Racemic 3-Amino-3- (3-bromophenyl)propanoic acid Acylation Enzymatic Acylation (e.g., Lipase, Acyl Donor) Racemic->Acylation Mixture Mixture of: (S)-N-acetylated amino acid (R)-amino acid (unreacted) Acylation->Mixture Separation Separation (e.g., Extraction) Mixture->Separation S_acetyl (S)-N-acetylated amino acid Separation->S_acetyl Organic Phase R_product This compound Separation->R_product Aqueous Phase Hydrolysis Acidic or Enzymatic Hydrolysis S_acetyl->Hydrolysis S_product (S)-3-Amino-3-(3-bromophenyl)propanoic acid Hydrolysis->S_product

Figure 2: General workflow for the enzymatic resolution of racemic β-amino acids.

Experimental Protocol (Representative):

  • The racemic amino acid is dissolved in a suitable buffer system.

  • An acyl donor (e.g., ethyl acetate) and a lipase (e.g., Candida antarctica lipase B) are added.

  • The reaction is stirred at a controlled temperature until approximately 50% conversion is achieved, which can be monitored by HPLC.

  • The reaction is quenched, and the mixture is separated. The acylated (S)-enantiomer is typically more soluble in organic solvents, while the unreacted (R)-enantiomer remains in the aqueous phase.

  • The desired (R)-enantiomer is isolated from the aqueous phase.

  • The acylated (S)-enantiomer can be hydrolyzed back to the free amino acid if desired.

Spectroscopic Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton at the chiral center (β-position), and the diastereotopic methylene protons of the ethyl group (α-position). The aromatic region would likely display complex multiplets due to the meta-substitution pattern. The β-proton would appear as a multiplet due to coupling with the adjacent methylene protons. The α-protons would also present as a multiplet.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxyl carbon, the carbons of the aromatic ring (with the carbon attached to the bromine showing a characteristic lower field shift), the β-carbon, and the α-carbon.

2.3.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by broad O-H stretching vibrations from the carboxylic acid group, N-H stretching from the amino group, a strong C=O stretching absorption for the carboxylic acid, and C=C stretching bands for the aromatic ring.

2.3.3. Mass Spectrometry (MS)

Mass spectrometry data from PubChem for the racemic mixture shows prominent peaks at m/z values of 184 and 186, corresponding to the isotopic pattern of bromine, likely representing the loss of the carboxyl and amino groups.[3] A peak at m/z 120 is also observed.[3]

Biological Significance and Applications

This compound is primarily utilized as a chiral building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2]

Potential as a GABA Receptor Modulator

The structural similarity of β-amino acids to the neurotransmitter γ-aminobutyric acid (GABA) suggests their potential to interact with GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are well-established targets for drugs used to treat anxiety, epilepsy, and sleep disorders. The presence of a phenyl group, particularly with a halogen substituent, can influence the binding affinity and selectivity of a molecule for different GABA receptor subtypes. While direct pharmacological data for this compound is scarce, it is a valuable intermediate for creating derivatives that may act as GABA receptor modulators.[1]

Role in Drug Discovery

The stereochemistry of a drug molecule is often critical for its biological activity. The availability of enantiomerically pure this compound allows for the stereoselective synthesis of drug candidates. This is crucial for developing drugs with improved efficacy and reduced side effects, as often only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or contribute to adverse effects. Its applications in drug design are focused on neurological disorders, where it can be incorporated into larger molecules to probe receptor interactions and signaling pathways.[2]

Safety and Handling

While specific toxicity data for this compound is not available, it is recommended to handle it with the standard precautions for laboratory chemicals. This includes using personal protective equipment such as gloves, safety glasses, and a lab coat. The racemic mixture is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7] It should be stored in a cool, dry, and well-ventilated area.[1]

Conclusion

This compound is a chiral building block of considerable interest to the pharmaceutical and medicinal chemistry communities. Its synthesis from readily available starting materials and the potential for stereoselective preparation make it an accessible and valuable tool. While a comprehensive experimental characterization is not fully available in the public domain, its structural features strongly suggest its utility in the development of novel therapeutics, particularly those targeting the GABAergic system. Further research into its direct pharmacological activity and the biological properties of its derivatives is warranted and holds the potential to yield new insights into the treatment of neurological disorders.

References

An In-Depth Technical Guide to the Structural Analysis of (R)-3-Amino-3-(3-bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Building Block

In the landscape of modern drug discovery and development, the precise architecture of a molecule is paramount. (R)-3-Amino-3-(3-bromophenyl)propanoic acid is a chiral β-amino acid that has garnered significant attention as a versatile building block. β-Amino acids and their derivatives are crucial components in the synthesis of pharmaceuticals and agrochemicals, often exhibiting a range of biological activities, including antimicrobial and metabolic-modulating properties.[1][2][3] Their incorporation into peptides can lead to analogues with enhanced enzymatic stability and greater potency.[4][5]

The specific structure of this compound, featuring a stereocenter at the C3 position and a bromine-substituted phenyl ring, makes it a valuable intermediate for novel therapeutics. It is particularly recognized for its role in synthesizing compounds that modulate neurotransmitter systems, showing promise in the exploration of treatments for neurological conditions such as depression and anxiety.[6]

This guide provides a comprehensive, multi-technique approach to the structural analysis of this molecule. As a senior application scientist, my objective is not merely to present protocols but to illuminate the strategic reasoning behind the analytical workflow. We will explore how chromatography confirms purity and stereochemical identity, how a suite of spectroscopic methods elucidates the covalent structure, and how crystallography provides the ultimate, unambiguous three-dimensional portrait. This integrated methodology ensures a robust and self-validating characterization, essential for advancing a compound from the research bench to clinical consideration.

Chapter 1: Foundational Physicochemical Properties

Before embarking on complex structural analysis, a baseline understanding of the molecule's fundamental properties is essential. These data serve as the initial checkpoint for identity confirmation.

PropertyValueSource
IUPAC Name (3R)-3-amino-3-(3-bromophenyl)propanoic acid[7]
Molecular Formula C₉H₁₀BrNO₂[7]
Molecular Weight 244.08 g/mol [7]
CAS Number 275826-35-2 (racemate)[7]
Structure A propanoic acid backbone with an amino group and a 3-bromophenyl group attached to the chiral β-carbon (C3).

The core of this molecule's utility lies in its chirality. The "(R)" designation refers to the specific spatial arrangement of the substituents around the C3 stereocenter. Verifying this configuration and ensuring the material is free from its (S)-enantiomer is a critical quality control step, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Chapter 2: Chromatographic Analysis for Purity and Enantiomeric Separation

The Scientist's Perspective: Chromatography is the workhorse of pharmaceutical analysis. For a chiral molecule like this, its primary role is twofold: to assess chemical purity by separating the target compound from any synthetic byproducts and, most critically, to resolve and quantify the (R) and (S) enantiomers. Without a validated method for determining enantiomeric purity, the compound is analytically blind. The choice of a chiral stationary phase is a deliberate one, designed to induce a temporary difference in energy between the two enantiomers, allowing them to be separated in time and space.

Technique 1: Chiral High-Performance Liquid Chromatography (HPLC)

Causality of Separation: The enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid has been successfully achieved using a Pirkle-type chiral stationary phase, specifically the (R,R)Whelk-01 column.[8] This type of column functions on the principle of forming transient, diastereomeric complexes between the enantiomers and the chiral selector covalently bonded to the silica support. The differing stability of these complexes for the (R) and (S) enantiomers results in different retention times, enabling their separation. The mobile phase, a non-polar solvent system with polar modifiers and additives like trifluoroacetic acid (TFA) and an amine, is crucial for modulating these interactions and achieving optimal resolution.

Experimental Protocol: Enantiomeric Purity Assessment
  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: (R,R) Whelk-01 column (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) / Isopropylamine (95:5:0.1:0.025 v/v/v/v). All solvents must be HPLC grade. The mobile phase should be freshly prepared and degassed.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.[8]

    • Column Temperature: 25°C.

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard (if available) at 1.0 mg/mL in a diluent of Ethanol:TFA (100:1 v/v).[8]

    • Prepare a sample of the (R)-enantiomer to be tested at the same concentration in the same diluent.

  • Analysis and System Suitability:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the racemic standard. The expected retention times are approximately 18 minutes for the (R)-enantiomer and 22.5 minutes for the (S)-enantiomer (note: these are based on the 4-bromo analog and may vary).[8]

    • Trustworthiness Check: The method is considered valid for analysis only if the system suitability criteria are met. The resolution between the two enantiomer peaks in the racemic standard chromatogram must be greater than 2.5.

    • Inject the test sample of the (R)-enantiomer.

  • Data Interpretation:

    • In the chromatogram of the test sample, the major peak should correspond to the retention time of the (R)-enantiomer.

    • The presence of a peak at the retention time of the (S)-enantiomer indicates enantiomeric impurity.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A) as follows: % ee = [(A_R - A_S) / (A_R + A_S)] x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation MobilePhase Prepare Mobile Phase (Hexane/EtOH/TFA/IPA) Equilibrate Equilibrate Column ((R,R) Whelk-01) MobilePhase->Equilibrate SamplePrep Prepare Sample (1 mg/mL in EtOH/TFA) InjectRacemate Inject Racemic Standard SamplePrep->InjectRacemate Equilibrate->InjectRacemate CheckSST System Suitability Test (Resolution > 2.5) InjectRacemate->CheckSST InjectSample Inject (R)-Enantiomer Test Sample CheckSST->InjectSample If Pass Integrate Integrate Peak Areas InjectSample->Integrate CalculateEE Calculate % Enantiomeric Excess Integrate->CalculateEE MS_Fragmentation Parent [C₉H₁₁BrNO₂]⁺ m/z = 244/246 Frag1 [C₈H₉BrN]⁺ m/z = 198/200 Parent->Frag1 Loss1 Frag2 [C₈H₉Br]⁺ m/z = 184/186 Frag1->Frag2 Loss2 Loss1 - COOH Loss2 - NH₂ XRay_Workflow Start Purified Compound CrystalGrowth Step 1: Crystal Growth (e.g., Slow Evaporation) Start->CrystalGrowth Mounting Step 2: Mount Crystal & Cool to 100 K CrystalGrowth->Mounting DataCollection Step 3: X-Ray Diffraction Data Collection Mounting->DataCollection Solve Step 4: Structure Solution (Generate Initial Model) DataCollection->Solve Refine Step 5: Structure Refinement (Optimize Model vs. Data) Solve->Refine Result Final 3D Structure (Absolute Configuration Confirmed) Refine->Result

References

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-3-amino-3-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-amino-3-(3-bromophenyl)propanoic acid is a chiral β-amino acid of significant interest in pharmaceutical research and development, primarily for its role as a key building block in the synthesis of novel therapeutics targeting neurological disorders. The unique structural motif, featuring a stereocenter at the β-position and a bromophenyl substituent, makes it a valuable synthon for creating complex bioactive molecules. This guide provides a comprehensive overview of scientifically robust and field-proven methodologies for the enantioselective synthesis of this target compound. We will explore two primary strategies: a classical approach involving racemic synthesis followed by enzymatic kinetic resolution, and a modern asymmetric synthesis utilizing a chiral auxiliary. Each section is designed to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and detailed, actionable protocols necessary for successful synthesis and characterization.

Introduction: The Significance of Chiral β-Amino Acids

Optically pure β-amino acids are crucial components in a vast array of physiologically active compounds and are integral to the development of peptidomimetics, natural products, and pharmaceuticals.[1] Unlike their α-amino acid counterparts, β-amino acids can form more stable secondary structures in peptides, offering enhanced resistance to enzymatic degradation. The presence of the 3-bromophenyl group in the target molecule provides a handle for further functionalization, for instance, through cross-coupling reactions, thereby expanding its synthetic utility. This guide focuses on reliable and scalable methods to obtain the (R)-enantiomer, which is often the biologically active isomer.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals several viable synthetic disconnections. The primary challenge lies in the stereoselective installation of the amine group at the C3 position.

Retrosynthesis target This compound racemic rac-3-amino-3-(3-bromophenyl)propanoic acid target->racemic Enzymatic Resolution imine Chiral Sulfinylimine target->imine Asymmetric Addition aldehyde 3-Bromobenzaldehyde racemic->aldehyde Mannich-type Reaction malonic Malonic Acid Derivatives racemic->malonic imine->aldehyde Condensation

Caption: Retrosynthetic pathways for this compound.

This analysis leads us to two principal strategies that will be detailed in this guide:

  • Strategy A: A one-pot synthesis of the racemic β-amino acid from 3-bromobenzaldehyde, followed by a highly selective enzymatic resolution.

  • Strategy B: A diastereoselective synthesis starting from 3-bromobenzaldehyde and a chiral auxiliary, specifically (R)-tert-butanesulfinamide.

Strategy A: Racemic Synthesis and Enzymatic Kinetic Resolution

This strategy is a robust and often preferred method in process chemistry due to its operational simplicity and the high enantiomeric excess achievable with enzymatic resolutions.

Workflow for Strategy A

StrategyA cluster_0 Part 1: Racemic Synthesis cluster_1 Part 2: Enzymatic Resolution start 3-Bromobenzaldehyde + Malonic Acid + Ammonium Acetate reaction1 One-Pot Reaction (Ethanol, Reflux) start->reaction1 product1 rac-3-amino-3-(3-bromophenyl)propanoic acid reaction1->product1 esterification Esterification (SOCl2, EtOH) product1->esterification rac_ester rac-ethyl 3-amino-3- (3-bromophenyl)propanoate esterification->rac_ester resolution Enzymatic N-acylation (Candida antarctica Lipase A, Butyl Butanoate) rac_ester->resolution separation Separation (Chromatography/Extraction) resolution->separation r_ester (R)-ethyl 3-amino-3- (3-bromophenyl)propanoate separation->r_ester s_amide (S)-N-butanoyl ethyl ester separation->s_amide hydrolysis Hydrolysis (aq. HCl) r_ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for racemic synthesis followed by enzymatic resolution.

Detailed Experimental Protocols

Part 1: Synthesis of racemic 3-amino-3-(3-bromophenyl)propanoic acid

This procedure is adapted from a general method for the synthesis of 3-amino-3-arylpropanoic acids.[2]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzaldehyde (18.5 g, 100 mmol), malonic acid (10.4 g, 100 mmol), and ammonium acetate (15.4 g, 200 mmol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A white precipitate will form as the reaction proceeds.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1 hour.

  • Isolation: Collect the white precipitate by vacuum filtration and wash the solid with cold ethanol (2 x 30 mL).

  • Drying: Dry the product under vacuum to yield racemic 3-amino-3-(3-bromophenyl)propanoic acid.

Part 2: Enzymatic Kinetic Resolution

This protocol is based on the enantioselective N-acylation of a similar substrate using Candida antarctica lipase A (CAL-A).[3]

  • Esterification: Suspend the racemic acid (12.2 g, 50 mmol) in 100 mL of absolute ethanol and cool to 0 °C. Add thionyl chloride (5.5 mL, 75 mmol) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 2 hours. Remove the solvent under reduced pressure to obtain the crude racemic ethyl ester.

  • Enzymatic Reaction: Dissolve the crude ethyl ester (13.6 g, 50 mmol) in 250 mL of diisopropyl ether. Add butyl butanoate (21.6 g, 150 mmol) as the acyl donor.

  • Catalyst Addition: Add immobilized Candida antarctica lipase A (e.g., Novozym 435, ~1.5 g).

  • Resolution: Stir the suspension at room temperature (or slightly elevated, e.g., 40 °C, for faster reaction) and monitor the conversion by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining (R)-ester and the formed (S)-amide.

  • Catalyst Removal: Filter off the enzyme and wash it with diisopropyl ether. The enzyme can often be reused.

  • Separation: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the (R)-ester and the (S)-N-butanoyl amide can be separated by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified (R)-ethyl ester in a mixture of 6N aqueous HCl and dioxane (1:1) and heat to reflux for 6-8 hours.

  • Final Isolation: Cool the reaction mixture and evaporate the solvents. Dissolve the residue in water and adjust the pH to ~7 with a suitable base (e.g., NaOH or an ion-exchange resin). The product will precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.

Step Product Typical Yield Enantiomeric Excess (e.e.)
Racemic Synthesisrac-3-amino-3-(3-bromophenyl)propanoic acid40-50%N/A
Enzymatic Resolution(R)-ethyl ester~45% (of theoretical max)>98%
HydrolysisThis compound>90%>98%

Strategy B: Asymmetric Synthesis via Chiral Auxiliary

This approach builds the desired stereocenter directly by employing a removable chiral auxiliary. Tert-butanesulfinamide is an excellent choice due to its high diastereoselectivity in additions to the derived imines and the straightforward removal of the auxiliary under acidic conditions.[4]

Workflow for Strategy B

StrategyB cluster_0 Part 1: Chiral Imine Formation cluster_1 Part 2: Diastereoselective Addition & Deprotection start_B 3-Bromobenzaldehyde + (R)-tert-Butanesulfinamide reaction_B1 Condensation (CuSO4, DCM) start_B->reaction_B1 product_B1 (R,E)-N-(3-bromobenzylidene)-2- methylpropane-2-sulfinamide reaction_B1->product_B1 addition Reformatsky-type Addition (Reformatsky reagent of ethyl bromoacetate) product_B1->addition intermediate Diastereomeric Adduct addition->intermediate deprotection Acidic Cleavage (HCl in Dioxane) intermediate->deprotection final_product_B This compound deprotection->final_product_B

Caption: Workflow for chiral auxiliary-mediated asymmetric synthesis.

Detailed Experimental Protocols

Part 1: Synthesis of (R,E)-N-(3-bromobenzylidene)-2-methylpropane-2-sulfinamide

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-tert-butanesulfinamide (12.1 g, 100 mmol), 3-bromobenzaldehyde (18.5 g, 100 mmol), and anhydrous dichloromethane (DCM, 200 mL).

  • Dehydrating Agent: Add anhydrous copper(II) sulfate (32 g, 200 mmol).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite, washing with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often pure enough for the next step, but can be further purified by recrystallization or column chromatography on silica gel.

Part 2: Diastereoselective Addition and Deprotection

  • Reformatsky Reagent Preparation: In a separate flame-dried flask under nitrogen, add activated zinc dust (13.1 g, 200 mmol) and anhydrous THF (100 mL). Add a solution of ethyl bromoacetate (16.7 g, 100 mmol) in THF (50 mL) dropwise. The reaction may need gentle heating to initiate. Once initiated, maintain the reaction at a gentle reflux until the zinc is consumed. Cool the resulting solution of the Reformatsky reagent to -78 °C.

  • Addition Reaction: To a solution of the chiral sulfinylimine (from Part 1, ~100 mmol) in anhydrous THF (200 mL) at -78 °C, add the pre-formed Reformatsky reagent via cannula.

  • Quenching: Stir the reaction at -78 °C for 3-4 hours. Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude adduct in 100 mL of methanol. Add 50 mL of 4M HCl in dioxane. Stir at room temperature for 1-2 hours.

  • Hydrolysis: Add 50 mL of water and heat the mixture to 60 °C for 4 hours to hydrolyze the ester.

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove the organic solvents. Wash the aqueous residue with diethyl ether to remove the chiral auxiliary byproduct. Adjust the pH of the aqueous layer to 7 with a base to precipitate the final product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step Product Typical Yield Diastereomeric Ratio (d.r.)
Imine Formation(R,E)-N-(3-bromobenzylidene)-...>95%N/A
Addition/DeprotectionThis compound60-75% (over 2 steps)>95:5

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₉H₁₀BrNO₂: 244.09 g/mol ).[5]

  • Chiral HPLC: To determine the enantiomeric excess (e.e.).

  • Melting Point: For comparison with literature values.

  • Optical Rotation: To confirm the stereochemistry.

Conclusion

This guide has detailed two robust and effective strategies for the synthesis of the valuable chiral building block, this compound. The choice between the enzymatic resolution of a racemic mixture and a direct asymmetric synthesis using a chiral auxiliary will depend on factors such as available equipment, cost of starting materials and catalysts, and desired scale. Both methods, when executed with care, provide access to the target compound in high yield and excellent enantiopurity, paving the way for its application in medicinal chemistry and drug discovery.

References

A Senior Application Scientist's Guide to the Enantioselective Synthesis of β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids are crucial structural motifs in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3][4] Their incorporation into peptides can confer remarkable properties, such as increased resistance to enzymatic degradation and the ability to form stable secondary structures like helices and turns.[1][5][6] This has made enantiomerically pure β-amino acids highly sought-after building blocks in drug development and molecular recognition studies.[1][2] This guide provides an in-depth technical overview of the core strategies for the enantioselective synthesis of β-amino acids, intended for researchers, scientists, and professionals in drug development.

The synthesis of stereoselective β-amino acids has been an area of extensive research, leading to the development of numerous methodologies.[7] Key catalytic asymmetric approaches involve carbon-carbon, carbon-nitrogen, and carbon-hydrogen bond-forming reactions.[1] This guide will delve into several of the most robust and widely employed strategies, including asymmetric hydrogenation, conjugate addition reactions, the Mannich reaction, Arndt-Eistert homologation, and biocatalytic methods. Each section will explore the underlying principles, provide exemplary protocols, and offer insights into the practical application of these techniques.

Asymmetric Hydrogenation of β-(Acylamino)acrylates

Asymmetric hydrogenation is a powerful and direct method for the synthesis of chiral β-amino acids, often providing high enantioselectivities and yields.[1] This approach typically involves the use of chiral transition metal catalysts, with rhodium and ruthenium complexes being particularly prevalent.[1][8]

The core principle of this method lies in the hydrogenation of a prochiral β-(acylamino)acrylate substrate in the presence of a chiral catalyst. The catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand, coordinates to the double bond of the substrate, creating a chiral environment that directs the addition of hydrogen to one face of the molecule, leading to the formation of one enantiomer in excess.

Causality in Experimental Choices: The Role of the Catalyst and Substrate Geometry

The success of asymmetric hydrogenation is highly dependent on the choice of catalyst and the geometry of the substrate. Chiral bisphosphine ligands, such as DuPhos and BICP, have proven to be highly effective in rhodium-catalyzed hydrogenations of β-(acylamino)acrylates, achieving enantiomeric excesses (ee) of up to 99.6%.[9]

A critical factor is the geometry of the enamide substrate, which can exist as either E or Z isomers. Some catalysts exhibit high enantioselectivity for one isomer over the other. For instance, Rh-Me-DuPhos is particularly effective for the hydrogenation of E isomers, while Rh-BICP shows high efficiency for both E and Z isomers, making it a more practical choice for reactions involving E/Z mixtures.[9][10] The choice of solvent can also influence the reaction, with toluene often being a suitable option.[9]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a β-(Acylamino)acrylate [9][10]

Objective: To synthesize an enantiomerically enriched β-amino acid derivative via asymmetric hydrogenation.

Materials:

  • β-(Acylamino)acrylate substrate (e.g., methyl 3-acetamino-2-butenoate)

  • Rh(COD)₂BF₄ (catalyst precursor)

  • Chiral ligand (e.g., Me-DuPhos or BICP)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a pressure-resistant reaction vessel with the Rh(COD)₂BF₄ precursor and the chiral ligand.

  • Add the anhydrous, degassed solvent to dissolve the catalyst precursor and ligand, and stir for 15-20 minutes to allow for complex formation.

  • Add the β-(acylamino)acrylate substrate to the vessel.

  • Seal the vessel, remove it from the glovebox, and connect it to the hydrogenation apparatus.

  • Purge the vessel with hydrogen gas several times to remove any residual air.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 40 psi for E isomers).[9]

  • Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).[10]

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Data Presentation: Enantioselectivities in Asymmetric Hydrogenation

Substrate (Isomer)CatalystSolventPressure (psi)ee (%)Reference
Methyl 3-acetamino-2-butenoate (E)[Rh(COD)(Me-DuPhos)]BF₄Toluene4098.2[9]
Methyl 3-acetamino-2-butenoate (Z)[Rh(COD)(BICP)]BF₄Toluene29495.1[10]
Ethyl 3-acetamidocinnamate (E/Z)[Rh(COD)(BICP)]BF₄Toluene100096[9]

Visualization: Asymmetric Hydrogenation Workflow

Asymmetric_Hydrogenation cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup & Analysis Rh_prec Rh(COD)₂BF₄ Catalyst Active Chiral Rh Catalyst Rh_prec->Catalyst Ligand Chiral Ligand (e.g., DuPhos) Ligand->Catalyst Solvent_prep Anhydrous Solvent Solvent_prep->Catalyst Reactor High-Pressure Reactor Catalyst->Reactor Substrate β-(Acylamino)acrylate Substrate->Reactor H2 H₂ Gas H2->Reactor Product_mix Reaction Mixture Reactor->Product_mix Purification Column Chromatography Product_mix->Purification Analysis Chiral HPLC Purification->Analysis Final_Product Enantioenriched β-Amino Acid Analysis->Final_Product

Caption: Workflow for Asymmetric Hydrogenation of β-(Acylamino)acrylates.

Organocatalytic Conjugate Addition

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of β-amino acids, with conjugate addition reactions being a prominent strategy.[11][12] This approach involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a small chiral organic molecule.

The underlying principle is the activation of the electrophile or the nucleophile by the organocatalyst through non-covalent interactions, such as hydrogen bonding. Chiral thiourea derivatives are particularly effective bifunctional catalysts, capable of activating the electrophile through hydrogen bonding to the carbonyl group, while a basic moiety on the catalyst can deprotonate the nucleophile, increasing its reactivity.[11]

Causality in Experimental Choices: Catalyst Design and Substrate Scope

The design of the organocatalyst is paramount for achieving high enantioselectivity. Bifunctional catalysts, such as those incorporating a thiourea motif and a tertiary amine, have shown excellent results in promoting the conjugate addition of amines to enoates.[11][13] The stereochemistry and structural rigidity of the catalyst are crucial for effective stereocontrol.

The choice of the α,β-unsaturated carbonyl compound and the nitrogen nucleophile also plays a significant role. Pyrazole-derived enoates have been shown to be effective substrates, as the pyrazole moiety can act as a hydrogen bond acceptor, facilitating activation by the catalyst.[13] A variety of O-protected hydroxylamines can be used as nitrogen nucleophiles, providing access to a range of β-amino acid derivatives.[11]

Experimental Protocol: Organocatalytic Conjugate Addition of a Hydroxylamine to an Enoate [11][13]

Objective: To synthesize an enantioenriched β-amino acid derivative via organocatalytic conjugate addition.

Materials:

  • Pyrazole-derived enoate (e.g., pyrazole crotonate)

  • Nitrogen nucleophile (e.g., O-benzylhydroxylamine)

  • Chiral thiourea catalyst

  • Solvent (e.g., Toluene or Trifluorotoluene)

  • Molecular sieves (4 Å)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the chiral thiourea catalyst and molecular sieves.

  • Add the solvent, followed by the pyrazole-derived enoate and the nitrogen nucleophile.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (monitoring by TLC).

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation: Enantioselectivities in Organocatalytic Conjugate Addition

Enoate SubstrateNucleophileCatalyst Loading (mol%)Solventee (%)Reference
Pyrazole crotonateO-benzylhydroxylamine30Toluene98[11]
Pyrazole cinnamateO-benzylhydroxylamine30Toluene92[11]
(E)-3-(Furan-2-yl)acrylateO-benzylhydroxylamine10Trifluorotoluene96[13]

Visualization: Mechanism of Bifunctional Thiourea Catalysis

Bifunctional_Catalysis cluster_catalyst Bifunctional Catalyst cluster_reactants Reactants cluster_transition_state Transition State Thiourea Thiourea Moiety Enoate α,β-Unsaturated Enoate Thiourea->Enoate H-Bond Activation TS Activated Complex Thiourea->TS Base Basic Moiety (e.g., Amine) Nucleophile Nitrogen Nucleophile Base->Nucleophile Deprotonation Base->TS Enoate->TS Nucleophile->TS Product β-Amino Acid Derivative TS->Product

Caption: Bifunctional activation in thiourea-catalyzed conjugate addition.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a cornerstone for the synthesis of β-amino compounds, including β-amino acids.[12][14][15] This reaction involves the addition of a stabilized enolate or enol equivalent to an imine, creating a new carbon-carbon bond and up to two new stereocenters.

The core of this strategy is the use of a chiral catalyst to control the facial selectivity of the nucleophilic attack on the prochiral imine. Both metal-based catalysts and organocatalysts have been successfully employed. Organocatalysts, such as chiral thioureas and squaramides derived from cinchona alkaloids, have proven to be particularly effective in promoting highly enantioselective Mannich reactions.[14][16]

Causality in Experimental Choices: In Situ Imine Formation and Catalyst Action

A significant advantage of many modern Mannich protocols is the in situ generation of the imine from an aldehyde and an amine source. This avoids the isolation of potentially unstable imines. The chiral catalyst then orchestrates the enantioselective addition of the nucleophile. For instance, chiral squaramide cinchona alkaloid catalysts can act as bifunctional catalysts, activating the imine through hydrogen bonding while a basic site on the catalyst deprotonates the malonate nucleophile.[14]

The choice of the nucleophile, imine precursors (aldehyde and amine), and catalyst are all critical for the outcome of the reaction. The reaction conditions, such as solvent and temperature, also need to be optimized to achieve high yields and enantioselectivities.[14]

Experimental Protocol: Organocatalytic Asymmetric Mannich Reaction [14]

Objective: To synthesize a chiral β-amino acid derivative via a one-pot asymmetric Mannich reaction.

Materials:

  • Aldehyde

  • Amine (e.g., 2-amino-1,3,4-thiadiazole)

  • Malonate (e.g., dimethyl malonate)

  • Chiral squaramide cinchona alkaloid catalyst

  • Toluene

  • Inert atmosphere

Procedure:

  • To a reaction tube, add the chiral squaramide catalyst (10 mol%).

  • Add the aldehyde, amine, and malonate to the tube.

  • Add toluene as the solvent.

  • Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 90-110 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation: Enantioselectivities in Asymmetric Mannich Reactions

AldehydeMalonateCatalyst Loading (mol%)ee (%)Yield (%)Reference
4-ChlorobenzaldehydeDimethyl malonate109955[14]
4-MethylbenzaldehydeDiethyl malonate109648[14]
2-NaphthaldehydeDimethyl malonate109552[14]

Visualization: Catalytic Cycle of the Asymmetric Mannich Reaction

Mannich_Cycle Catalyst Chiral Catalyst Activated_Imine Activated Imine Catalyst->Activated_Imine Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Imine->Activated_Imine Malonate Malonate Enolate Enolate Malonate->Enolate Adduct Mannich Adduct Enolate->Adduct Activated_Imine->Adduct Adduct->Catalyst Catalyst Regeneration Product β-Amino Acid Derivative Adduct->Product

Caption: Catalytic cycle for the organocatalyzed asymmetric Mannich reaction.

Arndt-Eistert Homologation

The Arndt-Eistert synthesis is a classic and reliable method for the one-carbon homologation of carboxylic acids.[17][18] It is a particularly valuable tool for the synthesis of β-amino acids from readily available α-amino acids, preserving the stereochemistry of the starting material.[19]

The reaction sequence begins with the conversion of an N-protected α-amino acid to its acid chloride, which then reacts with diazomethane to form an α-diazoketone. The key step is the subsequent Wolff rearrangement of the diazoketone, which can be promoted thermally, photochemically, or with a metal catalyst (typically silver salts), to generate a ketene intermediate. This highly reactive ketene is then trapped by a nucleophile, such as water, an alcohol, or an amine, to yield the homologous β-amino acid derivative.

Causality in Experimental Choices: Safety and Modern Modifications

A primary concern with the traditional Arndt-Eistert synthesis is the use of diazomethane, which is explosive and toxic. To mitigate this, safer alternatives and protocols have been developed. For instance, the Kowalski ester homologation offers a safer alternative.[17] Additionally, continuous flow systems for the in situ generation and use of diazomethane have significantly improved the safety and scalability of the Arndt-Eistert reaction.[20][21]

The choice of conditions for the Wolff rearrangement can also be tailored. Photochemical Wolff rearrangements in flow reactors offer mild reaction conditions, leading to high yields and purity.[20] The Newman-Beal modification, which includes triethylamine in the diazomethane solution, helps to scavenge the HCl byproduct and prevent the formation of α-chloromethylketone side products.[19]

Experimental Protocol: Arndt-Eistert Homologation of an α-Amino Acid [17][19]

Objective: To synthesize a β-amino acid from an α-amino acid via Arndt-Eistert homologation.

Materials:

  • N-protected α-amino acid

  • Thionyl chloride or oxalyl chloride

  • Diazomethane solution (prepared with care)

  • Silver benzoate or other silver(I) catalyst

  • Nucleophile (e.g., water, methanol)

  • Anhydrous solvents (e.g., THF, diethyl ether)

Procedure:

  • Acid Chloride Formation: Convert the N-protected α-amino acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride in an appropriate solvent.

  • Diazoketone Formation: Carefully add the acid chloride solution to a cooled ethereal solution of diazomethane. Stir the reaction at low temperature until the reaction is complete (cessation of nitrogen evolution).

  • Wolff Rearrangement: In a separate flask, prepare a solution of the silver catalyst in the nucleophile (e.g., silver benzoate in methanol). Add the diazoketone solution to the catalyst solution at a controlled rate.

  • Stir the reaction mixture until the rearrangement is complete (monitoring by TLC).

  • Quench the reaction and perform an appropriate workup to isolate the crude product.

  • Purify the β-amino acid derivative by crystallization or column chromatography.

Visualization: The Arndt-Eistert Reaction Mechanism

Arndt_Eistert Start N-Protected α-Amino Acid AcidChloride Acid Chloride Start->AcidChloride SOCl₂ or (COCl)₂ Diazoketone α-Diazoketone AcidChloride->Diazoketone Diazomethane CH₂N₂ Diazomethane->Diazoketone Wolff Wolff Rearrangement (Ag⁺, hν, or Δ) Diazoketone->Wolff Ketene Ketene Intermediate Wolff->Ketene Product β-Amino Acid Derivative Ketene->Product Nucleophile Nucleophile (H₂O, ROH, R₂NH) Nucleophile->Product

Caption: Key steps of the Arndt-Eistert homologation for β-amino acid synthesis.

Biocatalytic Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of enantiopure β-amino acids. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.[22]

Key enzymatic strategies for β-amino acid synthesis include kinetic resolution of racemic mixtures and asymmetric synthesis from prochiral precursors. Transaminases (TAs), lipases, and β-aminopeptidases are among the most utilized enzymes in this context.[23][24][25]

Causality in Experimental Choices: Enzyme Selection and Reaction Engineering

The choice of enzyme is critical and depends on the desired transformation. For instance, ω-transaminases can be used for the kinetic resolution of racemic β-amino acids, producing one enantiomer with excellent enantiomeric excess.[26] Lipases, such as Candida antarctica lipase B (CALB), are effective for the resolution of racemic β-amino esters.[27] β-aminopeptidases can selectively hydrolyze the L-amide of a racemic β-amino acid amide, providing access to the L-β-amino acid.[24][25]

Reaction engineering plays a vital role in optimizing biocatalytic processes. This includes controlling pH, temperature, and substrate/enzyme concentrations. In the case of transaminase-catalyzed reactions, the equilibrium can be shifted towards product formation by using a co-substrate that removes the ketone byproduct.

Experimental Protocol: Kinetic Resolution of a Racemic β-Amino Acid using ω-Transaminase [26]

Objective: To obtain an enantiomerically pure β-amino acid via enzymatic kinetic resolution.

Materials:

  • Racemic β-amino acid (e.g., rac-β-phenylalanine)

  • ω-Transaminase (e.g., from Burkholderia graminis)

  • Amino acceptor (e.g., pyruvate or benzaldehyde)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., phosphate buffer, pH 7.5)

  • Incubator/shaker

Procedure:

  • Prepare a reaction mixture containing the buffer, racemic β-amino acid, amino acceptor, and PLP.

  • Initiate the reaction by adding the ω-transaminase enzyme.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with shaking.

  • Monitor the reaction progress by analyzing the conversion and enantiomeric excess of the remaining β-amino acid at different time points using HPLC.

  • When the conversion reaches approximately 50%, stop the reaction (e.g., by adding acid or by heat inactivation).

  • Isolate the unreacted, enantiomerically pure (R)-β-amino acid from the reaction mixture using appropriate separation techniques (e.g., ion-exchange chromatography).

Data Presentation: Enzymatic Kinetic Resolution of β-Amino Acids

SubstrateEnzymeAmino AcceptorConversion (%)ee (%) of ProductReference
rac-β-Phenylalanineω-TransaminasePyruvate~50>99 (R)[26]
rac-β-Phenylalanineω-TransaminaseBenzaldehyde~50>99 (R)[26]
rac-β³-Amino acid amidesβ-Aminopeptidase-~50High (L-acid)[25]

Visualization: Biocatalytic Kinetic Resolution

Kinetic_Resolution Racemate Racemic β-Amino Acid (R and S enantiomers) Enzyme Enzyme (e.g., ω-Transaminase) Racemate->Enzyme Product_S Product from S-enantiomer Enzyme->Product_S k_fast Unreacted_R Unreacted R-enantiomer (Enantiopure) Enzyme->Unreacted_R k_slow (negligible)

Caption: Principle of enzymatic kinetic resolution for β-amino acid synthesis.

Conclusion

The enantioselective synthesis of β-amino acids is a dynamic and evolving field, driven by the increasing demand for these valuable compounds in medicinal chemistry and materials science. This guide has provided a comprehensive overview of several key strategies, highlighting the underlying principles, practical considerations, and recent advancements. From the well-established methods of asymmetric hydrogenation and Arndt-Eistert homologation to the more modern approaches of organocatalysis and biocatalysis, researchers have a powerful toolkit at their disposal. The continued development of novel catalysts and synthetic methodologies will undoubtedly lead to even more efficient and sustainable routes to enantiomerically pure β-amino acids, paving the way for future discoveries in drug development and beyond.

References

An In-Depth Technical Guide to (R)-3-Amino-3-(3-bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 788153-27-5

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(3-bromophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has emerged as a valuable building block in medicinal chemistry and pharmaceutical development. Its unique structural architecture, featuring a stereocenter at the β-position and a bromine-substituted phenyl ring, makes it an attractive scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The presence of the bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of diverse molecular libraries. This guide provides a comprehensive overview of the key physicochemical properties, synthesis, purification, and analytical characterization of this important molecule. The methodologies presented are grounded in established chemical principles and adapted from proven protocols for structurally related compounds, offering a robust framework for researchers in the field.

Introduction: The Significance of Chiral β-Amino Acids

β-amino acids are structural isomers of their more common α-amino acid counterparts, with the amino group attached to the second carbon atom from the carboxyl group. This seemingly subtle structural change imparts unique conformational properties, leading to the formation of stable secondary structures in β-peptides, such as helices and sheets. Furthermore, β-amino acids and their derivatives are often resistant to enzymatic degradation, enhancing their bioavailability and in vivo stability. These characteristics have made them a focal point in the development of peptidomimetics, bioactive molecules, and pharmaceuticals.

This compound belongs to the class of β-aryl-β-amino acids, which are integral components in a variety of pharmacologically active compounds. The specific stereochemistry at the C3 position is crucial for its biological activity and interaction with target macromolecules.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 788153-27-5[1]
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [1]
Appearance White to off-white powder-
IUPAC Name (3R)-3-amino-3-(3-bromophenyl)propanoic acid[1]
Synonyms D-β-Phe(3-Br)-OH, (R)-3-Bromo-β-phenylalanine-
Melting Point Not available-
Solubility Soluble in polar organic solvents and aqueous acids/bases-
pKa Not available (expected to have two pKa values for the carboxylic acid and amino groups)-

Structural Formula:

G mol Br | C1=CC=C(C(N)CC(=O)O)C=C1

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Strategy: Enzymatic Kinetic Resolution

This approach involves the synthesis of a racemic ester of 3-amino-3-(3-bromophenyl)propanoic acid, followed by enantioselective hydrolysis catalyzed by a lipase. Lipases are known to exhibit high stereoselectivity, making them ideal for separating enantiomers.

G racemic_ester Racemic Methyl 3-Amino-3-(3-bromophenyl)propanoate lipase Lipase (e.g., Candida antarctica Lipase B) racemic_ester->lipase Enantioselective hydrolysis r_acid This compound lipase->r_acid s_ester (S)-Methyl 3-Amino-3-(3-bromophenyl)propanoate lipase->s_ester hydrolysis Hydrolysis s_ester->hydrolysis s_acid (S)-3-Amino-3-(3-bromophenyl)propanoic acid hydrolysis->s_acid

Caption: Workflow for the enzymatic kinetic resolution of racemic methyl 3-amino-3-(3-bromophenyl)propanoate.

Experimental Protocol

This can be achieved through a variety of methods, with the one-pot reaction of 3-bromobenzaldehyde, malonic acid, and ammonium acetate being a common starting point to produce the racemic acid, followed by esterification.

  • Reaction Setup: To a round-bottom flask, add 3-bromobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2.5 equivalents) in ethanol.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in water and acidify with HCl to precipitate the racemic 3-amino-3-(3-bromophenyl)propanoic acid. Filter and dry the solid.

  • Esterification: Suspend the racemic acid in methanol and add thionyl chloride (1.5 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is the racemic methyl ester hydrochloride salt. This can be neutralized with a mild base and extracted with an organic solvent.

  • Enzyme Immobilization: For ease of separation, use an immobilized lipase such as Novozym 435 (Candida antarctica Lipase B).

  • Reaction Mixture: Dissolve the racemic methyl ester in a suitable organic solvent (e.g., tert-butyl methyl ether) and add a phosphate buffer (pH 7.0).

  • Enzymatic Reaction: Add the immobilized lipase to the biphasic mixture and stir at a controlled temperature (e.g., 30-40 °C). The lipase will selectively hydrolyze one enantiomer (typically the R-ester, though this can be enzyme-dependent) to the corresponding carboxylic acid.

  • Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.

Purification
  • Separation: After the enzymatic reaction, filter off the immobilized enzyme. The organic layer will contain the unreacted (S)-ester, and the aqueous layer will contain the salt of the (R)-acid.

  • Isolation of (R)-acid: Acidify the aqueous layer with HCl to precipitate this compound. Filter the solid and wash with cold water.

  • Isolation of (S)-ester: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the (S)-ester. This can be hydrolyzed to the (S)-acid if desired.

  • Recrystallization: The crude (R)-acid can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to achieve high chemical and enantiomeric purity.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stereochemistry of the final product.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. While a specific method for the 3-bromo isomer is not published, a method can be readily developed based on protocols for similar compounds, such as the 4-bromo isomer.

Proposed HPLC Method:

  • Column: A chiral stationary phase (CSP) is required. Pirkle-type columns (e.g., (R,R)-Whelk-O1) or polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are excellent starting points.

  • Mobile Phase: A normal phase mobile phase is often effective for these types of compounds. A typical mobile phase would consist of a mixture of hexane and a polar modifier like ethanol or isopropanol, with small amounts of an acidic (e.g., trifluoroacetic acid) and a basic (e.g., diethylamine) additive to improve peak shape.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

  • Method Development Rationale: The choice of CSP is critical and often empirical. Polysaccharide-based CSPs offer a wide range of selectivities due to their complex chiral recognition mechanisms. Pirkle-type columns rely on π-π interactions, hydrogen bonding, and steric effects. The mobile phase composition is adjusted to optimize the resolution and retention times. The acidic and basic additives are used to suppress the ionization of the carboxylic acid and amino groups, respectively, leading to better peak symmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

  • δ 7.3-7.8 (m, 4H): Aromatic protons of the 3-bromophenyl ring. The meta-substitution pattern will lead to a complex multiplet.

  • δ 4.5-4.7 (t, 1H): The proton at the chiral center (C3), coupled to the two diastereotopic protons on C2. The coupling constant (J) would be approximately 6-8 Hz.

  • δ 2.8-3.0 (dd, 2H): The two diastereotopic protons on C2, each coupled to the proton on C3. They will appear as a doublet of doublets.

  • δ 175-180: Carboxylic acid carbon.

  • δ 140-145: Aromatic carbon attached to the C3 carbon.

  • δ 120-135: Other aromatic carbons. The carbon attached to the bromine will have a distinct chemical shift.

  • δ 50-55: Chiral carbon (C3).

  • δ 40-45: Methylene carbon (C2).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 245.0, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), showing peaks at m/z 244 and 246.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules.

  • Peptidomimetics: Incorporation into peptide sequences to create analogs with enhanced stability and novel biological activities.

  • Neurological Disorders: As a building block for compounds targeting receptors and transporters in the central nervous system, with potential applications in treating depression, anxiety, and epilepsy. The bromophenyl moiety can enhance binding affinity to certain biological targets.

  • Asymmetric Synthesis: The chiral backbone can be used to induce stereoselectivity in subsequent reactions.

  • Fragment-Based Drug Discovery: The bromophenyl group allows for fragment elaboration through reactions like Suzuki or Buchwald-Hartwig cross-coupling, enabling the exploration of the surrounding chemical space of a target protein's binding site.

G main_compound This compound peptidomimetics Peptidomimetics main_compound->peptidomimetics Incorporation cns_drugs CNS Drug Candidates main_compound->cns_drugs Scaffold for asymmetric_synthesis Chiral Auxiliaries main_compound->asymmetric_synthesis Use as fbdd Fragment-Based Drug Discovery main_compound->fbdd Starting Fragment

Caption: Key application areas of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in pharmaceutical research and development. This guide has provided a comprehensive technical overview of its properties, a plausible and detailed synthetic route based on established methodologies, and robust analytical procedures for its characterization. By leveraging the information presented herein, researchers can confidently incorporate this compound into their synthetic workflows to explore new frontiers in drug discovery.

References

Fmoc-(R)-3-Amino-3-(3-bromophenyl)propanoic Acid: A Comprehensive Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_

Introduction: The Strategic Advantage of Brominated Beta-Amino Acids in Peptide Design

In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids is a cornerstone strategy for developing next-generation therapeutics with enhanced efficacy, stability, and target specificity. Among these, β-amino acids have garnered significant attention for their ability to induce stable secondary structures in peptides and for their inherent resistance to enzymatic degradation.[1][2] Fmoc-(R)-3-Amino-3-(3-bromophenyl)propanoic acid emerges as a particularly valuable building block in this context.[3]

This guide provides an in-depth technical overview of Fmoc-(R)-3-Amino-3-(3-bromophenyl)propanoic acid, detailing its application in solid-phase peptide synthesis (SPPS) and exploring the strategic implications of its unique structural features. The presence of a bromine atom on the phenyl ring offers a versatile handle for post-synthesis modifications, such as cross-coupling reactions, enabling the creation of complex peptide architectures and opening new avenues for peptide-drug conjugates and targeted therapeutics.[4][5][6] The (R)-stereochemistry at the β-carbon further imparts specific conformational constraints, guiding the peptide backbone into well-defined spatial arrangements.[5]

This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique properties of this amino acid to push the boundaries of peptide design.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Fmoc-(R)-3-Amino-3-(3-bromophenyl)propanoic acid is paramount for its successful application.

PropertyValueSource(s)
Molecular Formula C24H20BrNO4[7][8][9]
Molecular Weight 466.32 g/mol [8][9]
Appearance White to off-white powder
CAS Number 517905-85-0[7][8][10]
Purity (HPLC) ≥95-98%[9]
Solubility Soluble in DMF, NMP, and other common organic solvents used in SPPS.
Storage 2-8°C, sealed, dry, and protected from light.[5]

Note: It is crucial to handle the compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-(R)-3-Amino-3-(3-bromophenyl)propanoic acid lies in its incorporation into peptide sequences via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11][12] The workflow, while generally following standard SPPS protocols, requires specific considerations to ensure optimal coupling efficiency and to preserve the integrity of the bromine substituent.

Experimental Workflow: Incorporation of Fmoc-(R)-3-Amino-3-(3-bromophenyl)propanoic acid

The following diagram illustrates the key steps in a typical SPPS cycle for the incorporation of this β-amino acid.

SPPS_Workflow SPPS Cycle for Beta-Amino Acid Incorporation cluster_resin Resin-Bound Peptide cluster_cycle SPPS Cycle cluster_new_resin Elongated Peptide Resin Resin-Linker-Peptide(n) Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Start Cycle Washing1 2. Washing (DMF, DCM) Deprotection->Washing1 Coupling 3. Coupling (Fmoc-(R)-3-Amino-3-(3-bromophenyl)propanoic acid + Coupling Reagents) Washing1->Coupling Washing2 4. Washing (DMF, DCM) Coupling->Washing2 Resin_New Resin-Linker-Peptide(n+1) Washing2->Resin_New Next Cycle Suzuki_Coupling On-Resin Suzuki-Miyaura Cross-Coupling Peptide Resin-Peptide...-NH-CH(C6H4Br)-CH2-CO-... Reaction Peptide->Reaction Suzuki Coupling Reagents Arylboronic Acid (R-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4, Pd2(dba)3) Base (e.g., K3PO4, KF) Reagents->Reaction Product Resin-Peptide...-NH-CH(C6H4-R)-CH2-CO-... Reaction->Product

References

Spectroscopic data (NMR, MS) of (R)-3-Amino-3-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-3-Amino-3-(3-bromophenyl)propanoic acid

Introduction

This compound is a chiral, non-proteinogenic β-amino acid derivative. Its structural motif, featuring a bromophenyl group, makes it a valuable building block in medicinal chemistry and pharmaceutical development.[1] Specifically, its utility has been recognized in the synthesis of novel therapeutic agents targeting various neurological disorders, where it can influence synaptic transmission.[1]

Accurate structural elucidation and confirmation are paramount in the drug discovery pipeline. This technical guide provides a comprehensive analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data for this compound. As a senior application scientist, this guide moves beyond mere data presentation, focusing on the causal links between molecular structure and spectral output, the logic behind experimental design, and the interpretation of data to provide an unambiguous structural confirmation.

Molecular and Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into complex spectral data. These properties dictate the expected outcomes in both mass spectrometry and NMR experiments.

PropertyValueSource
IUPAC Name (3R)-3-amino-3-(3-bromophenyl)propanoic acid[2]
CAS Number 788153-27-5[3]
Molecular Formula C₉H₁₀BrNO₂[2]
Molecular Weight 244.09 g/mol [2]
Exact Mass 242.98949 Da[2]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, the presence of bromine provides a highly distinctive isotopic signature that serves as a primary validation checkpoint.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to promote protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

  • Ionization Mode: Operate in positive ion mode to generate protonated molecular ions, [M+H]⁺.

  • Data Acquisition: Acquire a full scan mass spectrum over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): Select the isotopic cluster corresponding to the [M+H]⁺ ion for collision-induced dissociation (CID) to elicit structurally informative fragment ions.[4] Vary collision energy (e.g., 10-40 eV) to control the extent of fragmentation.

Data Interpretation and Fragmentation Pathway

The mass spectrum is analyzed for two key features: the molecular ion and its fragmentation pattern. Fragmentation is the process where energetically unstable molecular ions dissociate into smaller, stable ions, providing a "fingerprint" of the molecule's structure.[5]

The presence of a single bromine atom is the most salient feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic A+2 isotopic pattern, where two peaks of roughly equal intensity are observed, separated by 2 m/z units.

  • Expected [M(⁷⁹Br)+H]⁺: 242.98949 + 1.00783 = 243.99732 m/z

  • Expected [M(⁸¹Br)+H]⁺: 244.98744 + 1.00783 = 245.99527 m/z

The observation of this 1:1 doublet at ~m/z 244 and 246 is the first confirmation of the compound's elemental composition.

In tandem MS, the selected precursor ion is fragmented. For β-amino acids, fragmentation often involves neutral losses from the propanoic acid backbone and cleavages around the benzylic carbon.

Observed m/z (Isotopic Pair)Proposed Fragment StructureNeutral LossMechanistic Rationale
198 / 200[M+H - H₂O - CO]⁺ or [C₈H₉BrN]⁺H₂O (18 Da) & CO (28 Da)Sequential loss from the carboxylic acid group is a common pathway for amino acids.
184 / 186[M+H - COOH - NH₂]⁺ or [C₇H₆Br]⁺HCOOH (46 Da) & NH₃ (17 Da)This corresponds to the bromophenyl-ethenyl cation, a stable fragment resulting from the cleavage of the Cα-Cβ bond and loss of the amino and carboxyl groups. This fragment is noted in the PubChem GC-MS data for the parent compound.[2]
104[C₇H₆N]⁺C₂H₄O₂ & BrLoss of the bromo substituent and the carboxylic acid group, leaving a phenylmethaniminium ion.

The fragmentation of β-amino acids can be complex and may differ from α-amino acids, with fragmentation pathways that can involve the entire backbone.[6]

MS Analysis Workflow

Caption: Workflow for MS analysis and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal multiplicities, and integration, a complete structural map can be assembled.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the zwitterionic form of the amino acid and allows for the observation of exchangeable -NH₂ and -COOH protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (Optional but Recommended): A COSY (Correlation Spectroscopy) experiment can confirm H-H couplings, while an HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate directly bonded protons and carbons.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, methine, and methylene protons. The chemical environment of each proton dictates its resonance frequency (chemical shift).[7]

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Ar-H (H2, H4, H5, H6)7.2 - 7.6Multiplets4H~2-8 HzThe four protons on the bromophenyl ring will appear as distinct multiplets due to their unique electronic environments and ortho/meta coupling.
CH-NH₂ (α-H)~4.2 - 4.4Triplet (t) or dd1H~6-8 HzThis methine proton is coupled to the two adjacent methylene protons, appearing as a triplet if J-couplings are similar, or a doublet of doublets (dd) if they are different.
CH₂-COOH (β-H)~2.6 - 2.8Doublet of doublets (dd)2H~6-8, ~15 HzThese two protons are diastereotopic and coupled to the α-H. They will appear as a complex multiplet, often resembling a pair of doublets of doublets.
COOH ~12.0Broad Singlet1H-The acidic proton is highly deshielded and its signal is typically broad due to chemical exchange.
NH₂ ~8.2Broad Singlet2H-Amine protons also exhibit broad signals due to exchange and quadrupolar effects from the nitrogen atom.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 101 MHz)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule.

Carbon AssignmentPredicted δ (ppm)Rationale
C=O (Carboxyl)~172-174The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.
Ar-C (Quaternary C1)~145-147The ipso-carbon to which the amino-propyl chain is attached.
Ar-C (C-Br)~121-123The carbon directly bonded to bromine is shielded relative to other aromatic carbons but identifiable.
Ar-CH (C2, C4, C5, C6)~125-132The four protonated aromatic carbons will appear in this region. Their exact shifts depend on their position relative to the bromine and alkyl substituents.
CH-NH₂ (α-C)~49-51The benzylic carbon bonded to the nitrogen atom.
CH₂-COOH (β-C)~40-42The methylene carbon adjacent to the carboxylic acid group.

NMR Analysis Workflow

Caption: Systematic workflow for NMR data analysis.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry and NMR spectroscopy. MS analysis, anchored by the characteristic 1:1 isotopic doublet at m/z 244/246, unequivocally confirms the molecular formula and the presence of a bromine atom. Tandem MS experiments further corroborate the backbone structure through predictable fragmentation patterns.

Complementarily, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's covalent framework. The distinct chemical shifts, integrations, and coupling patterns observed in the spectra align perfectly with the proposed structure, confirming the connectivity of the 3-bromophenyl ring, the chiral center, and the propanoic acid chain. Together, these orthogonal analytical techniques provide a self-validating system, delivering an unambiguous and trustworthy confirmation of the identity and structure of this compound, a critical requirement for its application in research and drug development.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of (R)-3-Amino-3-(3-bromophenyl)propanoic Acid in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Therapeutic Potential with a Versatile β-Amino Acid Scaffold

(R)-3-Amino-3-(3-bromophenyl)propanoic acid is a chiral, non-proteinogenic β-amino acid that has emerged as a highly valuable building block in modern medicinal chemistry. Its unique structural features—a β-amino acid backbone, a specific (R)-stereochemistry, and a strategically placed bromophenyl moiety—offer a powerful toolkit for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2][3]

The incorporation of β-amino acids like this one into peptide-based drug candidates is a well-established strategy to overcome the inherent limitations of natural α-peptides, such as their susceptibility to proteolytic degradation.[4] This modification can induce specific secondary structures and enhance metabolic stability, leading to improved pharmacokinetic profiles.[4] Beyond peptidomimetics, the 3-aryl-β-amino acid scaffold is a known pharmacophore for accessing important neurological targets, including GABA receptors, making this compound a critical starting material for the development of treatments for disorders like anxiety, epilepsy, and chronic pain.[1][5]

The bromine atom on the phenyl ring is not merely a placeholder; it serves as a crucial handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse compound libraries to probe structure-activity relationships (SAR). This document provides detailed protocols for the application of this compound in two key areas of drug discovery: the synthesis of novel peptidomimetics and the evaluation of derived compounds as GABA receptor modulators.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis and screening workflows.

PropertyValueSource
IUPAC Name (3R)-3-amino-3-(3-bromophenyl)propanoic acidJ&K Scientific
Molecular Formula C₉H₁₀BrNO₂PubChem
Molecular Weight 244.09 g/mol PubChem
CAS Number 788153-27-5J&K Scientific
Appearance White to off-white solidMedchemExpress
Chirality (R)-enantiomer-
SMILES C1=CC(=CC(=C1)Br)C@@H(CC(=O)O)NJ&K Scientific
InChI Key RLYAXKJHJUXZOT-MRVPVSSYSA-NJ&K Scientific

Application I: Solid-Phase Synthesis of a Novel Peptidomimetic

Rationale: The primary advantage of incorporating this compound into a peptide sequence is to enhance its resistance to enzymatic degradation by proteases, a common failure point for peptide-based therapeutics.[4] The following protocol details the use of its Fmoc-protected form in standard solid-phase peptide synthesis (SPPS).

Workflow for Solid-Phase Peptide Synthesis

sps_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Finalization Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Remove Piperidine Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA) Wash1->Coupling Prepare for Coupling Wash2 5. DMF Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Final_Deprotection 6. Final N-terminal Fmoc Deprotection Wash2->Final_Deprotection Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 8. Precipitation & Purification (Cold Ether, HPLC) Cleavage->Precipitation

Caption: Iterative workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol: Fmoc-SPPS using Fmoc-(R)-3-Amino-3-(3-bromophenyl)propanoic acid

This protocol assumes a 0.1 mmol synthesis scale using a standard rink amide resin for a C-terminally amidated peptide.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-(R)-3-Amino-3-(3-bromophenyl)propanoic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents: HBTU (or HATU) and N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling:

    • Place the Fmoc-Rink Amide resin (0.1 mmol) into the synthesis vessel.

    • Add 10 mL of DMF per gram of resin and allow it to swell for 30 minutes at room temperature with gentle agitation.[6]

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add 5 mL of the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add another 5 mL of the deprotection solution and agitate for 15-20 minutes.[7]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Coupling of the First Amino Acid (C-terminal residue):

    • In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq) and HBTU (0.38 mmol, 3.8 eq) in 3 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq) to the vial. This activates the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel.

    • Agitate at room temperature for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

  • Iterative Synthesis Cycle (Deprotection and Coupling):

    • Repeat the Fmoc deprotection step (Step 2) to expose the amine of the newly added amino acid.

    • For the coupling of Fmoc-(R)-3-Amino-3-(3-bromophenyl)propanoic acid , follow the same procedure as in Step 3. Due to the potential for steric hindrance with β-amino acids, extending the coupling time to 3-4 hours or performing a double coupling may be beneficial to ensure the reaction goes to completion.

    • Continue this cycle of deprotection, washing, and coupling for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage:

    • Once the sequence is complete, perform a final Fmoc deprotection (Step 2) on the N-terminal amino acid.

    • Wash the resin with DMF (5 x 10 mL) followed by DCM (5 x 10 mL) and dry the resin under a stream of nitrogen.

    • Add the cleavage cocktail (5-10 mL) to the resin and agitate at room temperature for 2-3 hours.[7] This step cleaves the peptide from the resin and removes side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing 40 mL of ice-cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet, dissolve it in a suitable solvent (e.g., water/acetonitrile mixture), and purify by reverse-phase HPLC.

Application II: Biological Evaluation of a GABA Receptor Modulator

Rationale: The 3-aryl-β-amino acid structure is analogous to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[5] Derivatives of this compound are therefore prime candidates for development as modulators of GABA receptors.[1] The following protocols describe how to assess the affinity and functional activity of a novel test compound at the GABA-A receptor.

Workflow for GABA-A Receptor Characterization

gaba_workflow cluster_binding Binding Affinity (Ki) cluster_function Functional Activity (EC50/IC50) Membrane_Prep 1. Brain Membrane Preparation Binding_Assay 2. Radioligand Binding Assay ([3H]muscimol + Test Compound) Membrane_Prep->Binding_Assay Data_Analysis1 3. Scintillation Counting & Ki Calculation Binding_Assay->Data_Analysis1 Data_Analysis2 6. Fluorescence Measurement & EC50/IC50 Calculation Cell_Culture 4. Culture GABA-A Expressing Cells (e.g., HEK293) FLIPR_Assay 5. FLIPR Assay (Membrane Potential Dye) Cell_Culture->FLIPR_Assay FLIPR_Assay->Data_Analysis2

Caption: Experimental workflow for characterizing a novel GABA-A receptor modulator.

Protocol 4.1: Radioligand Binding Assay for GABA-A Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the GABA-A receptor agonist site using rat brain membranes.[8][9]

Materials:

  • Whole rat brains

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]muscimol (a potent GABA-A agonist)

  • Non-specific binding control: Unlabeled GABA (10 mM)

  • Test compound (synthesized from this compound) at various concentrations

  • 96-well plates, filtration apparatus, glass fiber filters (GF/B)

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation:

    • Homogenize whole rat brains in 10-20 volumes of ice-cold 0.32 M sucrose solution.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.[9]

    • Resuspend the pellet in deionized water and repeat the high-speed centrifugation. This step is crucial to lyse synaptosomes and remove endogenous GABA.

    • Wash the pellet by resuspending in Binding Buffer and centrifuging at 140,000 x g for 30 minutes. Repeat this wash step at least three times.[8][9]

    • Resuspend the final pellet in fresh Binding Buffer to a protein concentration of ~0.5 mg/mL, determined by a BCA or Bradford assay. Aliquot and store at -80°C.

  • Binding Assay:

    • Thaw the membrane preparation on ice.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membranes + [³H]muscimol (e.g., 5 nM final concentration) + Binding Buffer.

      • Non-specific Binding (NSB): Membranes + [³H]muscimol + Unlabeled GABA (10 mM final concentration).

      • Competitive Binding: Membranes + [³H]muscimol + Test Compound (at a range of concentrations, e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Incubate the plate at 4°C for 45 minutes.[9]

  • Assay Termination and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold Binding Buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., using GraphPad Prism).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 4.2: FLIPR-Based Functional Assay

This protocol measures the functional effect of the test compound on GABA-A receptor activity by monitoring changes in cell membrane potential using a Fluorescent Imaging Plate Reader (FLIPR).[10]

Materials:

  • HEK293 or CHO cells stably or transiently expressing the desired GABA-A receptor subunits (e.g., α1β2γ2).

  • Cell culture medium (e.g., DMEM/F12).

  • FLIPR Membrane Potential Assay Kit (contains a voltage-sensitive fluorescent dye).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • GABA (for agonist stimulation).

  • Test compound.

  • 384-well black-walled, clear-bottom plates.

Procedure:

  • Cell Plating:

    • Plate the GABA-A expressing cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the membrane potential dye according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate the plate at 37°C for 60 minutes to allow the cells to load the dye.

  • Compound Addition and Assay:

    • Place the cell plate into the FLIPR instrument.

    • The instrument will first measure a baseline fluorescence.

    • Add the test compound at various concentrations (to test for direct agonist/antagonist activity) or a fixed concentration of the test compound followed by a dose-response of GABA (to test for allosteric modulation).[4]

    • The FLIPR will monitor the change in fluorescence in real-time. GABA-A receptor activation causes Cl⁻ influx, leading to hyperpolarization and a change in the dye's fluorescence.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the level of ion channel activation.

    • For direct agonists, plot the fluorescence change against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% maximal effect).

    • For positive allosteric modulators (PAMs), the test compound will shift the GABA dose-response curve to the left.[11] Calculate the fold-shift in the GABA EC₅₀ in the presence of the test compound.

    • For antagonists, the test compound will inhibit the response to GABA. Calculate the IC₅₀.

Summary of Expected Quantitative Data

The following table outlines the key parameters obtained from the described assays, which are critical for characterizing a novel compound.

ParameterAssayDescription
IC₅₀ Radioligand BindingConcentration of the test compound that displaces 50% of the specific binding of the radioligand.
Ki Radioligand BindingThe inhibition constant; a measure of the binding affinity of the test compound for the receptor.
EC₅₀ FLIPR Functional AssayConcentration of an agonist or positive modulator that produces 50% of the maximal response.
% Max Response FLIPR Functional AssayThe maximum effect of the compound relative to a standard full agonist (e.g., GABA).

Conclusion

This compound stands out as a strategic and versatile starting material for drug discovery campaigns. Its inherent properties as a β-amino acid provide a direct route to synthesizing metabolically robust peptidomimetics. Furthermore, its structural resemblance to GABA makes it an ideal scaffold for generating novel small molecule modulators of critical CNS targets. The detailed protocols provided herein for solid-phase synthesis and for comprehensive biological evaluation in binding and functional assays offer a validated roadmap for researchers and drug development professionals to leverage this potent building block in the quest for next-generation therapeutics.

References

Application Note & Protocols: A Scientist's Guide to Incorporating Non-Natural Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of non-natural amino acids (nnAAs) into peptide sequences is a cornerstone of modern drug discovery and chemical biology.[1] This powerful technique allows researchers to transcend the limitations of the 20 canonical amino acids, engineering peptides with enhanced stability, novel functionalities, and improved therapeutic profiles.[2][] This guide provides an in-depth exploration of the primary methodologies for nnAA incorporation, focusing on the underlying chemical principles, strategic considerations for experimental design, and detailed, field-proven protocols. We will cover the workhorse of peptide synthesis, Solid-Phase Peptide Synthesis (SPPS), the elegant approach of Native Chemical Ligation (NCL) for constructing larger proteins, and briefly touch on enzymatic and ribosomal methods. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of non-natural amino acids.

The "Why": Strategic Advantages of Non-Natural Amino Acids

The introduction of nnAAs is not merely an academic exercise; it is a deliberate strategy to overcome the inherent liabilities of natural peptides as therapeutic agents.[2] Natural peptides are often plagued by rapid enzymatic degradation and poor bioavailability.[] Incorporating nnAAs can profoundly alter a peptide's physicochemical properties to address these challenges.[2]

Key advantages include:

  • Enhanced Proteolytic Stability: Introducing D-amino acids, β-amino acids, or N-methylated amino acids disrupts the recognition sites for proteases, significantly extending the peptide's half-life in vivo.[4]

  • Conformational Constraint: Cyclic peptides or those containing sterically demanding nnAAs can lock the peptide into a specific, biologically active conformation, increasing potency and selectivity for its target.[5]

  • Novel Functionalities: nnAAs can introduce unique chemical handles for bio-orthogonal conjugation, such as fluorescent probes, cross-linkers, or moieties for attaching polymers like PEG to improve pharmacokinetics.[1]

  • Improved Pharmacokinetics: Modifications can enhance membrane permeability and solubility, leading to better absorption and distribution.[2]

Choosing Your Weapon: A Comparison of Incorporation Methodologies

The optimal method for incorporating an nnAA depends on the target peptide's length, the nnAA's structure, the desired scale, and available resources. Solid-Phase Peptide Synthesis (SPPS) is the most common and versatile method, while Native Chemical Ligation (NCL) excels for synthesizing large proteins.[6][7]

Methodology Principle Advantages Limitations Typical Scale
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of amino acids to a growing chain on a solid resin support.[8]High efficiency, easy purification, automation-friendly, wide nnAA compatibility.[9]Inefficient for peptides >50 amino acids, potential for aggregation with difficult sequences.[10][11]mg to g
Native Chemical Ligation (NCL) Chemoselective reaction between a C-terminal peptide thioester and an N-terminal cysteine-containing peptide.[12]Access to large proteins (>50 aa), use of unprotected peptide fragments, convergent synthesis.[6][10]Requires an N-terminal cysteine (or surrogate) at the ligation site, synthesis of peptide thioester can be challenging.[10]µg to mg
Enzymatic Synthesis Enzyme-catalyzed peptide bond formation (e.g., using proteases in reverse).[13]High stereoselectivity, aqueous conditions, use of unprotected substrates.Limited enzyme substrate scope, often thermodynamically unfavorable, potential for side reactions.[13]µg to mg
Ribosomal Synthesis (Genetic Code Expansion) Reprogramming the cell's translational machinery to incorporate nnAAs in response to a reassigned codon.[14][15]Site-specific incorporation in vivo or in vitro, access to very large proteins.[15]Requires engineering of orthogonal tRNA/synthetase pairs, limited to specific nnAAs, lower yields.[16]µg to mg

The Workhorse: Solid-Phase Peptide Synthesis (SPPS)

SPPS revolutionized peptide synthesis by immobilizing the growing peptide chain on an insoluble resin, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[17] The most prevalent strategy is Fmoc/tBu chemistry, which offers an orthogonal protection scheme based on a base-labile Nα-amino protecting group (Fmoc) and acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[17][18][19]

The Causality of the SPPS Cycle

The success of SPPS hinges on driving each reaction to completion. The entire process is a repeating cycle of deprotection and coupling.[8]

SPPS_Workflow cluster_0 SPPS Cycle cluster_1 Final Steps Resin 1. Start: C-terminal AA on Resin Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Wash1 3. Wash (DMF) Activation 4. AA Activation (Coupling Reagents) Coupling 5. Coupling (Activated Fmoc-nnAA-OH) Wash2 6. Wash (DMF) FinalDeprotection 7. Final N-terminal Fmoc Deprotection Wash2->FinalDeprotection After last AA LoopEnd Repeat for next AA Cleavage 8. Cleavage & Side-Chain Deprotection (TFA cocktail) FinalDeprotection->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification

  • Step 2: Deprotection: The Fmoc group is removed with a mild base, typically 20% piperidine in DMF.[20] This step is critical because it liberates the N-terminal amine, making it nucleophilic and ready for the next coupling reaction.

  • Step 4 & 5: Activation and Coupling: The incoming amino acid's carboxyl group must be activated to form a highly reactive species that will readily form a peptide bond with the free amine on the resin-bound peptide.[21] Common coupling reagents like HBTU or HATU, often used with a base like DIPEA, form active esters in situ.[21] For nnAAs, especially those that are sterically hindered, this step is paramount. Incomplete coupling is a primary cause of deletion sequences (impurities missing an amino acid).[11]

Protocol: Manual Fmoc-SPPS for a Peptide Containing a Non-Natural Amino Acid

This protocol outlines a single coupling cycle on a 0.1 mmol scale.

Materials:

  • Fmoc-Rink Amide resin (or other appropriate resin)

  • Fmoc-protected natural and non-natural amino acids

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Coupling Reagents: HBTU (0.5 M in DMF), DIPEA (2.0 M in NMP)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) (CAUTION: Highly corrosive)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel. Add DMF to cover the resin and allow it to swell for 30 minutes with gentle agitation. Drain the DMF.[1]

  • Fmoc Deprotection: Add the deprotection solution to the resin. Agitate for 5 minutes, then drain. Repeat this step for another 10 minutes. This two-step process ensures complete removal of the Fmoc group.[1]

  • Washing: Wash the resin thoroughly to remove all traces of piperidine, which would neutralize the incoming activated amino acid. Perform washes in the following sequence: DMF (x3), DCM (x3), DMF (x3).

  • Amino Acid Activation & Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) and HBTU (0.4 mmol, 4 eq) in DMF. b. Add DIPEA (0.8 mmol, 8 eq) to the amino acid solution. The solution may change color, indicating activation. Allow to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Expert Insight: For sterically hindered nnAAs, a "double coupling" is often necessary.[11] After the first coupling, drain the solution, wash with DMF, and repeat Step 4. To verify coupling completion, a small sample of resin can be taken for a Kaiser test. A blue color indicates a free primary amine (incomplete coupling), while a yellow/colorless result indicates success.

  • Washing: Wash the resin as in Step 3 to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: a. After the final coupling and N-terminal Fmoc deprotection, wash the resin with DCM (x5) and dry it under vacuum. b. Add the cleavage cocktail to the resin (approx. 10 mL/g resin) and agitate for 2-3 hours at room temperature. The scavengers (water, TIS) are crucial for quenching reactive cations generated from the cleavage of side-chain protecting groups, preventing side reactions.[17] c. Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. d. A white precipitate (the crude peptide) should form. Centrifuge the tube, decant the ether, and wash the peptide pellet with more cold ether. e. Dry the crude peptide pellet under vacuum.

The Convergent Approach: Native Chemical Ligation (NCL)

For peptides and proteins longer than ~50 amino acids, the cumulative yield of stepwise SPPS drops significantly.[10] NCL offers a powerful solution by allowing two fully unprotected peptide fragments to be chemoselectively joined together in an aqueous solution.[6] The reaction is remarkably specific, forming a native peptide bond at the ligation site.[12]

The core reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine.[22]

NCL_Mechanism Reactants {Peptide-1-CO-SR'|H₂N-Cys-Peptide-2} Intermediate Thioester-Linked Intermediate Peptide-1-CO-S-Cys-Peptide-2 Reactants->Intermediate Transthioesterification (pH 7-8) Product Ligated Product Peptide-1-CO-NH-Cys-Peptide-2 Intermediate->Product Spontaneous S-to-N Acyl Shift

The initial transthioesterification is reversible and catalyzed by thiol additives, while the subsequent intramolecular S-to-N acyl shift is irreversible, driving the reaction to completion.[12] This methodology is invaluable because one or both fragments can be prepared by SPPS to contain nnAAs, and then ligated to a recombinantly expressed protein fragment (a technique known as Expressed Protein Ligation or EPL).[6] The main limitation has historically been the strict requirement for a cysteine residue at the ligation junction. However, advances like the use of thiol-bearing amino acid surrogates followed by desulfurization have expanded the scope of NCL to other ligation sites.[10]

Quality Control: Purification and Characterization

Synthesis is only half the battle. The crude peptide product is a mixture containing the desired full-length peptide along with impurities like deletion sequences, truncated peptides, and side-products from cleavage.[23]

  • Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[23] Peptides are separated based on their hydrophobicity. A gradient of increasing organic solvent (typically acetonitrile) in water, both containing an ion-pairing agent like TFA, is used to elute the peptides from a C18 column.[11]

  • Characterization: Mass Spectrometry (MS), most commonly MALDI-TOF or ESI-MS, is essential to confirm the identity of the purified product.[24] The observed molecular weight must match the calculated theoretical mass of the desired peptide. For further confirmation, tandem MS (MS/MS) can be used to fragment the peptide and verify its amino acid sequence.[24]

Conclusion

The incorporation of non-natural amino acids is a versatile and indispensable tool in modern peptide science.[1][25] While challenges such as steric hindrance during coupling and the selection of orthogonal protecting groups exist, they can be overcome through rational experimental design and optimized protocols.[1] Methodologies like SPPS and NCL provide robust pathways to novel peptide and protein structures that are inaccessible through biological means alone.[7] By arming researchers with these powerful synthetic tools, the path is cleared for the development of next-generation peptide therapeutics with superior efficacy, stability, and specificity.[2][26][27]

References

The Strategic Application of (R)-3-Amino-3-(3-bromophenyl)propanoic Acid in the Synthesis of Advanced Neurotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Amino Acids in Neuroscience Drug Discovery

In the landscape of modern neuropharmacology, the pursuit of therapeutic agents with high specificity and efficacy is paramount. Among the vast arsenal of molecular scaffolds available to medicinal chemists, chiral β-amino acids and their derivatives have emerged as privileged structures. Their utility is rooted in their ability to mimic the spatial and electronic properties of endogenous neurotransmitters, such as γ-aminobutyric acid (GABA), while offering a stable backbone for synthetic elaboration.[1] (R)-3-Amino-3-(3-bromophenyl)propanoic acid, the subject of this guide, is a particularly valuable building block in this class. Its stereochemically defined amine at the β-position and the presence of a bromine atom on the phenyl ring provide a unique combination of structural features that are instrumental in the design of novel neurotherapeutics.

The bromine substituent is not merely a placeholder; it serves as a versatile synthetic handle for the introduction of further molecular complexity through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a critical process in the optimization of lead compounds. Furthermore, the bromophenyl moiety can engage in specific interactions with biological targets, potentially enhancing binding affinity and selectivity.[2] This application note will provide a comprehensive overview of the strategic use of this compound in the development of neurotherapeutics, with a focus on its application in the synthesis of modulators of the GABAergic system. Detailed protocols for its incorporation into a target molecule and for the subsequent pharmacological evaluation are provided to guide researchers in this exciting field.

Core Application: A Building Block for GABA-B Receptor Positive Allosteric Modulators

A key area where this compound finds significant application is in the synthesis of positive allosteric modulators (PAMs) of the GABA-B receptor.[3] GABA-B receptors, which are G-protein coupled receptors, are crucial for mediating slow and prolonged inhibitory neurotransmission in the central nervous system.[4][5] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site and enhance the receptor's response to the endogenous agonist, GABA.[5] This modulatory approach offers the potential for a more nuanced and physiological regulation of receptor activity, which may lead to improved therapeutic windows and reduced side effects compared to direct agonists.[3][5]

The 3-amino-3-arylpropanoic acid scaffold is a key pharmacophore in a number of known GABA-B receptor PAMs. The stereochemistry at the C3 position is often critical for activity, with the (R)-enantiomer typically being the more active one. The aryl group can be substituted to fine-tune the pharmacological properties of the molecule, and the bromine atom in this compound provides a convenient point for such modifications.

Synthetic Protocol: Enantioselective Synthesis of this compound

The enantioselective synthesis of the building block itself is a critical first step. While various methods for the asymmetric synthesis of β-amino acids have been reported, one common approach involves the use of chiral auxiliaries or catalysts. Below is a representative, literature-inspired protocol for the enantioselective synthesis of (R)-3-amino-3-arylpropanoic acids.

Reaction Scheme:

G 3-Bromobenzaldehyde 3-Bromobenzaldehyde N-Sulfinyl imine N-Sulfinyl imine 3-Bromobenzaldehyde->N-Sulfinyl imine (S)-t-Bu-S(O)NH2, Ti(OEt)4 Sulfinamide Sulfinamide N-Sulfinyl imine->Sulfinamide Reformatsky reagent (BrZnCH2CO2Et) This compound This compound Sulfinamide->this compound 1. HCl 2. NaOH

A conceptual workflow for the synthesis of the title compound.

Step-by-Step Protocol:

  • Formation of the N-tert-Butanesulfinyl Imine: To a solution of 3-bromobenzaldehyde (1.0 eq) in THF at room temperature, add (S)-2-methylpropane-2-sulfinamide (1.05 eq) and Ti(OEt)4 (2.0 eq). Stir the mixture at 60 °C for 4-6 hours. Monitor the reaction by TLC until the aldehyde is consumed.

  • Diastereoselective Reformatsky Reaction: Cool the reaction mixture to -78 °C. In a separate flask, prepare the Reformatsky reagent by adding ethyl bromoacetate (1.5 eq) to a suspension of activated zinc dust (2.0 eq) in THF and sonicating until the zinc is consumed. Add the freshly prepared Reformatsky reagent to the solution of the N-tert-butanesulfinyl imine at -78 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Hydrolysis and Purification: Quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Deprotection: Dissolve the purified sulfinamide in methanol and add a solution of HCl in diethyl ether (e.g., 2 M). Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure. Dissolve the residue in water and adjust the pH to 7 with a suitable base (e.g., NaOH) to precipitate the free amino acid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Application Protocol: Synthesis of a Novel GABA-B Receptor Modulator

The following protocol describes the incorporation of this compound into a more complex molecule, inspired by the structures of known GABA-B receptor PAMs. This is a representative procedure to illustrate the utility of the building block.

Reaction Scheme:

G This compound This compound Amide Intermediate Amide Intermediate This compound->Amide Intermediate Heterocyclic Acid, EDC, HOBt Final Product Final Product Amide Intermediate->Final Product Suzuki Coupling (Arylboronic acid, Pd catalyst)

A conceptual workflow for utilizing the title compound.

Step-by-Step Protocol:

  • Amide Coupling: To a solution of this compound (1.0 eq) and a suitable heterocyclic carboxylic acid (e.g., a substituted pyrimidine-2-carboxylic acid, 1.0 eq) in DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over Na2SO4 and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Suzuki Cross-Coupling: To a solution of the purified amide intermediate (1.0 eq) and a suitable arylboronic acid (1.2 eq) in a mixture of toluene and water, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq). Heat the mixture to 90 °C under an inert atmosphere for 8-12 hours.

  • Final Purification: Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the final compound by preparative HPLC to yield the desired GABA-B receptor modulator.

Pharmacological Evaluation Protocols

Once synthesized, the novel compounds must be evaluated for their pharmacological activity. The following are standard protocols for assessing the activity of potential GABA-B receptor PAMs.

In Vitro Protocol: [35S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the GABA-B receptor and is a functional measure of receptor activation.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GABA-B1b and GABA-B2 subunits.

  • Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), GDP (10 µM), the test compound at various concentrations, and a sub-maximal concentration of GABA (e.g., EC20).

  • Initiation and Incubation: Initiate the binding reaction by adding [35S]GTPγS (0.1 nM). Incubate the plate at 30 °C for 60 minutes.

  • Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent stimulation over basal [35S]GTPγS binding. Determine the EC50 and maximal effect of the test compound in the presence of GABA.

In Vivo Protocol: Mouse Marble Burying Test for Anxiolytic Activity

This behavioral model is used to assess the anxiolytic potential of a test compound. The reduction in the number of buried marbles is indicative of an anxiolytic effect.

Procedure:

  • Animal Acclimatization: Acclimate male mice to the testing room for at least 1 hour before the experiment.

  • Test Compound Administration: Administer the test compound or vehicle (e.g., 1% CMC in water) orally (p.o.) at various doses. A positive control, such as a known anxiolytic, should also be included.

  • Test Arena: Place each mouse individually into a cage containing 20 evenly spaced glass marbles on top of 5 cm of bedding.

  • Observation Period: Allow the mice to freely explore the cage for 30 minutes.

  • Data Collection: After the 30-minute period, remove the mouse from the cage and count the number of marbles that are at least two-thirds buried in the bedding.

  • Data Analysis: Compare the number of buried marbles between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A significant reduction in the number of buried marbles compared to the vehicle group suggests anxiolytic-like activity.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound scaffold allows for the exploration of the structure-activity relationship. The following table provides a hypothetical example of how SAR data for a series of GABA-B PAMs could be presented.

CompoundR1 (at 3-position of phenyl)R2 (on heterocyclic ring)[35S]GTPγS EC50 (nM)Max Effect (% of GABA)
1 BrH500150
2 4-FluorophenylH250160
3 3-ThienylH300155
4 BrCH3450170
5 4-FluorophenylCH3150180

This data would suggest that replacing the bromine with a 4-fluorophenyl group (Compound 2 vs. 1) improves potency, and adding a methyl group to the heterocyclic ring (Compound 5 vs. 2) further enhances both potency and efficacy.

Visualization of Mechanism of Action

The following diagram illustrates the signaling pathway of the GABA-B receptor and the modulatory effect of a positive allosteric modulator.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle Ca_channel Ca2+ Channel GABA_vesicle->Ca_channel Action Potential GABA GABA GABA_vesicle->GABA releases Ca_channel->GABA_vesicle Ca2+ influx leads to GABA release GABAB_R GABA-B Receptor (GABAB1 + GABAB2) G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits K_channel K+ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux Inhibition of Neuronal Firing Inhibition of Neuronal Firing Hyperpolarization->Inhibition of Neuronal Firing GABA->GABAB_R binds PAM Positive Allosteric Modulator PAM->GABAB_R binds to allosteric site

References

Application Notes and Protocols for Coupling Sterically Hindered β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steric Hindrance in β-Amino Acid Peptide Synthesis

The incorporation of β-amino acids into peptide chains is a rapidly growing area of interest in medicinal chemistry and drug development. These structures can induce unique secondary structures and offer enhanced proteolytic stability compared to their α-amino acid counterparts.[1][2] However, the synthesis of peptides containing sterically hindered β-amino acids presents significant challenges. The increased steric bulk around the reacting centers, particularly at the β-carbon, can dramatically slow down the rate of amide bond formation, leading to incomplete reactions, low yields, and the formation of deletion sequences.[3][4][5]

Conventional coupling methods, such as those employing standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone, are often inefficient for these demanding couplings.[6][7] This guide provides an in-depth overview of advanced and field-proven coupling protocols designed to overcome the challenges associated with sterically hindered β-amino acids, enabling researchers to successfully synthesize these complex and valuable molecules.

I. Understanding the Mechanistic Hurdles

The primary obstacle in coupling sterically hindered β-amino acids is the reduced accessibility of the reacting functional groups—the carboxylic acid of the incoming amino acid and the N-terminal amine of the peptide chain. This steric clash increases the activation energy required for the formation of the tetrahedral intermediate, a critical step in amide bond formation. Consequently, the reaction kinetics are significantly slower compared to the coupling of standard α-amino acids.[6]

Furthermore, prolonged reaction times can increase the risk of side reactions, such as racemization, particularly when using aggressive activation methods.[3] Therefore, the choice of coupling reagent, additives, solvent, and reaction conditions is paramount to achieving high-yield and high-purity synthesis of peptides containing these challenging residues.

II. Strategic Approaches to Overcome Steric Hindrance

Several key strategies have been developed to facilitate the efficient coupling of sterically hindered β-amino acids. These approaches focus on enhancing the reactivity of the activated carboxylic acid, optimizing reaction conditions, and employing specialized reagents.

A. High-Potency Coupling Reagents: Uronium/Aminium and Phosphonium Salts

For sterically demanding couplings, it is often necessary to move beyond simple carbodiimides and utilize more powerful in-situ activating reagents.[6] Uronium/aminium and phosphonium salts have proven to be highly effective in this regard, as they generate highly reactive activated esters that can overcome significant steric barriers.[6][8]

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are widely used for difficult couplings.[6][9] HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective due to the formation of a highly reactive OAt-ester, which benefits from the anchimeric assistance of the pyridine nitrogen in the leaving group.[8][9] HCTU, which forms an O-6-ClBt ester, is also more reactive than HBTU.[6][8] A newer generation of reagents based on OxymaPure, such as COMU, offers comparable reactivity to HATU with improved safety profiles, as they do not contain potentially explosive benzotriazole derivatives.[8][10][11]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for hindered couplings.[8][12] Phosphonium reagents are generally more soluble in common solvents like DMF than their uronium counterparts, allowing for reactions at higher concentrations, which can improve efficiency.[8] A key advantage of phosphonium reagents is that they do not pose the risk of guanidinylation of the N-terminal amine, a side reaction that can occur with uronium salts, especially during slow reactions.[8] PyAOP is particularly effective for coupling N-methylated amino acids.[13]

Table 1: Comparison of Common High-Potency Coupling Reagents for Hindered Couplings

Reagent ClassExample ReagentActivated Ester TypeRelative ReactivityKey AdvantagesPotential Drawbacks
Uronium/Aminium HATUOAt esterVery HighExcellent for hindered couplings, fast reaction kinetics.[9]Higher cost, potential for guanidinylation side reaction.[8][9]
HBTUOBt esterModerateCost-effective, widely used.[6][9]Less reactive than HATU, can be insufficient for severely hindered residues.[6]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[6]Benzotriazole-based.
COMUOxyma esterHighComparable reactivity to HATU, safer (non-explosive byproduct), good solubility.[10][11]
Phosphonium PyBOPOBt esterModerateGood solubility, no guanidinylation risk.[8][13]Byproducts can be less desirable than those from uronium salts.
PyAOPOAt esterVery HighHighly effective, especially for N-methyl amino acids.[13]Higher cost.
B. The Role of Additives in Enhancing Coupling Efficiency

When using carbodiimide-based activation, the inclusion of additives is crucial for both suppressing racemization and increasing the reaction rate.[13] Additives such as 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt), react with the O-acylisourea intermediate to form active esters that are less prone to racemization and more reactive towards the amine nucleophile.[10] Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a highly effective and safer alternative to HOBt and HOAt.[7][10]

C. Optimizing Reaction Conditions: Time, Temperature, and Solvents
  • Extended Coupling Times: Due to slower reaction kinetics, it is often necessary to increase the coupling time for sterically hindered β-amino acids.[6] While a standard coupling may take 1-2 hours, hindered couplings may require overnight reaction to proceed to completion.[6] Monitoring the reaction progress using a qualitative test like the Kaiser test is essential.

  • Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy has revolutionized the synthesis of difficult peptide sequences.[14][15][16] Microwave heating can significantly accelerate coupling reactions, driving even the most challenging couplings of sterically hindered amino acids to completion in a fraction of the time required by conventional methods.[17][18] This rapid and efficient heating minimizes the risk of side reactions that can occur during prolonged reaction times at room temperature.[18]

  • Solvent Selection: The choice of solvent is critical for ensuring proper solvation of the growing peptide chain and reagents.[6] Poor solvation can lead to peptide aggregation, which further hinders the coupling reaction.[3][4] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties, especially for long or hydrophobic sequences.[6]

D. Advanced Strategies for Extremely Hindered Systems

In cases of extreme steric hindrance, such as with α,α-disubstituted β-amino acids, even the most potent coupling reagents may fail. In such scenarios, converting the carboxylic acid to a more reactive species, such as an acyl fluoride , can be a highly effective strategy.[6][11] Reagents like TFFH (tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the amino acid fluoride in situ, which then reacts readily with the N-terminal amine.[11]

III. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for coupling sterically hindered β-amino acids using some of the most effective techniques.

Protocol 1: HATU-Mediated Double Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol is recommended for moderately to severely hindered β-amino acids. The double coupling strategy helps to drive the reaction to completion.

  • Deprotection: Following standard solid-phase peptide synthesis (SPPS) procedures, deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF (5-7 times).

  • Pre-activation (First Coupling): In a separate reaction vessel, dissolve the Fmoc-protected sterically hindered β-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (8 equivalents). Allow the pre-activation to proceed for 1-5 minutes.

  • First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 45-60 minutes.

  • Washing: Wash the resin with DMF (3-5 times).

  • Second Coupling: Repeat steps 3 and 4 with a fresh solution of the activated amino acid.

  • Monitoring: After the second coupling, perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a third coupling may be necessary.

  • Washing: Thoroughly wash the resin with DMF and then with dichloromethane (DCM) before proceeding to the next synthesis cycle.

Protocol 2: Microwave-Assisted Coupling using HCTU

This protocol leverages the speed and efficiency of microwave heating to facilitate the coupling of hindered residues.

  • Deprotection: Perform N-terminal Fmoc deprotection of the resin-bound peptide.

  • Washing: Wash the resin thoroughly with DMF.

  • Reagent Addition: Add the Fmoc-protected sterically hindered β-amino acid (5 equivalents), HCTU (5 equivalents), and DIPEA (10 equivalents) dissolved in DMF to the resin.

  • Microwave Irradiation: Place the reaction vessel in a microwave peptide synthesizer. Irradiate at a constant temperature (e.g., 75°C) for 10-20 minutes. The optimal time and temperature may need to be determined empirically for specific sequences.[18]

  • Washing: After irradiation, wash the resin thoroughly with DMF.

  • Monitoring: Perform a Kaiser test to check for reaction completion.

  • Final Washes: Wash the resin with DMF and DCM.

IV. Visualizing the Workflow

The following diagrams illustrate the key decision-making process and workflow for coupling sterically hindered β-amino acids.

Coupling_Strategy_Decision_Tree start Start: Coupling a Sterically Hindered β-Amino Acid assess_hindrance Assess Degree of Steric Hindrance start->assess_hindrance moderate Moderate Hindrance assess_hindrance->moderate Moderate severe Severe/Extreme Hindrance assess_hindrance->severe Severe reagent_choice_moderate Select High-Potency Reagent: HATU, HCTU, or COMU moderate->reagent_choice_moderate reagent_choice_severe Select Most Potent Reagent: HATU or PyAOP severe->reagent_choice_severe double_couple Perform Double Coupling reagent_choice_moderate->double_couple monitor Monitor with Kaiser Test double_couple->monitor success Coupling Successful monitor->success Negative failure Coupling Incomplete monitor->failure Positive microwave Consider Microwave-Assisted Synthesis reagent_choice_severe->microwave acyl_fluoride Alternative: Acyl Fluoride Method reagent_choice_severe->acyl_fluoride If standard reagents fail microwave->monitor acyl_fluoride->monitor failure->double_couple Retry or Re-evaluate SPPS_Workflow_Hindered_AA cluster_cycle SPPS Cycle for Hindered β-Amino Acid deprotection 1. Fmoc Deprotection 20% Piperidine in DMF wash1 2. DMF Wash (5-7x) deprotection->wash1 coupling 3. Coupling High-Potency Reagent (e.g., HATU) + DIPEA Double Coupling or Microwave wash1->coupling wash2 4. DMF Wash (3-5x) coupling->wash2 monitoring 5. Monitoring Kaiser Test wash2->monitoring next_cycle Proceed to next cycle monitoring->next_cycle start Start with N-Fmoc protected peptide-resin start->deprotection

References

Analytical HPLC Methods for the Chiral Purity of Beta-Amino Acids: A Comprehensive Guide to Method Selection and Implementation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-amino acids are crucial chiral building blocks in modern pharmaceuticals, forming the backbone of numerous peptidomimetics and other therapeutic agents. The stereochemistry of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies demand rigorous control and accurate determination of enantiomeric purity.[1][2] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this critical quality attribute assessment. This guide provides an in-depth exploration of the two primary HPLC strategies for resolving beta-amino acid enantiomers: direct separation on Chiral Stationary Phases (CSPs) and indirect separation following derivatization with Chiral Derivatizing Agents (CDAs). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a logical framework for method selection and optimization.

The Imperative of Chiral Purity in Drug Development

The biological environment is inherently chiral. Receptors, enzymes, and other biological targets are stereospecific, meaning they interact differently with each enantiomer of a chiral drug molecule. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even responsible for adverse effects (the distomer). The tragic case of thalidomide remains a stark reminder of the importance of stereochemical control in drug development. Therefore, the ability to accurately quantify the enantiomeric excess (%ee) of beta-amino acid building blocks and the final active pharmaceutical ingredient (API) is not merely an analytical task but a fundamental requirement for ensuring drug safety and efficacy.[1][3][4]

Foundational Principles: Creating a Chiral Environment for Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible on standard HPLC columns. The core principle of chiral HPLC is to create a transient or stable chiral environment where the two enantiomers interact differently, leading to different retention times. This is achieved through two primary strategies.[1][4][5]

  • Direct Methods: Employ a Chiral Stationary Phase (CSP), where a chiral selector is immobilized onto the silica support. The enantiomers are introduced to the column and form temporary, diastereomeric complexes with the CSP. The differing stability of these complexes results in differential retention and, thus, separation. This is the most common and often preferred approach due to its simplicity, as it avoids sample derivatization.[2][6][7]

  • Indirect Methods: Involve a pre-column derivatization step where the enantiomeric mixture is reacted with a pure, single-enantiomer Chiral Derivatizing Agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be readily separated on a conventional, achiral HPLC column (e.g., a C18 column).[5][6][8]

The choice between these two powerful approaches depends on several factors, including the nature of the analyte, the sample matrix, required sensitivity, and available instrumentation.

G start Start: Determine Chiral Purity of Beta-Amino Acid decision1 Is the analyte already N-protected (e.g., Fmoc, Boc)? start->decision1 decision2 Is high sensitivity (trace analysis) or MS detection critical? decision1->decision2 No (Underivatized) direct_method Direct Method: Use Chiral Stationary Phase (CSP) decision1->direct_method Yes decision2->direct_method No indirect_method Indirect Method: Use Chiral Derivatizing Agent (CDA) decision2->indirect_method Yes csp_choice Select appropriate CSP: - Macrocyclic Glycopeptide (e.g., Teicoplanin) - Crown Ether - Polysaccharide-based direct_method->csp_choice cda_choice Select appropriate CDA: - Marfey's Reagent (FDAA) - FLEC - GITC indirect_method->cda_choice

Figure 1: Decision logic for selecting a chiral HPLC method.

Protocol 1: Direct Enantioseparation of Underivatized Beta-Amino Acids

Expertise & Rationale

The direct approach is often favored for its efficiency, avoiding additional sample preparation steps and the potential for derivatization-induced racemization.[7] For polar, zwitterionic molecules like underivatized beta-amino acids, macrocyclic glycopeptide CSPs are exceptionally effective.[7][9] Chiral selectors like Teicoplanin (found in columns such as Astec® CHIROBIOTIC® T) possess a complex structure with multiple chiral centers and functional groups (carboxyl, amino, hydroxyl, aromatic).[7][9] This allows for multi-modal chiral recognition mechanisms, including:

  • Ionic Interactions: The carboxyl and amino groups on the CSP can interact with the corresponding groups on the amino acid.

  • Hydrogen Bonding: Amide linkages and hydroxyl groups provide sites for hydrogen bond donor/acceptor interactions.

  • Inclusion Complexation: The basket-like structure of the glycopeptide can form inclusion complexes with parts of the analyte molecule.

This versatility makes these columns robust and applicable across different mobile phase modes, including Reversed-Phase (RP), Normal-Phase (NP), and Polar Organic Mode (POM).

Experimental Protocol

This protocol describes a general method for the separation of a generic beta-amino acid on a Teicoplanin-based CSP.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile 1. Prepare Mobile Phase (e.g., 80:20:0.1 Methanol:Water:Acetic Acid) prep_sample 2. Prepare Sample (Dissolve standard/sample in mobile phase, ~0.5 mg/mL) prep_mobile->prep_sample equilibrate 3. Equilibrate Column (Flow mobile phase until baseline is stable) prep_sample->equilibrate inject 4. Inject Sample (Typical volume: 5-10 µL) equilibrate->inject run 5. Run Isocratic Elution & Acquire Data inject->run integrate 6. Integrate Peaks (Identify and integrate peaks for both enantiomers) run->integrate calculate 7. Calculate % Enantiomeric Excess (%ee) %ee = |(Area1 - Area2) / (Area1 + Area2)| * 100 integrate->calculate

Figure 2: Experimental workflow for the direct HPLC method.

Step-by-Step Methodology:

  • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent Teicoplanin-based CSP).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an organic modifier, an aqueous component, and an acid/base additive to control ionization. A common starting point is Methanol/Water/Acetic Acid (80/20/0.1, v/v/v). Filter through a 0.45 µm filter and degas.

    • Causality: The organic modifier and its ratio to water control the retention. The acid suppresses the deprotonation of the analyte's carboxyl group and the CSP's carboxyl groups, promoting consistent ionic interactions.[7]

  • Sample Preparation: Accurately weigh and dissolve the beta-amino acid sample in the mobile phase to a final concentration of 0.2 - 1.0 mg/mL.

  • HPLC System and Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (or as appropriate for the analyte if it contains a chromophore).

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers.

    • Calculate the Selectivity (α) and Resolution (Rs) to assess separation quality.

    • Determine the enantiomeric purity (%ee).

Data Presentation

Table 1: Representative Chromatographic Data for Direct Separation of a Beta-Amino Acid

ParameterEnantiomer 1 (D)Enantiomer 2 (L)Separation Quality
Retention Time (t_R)8.11 min13.66 minSelectivity (α): 1.68
Peak Area99500500Resolution (R_s): > 2.0
Enantiomeric Purity--% Enantiomeric Excess (%ee): 99.0%
(Note: Data is illustrative, based on typical separations seen in literature.[8][10])

Protocol 2: Indirect Enantioseparation via Derivatization with Marfey's Reagent

Expertise & Rationale

The indirect method is a powerful alternative, particularly when a chiral column is unavailable or when very high sensitivity is required.[6] By reacting the amino acid with a chiral derivatizing agent (CDA), two stable diastereomers are formed. Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a widely used and reliable CDA for primary and secondary amines.[8][11]

Mechanism: The highly reactive fluoro-dinitrophenyl group of FDAA undergoes a nucleophilic aromatic substitution with the amino group of the beta-amino acid. Since FDAA itself is chiral (containing L-alanine), reacting it with a racemic (D/L) beta-amino acid produces a pair of diastereomers (L-D and L-L). These diastereomers have different three-dimensional structures and thus different physical properties, allowing for their separation on a standard achiral reversed-phase column. The dinitrophenyl group provides a strong chromophore for sensitive UV detection at 340 nm.[6][11]

Experimental Protocol

This protocol outlines the derivatization of a beta-amino acid with FDAA and subsequent analysis.

G cluster_deriv Derivatization cluster_hplc HPLC Analysis (Achiral C18) dissolve 1. Dissolve ~50 nmol amino acid in 100 µL 1M NaHCO3 add_fdaa 2. Add 200 µL of 1% FDAA in Acetone dissolve->add_fdaa incubate 3. Incubate at 40°C for 1 hour add_fdaa->incubate neutralize 4. Neutralize with 100 µL of 2M HCl incubate->neutralize prepare_hplc 5. Dilute with mobile phase for HPLC injection neutralize->prepare_hplc equilibrate 6. Equilibrate C18 Column prepare_hplc->equilibrate inject 7. Inject Diastereomer Mixture equilibrate->inject run 8. Run Gradient Elution & Acquire Data inject->run

Figure 3: Experimental workflow for the indirect HPLC method.

Step-by-Step Methodology:

  • Derivatization Reagents:

    • Marfey's Reagent (FDAA)

    • 1 M Sodium Bicarbonate (NaHCO₃)

    • Acetone (HPLC Grade)

    • 2 M Hydrochloric Acid (HCl)

  • Derivatization Procedure: [6][11] a. Dissolve the beta-amino acid sample (approximately 50 nmol) in 100 µL of 1 M sodium bicarbonate in a microcentrifuge tube. b. Add 200 µL of a 1% (w/v) solution of FDAA in acetone. c. Vortex the mixture and incubate at 40 °C for 1 hour in the dark. d. Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl. e. Dilute the sample to the desired concentration with the initial mobile phase for HPLC analysis.

  • HPLC System and Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

  • Data Analysis:

    • Integrate the peak areas for the two diastereomers.

    • Calculate the enantiomeric purity based on the relative peak areas.

Data Presentation

Table 2: Representative Chromatographic Data for Indirect Separation

ParameterDiastereomer 1 (L-D)Diastereomer 2 (L-L)Separation Quality
Retention Time (t_R)22.5 min25.1 minResolution (R_s): > 1.5
Peak Area4500955000-
Enantiomeric Purity--% Enantiomeric Excess (%ee): 99.1%
(Note: Data is illustrative. The L-L diastereomer typically elutes later than the L-D diastereomer.[11])

Trustworthiness: System Validation and Best Practices

Every protocol described must be validated for its intended use. Key validation parameters include:

  • Specificity: Ensure no interference from impurities or other components in the sample matrix.

  • Linearity and Range: Demonstrate a linear relationship between concentration and detector response over a defined range.

  • Accuracy and Precision: Confirm the closeness of the measured value to the true value and the reproducibility of the measurement.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified. This is critical for purity analysis.

  • Robustness: Assess the method's resilience to small, deliberate variations in parameters like mobile phase composition, pH, and temperature.

Crucial Insight: When developing an indirect method, it is essential to run a control reaction to confirm that the derivatization conditions do not cause racemization of the amino acid. This can be verified by derivatizing a sample of the pure enantiomer and confirming the absence of the second diastereomeric peak.

Conclusion

The determination of chiral purity for beta-amino acids is a non-negotiable aspect of pharmaceutical development and quality control. HPLC offers a robust and reliable platform for this analysis. The direct method using macrocyclic glycopeptide CSPs provides a rapid and efficient workflow for underivatized amino acids. In contrast, the indirect method, while involving more sample preparation, offers high sensitivity and the flexibility of using standard achiral columns. The choice of method should be guided by the specific analytical challenge at hand. By understanding the principles behind each technique and following validated, systematic protocols, researchers can ensure the stereochemical integrity of their molecules, contributing to the development of safer and more effective medicines.

References

Navigating the Synthesis Landscape: A Detailed Guide to the N-Terminal Protection of (R)-3-Amino-3-(3-bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3-Amino-3-(3-bromophenyl)propanoic acid, a chiral β-amino acid, is a valuable building block in medicinal chemistry and drug development. Its incorporation into peptide-based therapeutics can impart unique conformational constraints, enhance metabolic stability, and improve biological activity. The strategic protection of its N-terminus is a critical first step in its utilization for solid-phase or solution-phase peptide synthesis. This guide provides a detailed exploration of the most common and effective protocols for the N-terminal protection of this important synthetic precursor, offering insights into the rationale behind procedural choices and providing robust, step-by-step methodologies.

The Strategic Imperative of N-Terminal Protection

In peptide synthesis, the sequential addition of amino acids requires that the N-terminal amine of the incoming amino acid be temporarily masked or "protected" to prevent unwanted side reactions, such as self-polymerization.[1] This protection must be robust enough to withstand the conditions of peptide coupling but readily removable under conditions that do not compromise the integrity of the growing peptide chain. The choice of the protecting group is therefore a critical decision that influences the overall synthetic strategy. The three most widely employed N-terminal protecting groups in modern peptide chemistry are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. Each possesses distinct characteristics and requires a specific set of conditions for its introduction and removal.

Choosing Your Shield: A Comparative Analysis of Protecting Groups

The selection of an appropriate N-terminal protecting group is dictated by the overall synthetic strategy, particularly the desired deprotection conditions and orthogonality with other protecting groups that may be present on the amino acid side chains.

Protecting GroupAbbreviationReagent for IntroductionDeprotection ConditionsKey Advantages
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)[]Acid-labile, stable to bases and nucleophiles.[3]
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂/Pd-C)[4]Stable to acidic and basic conditions.[5]
9-FluorenylmethyloxycarbonylFmocFmoc-OSu or Fmoc-ClMild base (e.g., Piperidine)[6]Base-labile, stable to acids.[]

For this compound, all three protecting groups are viable options. The presence of the bromo-phenyl moiety does not typically interfere with the standard protection or deprotection chemistries of these groups. The choice will therefore depend on the subsequent steps in the planned synthetic route. For instance, if acid-sensitive side-chain protecting groups are to be used, an Fmoc strategy is preferable. Conversely, if base-labile linkers or side-chain protections are employed, a Boc or Cbz strategy would be more appropriate.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the N-terminal protection of this compound with Boc, Cbz, and Fmoc groups. These protocols are based on well-established procedures adapted for this specific β-amino acid.

Protocol 1: N-Boc Protection using Di-tert-butyl dicarbonate (Boc)₂O

The Boc group is introduced via the reaction of the amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride, under basic conditions.[8] This method is highly efficient and the byproducts, tert-butanol and carbon dioxide, are easily removed.[]

Reaction Workflow:

Boc_Protection cluster_reactants Reactants cluster_process Process cluster_product Product Amino_Acid This compound Reaction Stir at Room Temperature Amino_Acid->Reaction Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Boc_Anhydride->Reaction Base Sodium Bicarbonate (NaHCO₃) Base->Reaction Solvent 1,4-Dioxane/Water Solvent->Reaction Workup Acidification & Extraction Reaction->Workup Reaction Completion Purification Crystallization/Chromatography Workup->Purification Protected_AA N-Boc-(R)-3-Amino-3-(3-bromophenyl)propanoic acid Purification->Protected_AA

Caption: Workflow for N-Boc protection.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (2:1 v/v).

  • Add sodium bicarbonate (2.0 eq) to the solution and stir until it dissolves.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected amino acid.

  • The product can be further purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM).[10]

Protocol 2: N-Cbz Protection using Benzyl Chloroformate (Cbz-Cl)

The Cbz group is typically introduced using benzyl chloroformate under Schotten-Baumann conditions, which involves a biphasic system with an aqueous base.[11][12]

Reaction Workflow:

Cbz_Protection cluster_reactants Reactants cluster_process Process cluster_product Product Amino_Acid This compound Reaction Stir at 0°C to RT Amino_Acid->Reaction Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Reaction Base Sodium Carbonate (Na₂CO₃) Base->Reaction Solvent Water/Organic Solvent Solvent->Reaction Workup Acidification & Extraction Reaction->Workup Reaction Completion Purification Crystallization Workup->Purification Protected_AA N-Cbz-(R)-3-Amino-3-(3-bromophenyl)propanoic acid Purification->Protected_AA

Caption: Workflow for N-Cbz protection.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) in a round-bottom flask and cool the solution in an ice bath.[13]

  • While vigorously stirring, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5°C.[13]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[13]

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[13]

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the N-Cbz protected amino acid, which can often be purified by crystallization.

Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., 10% Pd/C).[14][15]

Protocol 3: N-Fmoc Protection using Fmoc-OSu

The Fmoc group is introduced under basic conditions, similar to the Boc group. N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) is often preferred over Fmoc-Cl as it is more stable and less prone to side reactions.[16][17]

Reaction Workflow:

Fmoc_Protection cluster_reactants Reactants cluster_process Process cluster_product Product Amino_Acid This compound Reaction Stir at Room Temperature Amino_Acid->Reaction Fmoc_OSu Fmoc-OSu Fmoc_OSu->Reaction Base Sodium Bicarbonate (NaHCO₃) Base->Reaction Solvent Acetone/Water Solvent->Reaction Workup Acidification & Extraction Reaction->Workup Reaction Completion Purification Crystallization Workup->Purification Protected_AA N-Fmoc-(R)-3-Amino-3-(3-bromophenyl)propanoic acid Purification->Protected_AA

Caption: Workflow for N-Fmoc protection.

Materials:

  • This compound

  • N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of acetone and a 10% aqueous solution of sodium bicarbonate.

  • Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise to the stirring amino acid solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, remove the acetone under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Fmoc protected amino acid.

  • Purify the product by crystallization.

Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][18]

Causality Behind Experimental Choices and Considerations for β-Amino Acids

While the fundamental principles of N-protection are similar for both α- and β-amino acids, the latter can sometimes exhibit different reactivity profiles due to their altered stereochemistry and the increased distance between the amine and carboxyl groups. However, for the protection reactions described, these differences are often minimal.

  • Choice of Base and Solvent System: The use of a biphasic system or a mixture of an organic solvent and water is crucial for dissolving both the polar amino acid and the less polar protecting group reagent. The base (e.g., NaHCO₃, Na₂CO₃) serves to deprotonate the amino group, rendering it nucleophilic, and to neutralize the acidic byproduct of the reaction (e.g., HCl from Cbz-Cl).[19]

  • Stoichiometry: A slight excess of the protecting group reagent is typically used to ensure complete conversion of the starting amino acid.

  • Temperature Control: For highly reactive reagents like Cbz-Cl, initial cooling is necessary to control the reaction rate and minimize side reactions.

  • Workup: The acidic workup is essential to protonate the carboxylate group of the protected amino acid, making it soluble in organic solvents for extraction and purification.

Conclusion

The successful N-terminal protection of this compound is a foundational step for its application in the synthesis of modified peptides and other complex molecules. The choice between Boc, Cbz, and Fmoc protecting groups should be made in the context of the overall synthetic plan, considering the stability of other functional groups present in the molecule and the desired deprotection strategy. The protocols provided herein offer robust and reliable methods for achieving high yields of the desired protected β-amino acid, paving the way for its use in the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Conditions for β-Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful incorporation of β-amino acids into peptide sequences. As peptides containing β-amino acids (β-peptides) garner increasing interest for their unique structural properties and resistance to proteolytic degradation, mastering their synthesis is crucial for advancing research and development in this area.

This resource is structured to address both common queries and specific experimental challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with coupling β-amino acids in SPPS compared to their α-amino acid counterparts?

The primary challenges in coupling β-amino acids stem from their increased steric bulk and altered reactivity due to the additional carbon in the backbone. This can lead to slower reaction kinetics and incomplete couplings. The substitution pattern on the β-amino acid (at the α and/or β positions) further influences the degree of steric hindrance. While β-amino acids are generally considered "hard-to-couple," their active esters have been shown to be more stable and less prone to hydrolysis compared to many α-amino acids, which is an important consideration for optimizing coupling times.[1][2]

Q2: Which coupling reagents are most effective for β-amino acids?

For β-amino acids, especially those with significant steric hindrance, standard carbodiimide reagents like DCC and DIC may not be sufficient to drive the reaction to completion. More potent activating reagents are generally recommended.[3] Aminium/uronium salts such as HATU , HBTU , and HCTU , or phosphonium salts like PyBOP and PyAOP , are significantly more effective.[3][4][5][6] These reagents form highly reactive O-acylisourea or active ester intermediates that can overcome the steric barrier more efficiently. HATU, in particular, is often cited for its high efficiency in difficult couplings with suppressed epimerization.[1][3][4]

Q3: How does the substitution pattern on a β-amino acid affect coupling efficiency?

The position and nature of substituents on the β-amino acid backbone have a profound impact on coupling efficiency.

  • β³-amino acids (substitution at the Cβ position) generally couple more readily than β²-amino acids.

  • β²-amino acids (substitution at the Cα position) present more significant steric hindrance closer to the reacting carboxyl group, making them more challenging to couple.

  • α,β-disubstituted or cyclic β-amino acids are among the most difficult to incorporate due to severe steric constraints.[7]

The steric bulk of the side chain itself also plays a critical role. For instance, a β-amino acid with a bulky side chain like a tert-butyl group will be more challenging to couple than one with a smaller side chain.

Q4: What are the key differences in coupling kinetics for β-amino acids?

A noteworthy difference is the stability of the activated carboxyl species. Studies have shown that the active esters of β-amino acids are significantly more stable and less prone to hydrolysis than those of many α-amino acids.[1][2] This has practical implications for your coupling strategy. While for some rapidly hydrolyzing α-amino acids, a very long coupling time may be counterproductive, the stability of β-amino acid active esters allows for extended coupling times (e.g., overnight) to be a viable and effective strategy for driving difficult couplings to completion.[1]

Troubleshooting Guide: Incomplete Coupling of β-Amino Acids

Problem: A positive Kaiser test (blue/purple beads) is observed after a coupling step with a β-amino acid, indicating the presence of unreacted primary amines.

This is a common issue when working with sterically demanding β-amino acids. The following troubleshooting workflow can help you address and resolve incomplete coupling.

G start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform a 'Double Coupling' with fresh reagents. start->double_coupling Initial Response kaiser_test_2 Perform Kaiser Test Again double_coupling->kaiser_test_2 change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) kaiser_test_2->change_reagent Positive Test proceed Proceed to Next Deprotection Step kaiser_test_2->proceed Negative Test extend_time Increase Coupling Time (e.g., 2-4 hours or overnight) change_reagent->extend_time use_microwave Employ Microwave-Assisted SPPS extend_time->use_microwave If still problematic kaiser_test_3 Perform Kaiser Test use_microwave->kaiser_test_3 After optimized coupling capping Cap Unreacted Amines (e.g., with Acetic Anhydride/DIPEA) kaiser_test_3->capping Positive Test kaiser_test_3->proceed Negative Test capping->proceed analyze Analyze a small cleaved sample by LC-MS to confirm deletion capping->analyze

Caption: Troubleshooting workflow for incomplete coupling.

Step-by-Step Solutions:
  • Perform a Double Coupling: This is the most immediate and often effective solution. After the initial coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of the activated β-amino acid. For particularly difficult residues, a double coupling should be part of the standard protocol.

  • Optimize Your Coupling Reagent and Conditions:

    • Reagent Choice: If you are not already using one, switch to a high-efficiency coupling reagent like HATU or HCTU.[4][5]

    • Equivalents: Increase the equivalents of the β-amino acid and coupling reagent (e.g., from 3 to 5 equivalents relative to the resin loading).

    • Pre-activation: Allow the β-amino acid, coupling reagent, and a non-nucleophilic base like DIPEA to pre-activate for 1-5 minutes before adding the mixture to the resin.

    • Solvent: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can help disrupt on-resin aggregation that may be hindering the coupling. For very difficult sequences, a solvent mixture might be beneficial.

  • Extend the Coupling Time: Due to slower kinetics, β-amino acids often require longer reaction times. Extend the coupling time to 2-4 hours, or even overnight. The increased stability of β-amino acid active esters makes this a safe and effective strategy.[1]

  • Utilize Microwave-Assisted SPPS: Microwave energy can significantly accelerate coupling reactions, especially for sterically hindered amino acids, by efficiently heating the reaction mixture.[8][9] This can drive difficult couplings to completion in a much shorter time frame.

  • Capping: If, after attempting the above optimizations, the Kaiser test remains positive, it is crucial to cap the unreacted amines. This is done by acetylating them with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF. Capping prevents the formation of deletion sequences, which are often difficult to separate from the target peptide during purification.

Experimental Protocols

Protocol 1: HATU-Mediated Double Coupling of a Sterically Hindered β-Amino Acid

This protocol is recommended for β-amino acids that are known to be difficult to couple.

Materials:

  • Fmoc-protected β-amino acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF or NMP

  • Resin-bound peptide with a free N-terminal amine

Procedure:

First Coupling:

  • Following the standard Fmoc deprotection of the N-terminus of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • In a separate vessel, prepare the activation mixture:

    • Dissolve the Fmoc-β-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents).

  • Allow the mixture to pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the reaction vessel and wash the resin with DMF (3 x 1 min).

Second Coupling:

  • Repeat steps 2-5 with a fresh solution of activated β-amino acid.

  • After the second coupling, wash the resin thoroughly with DMF (5 x 1 min).

  • Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines (a negative test will result in yellow/colorless beads).

Protocol 2: Capping of Unreacted Amines

This protocol should be implemented if a positive Kaiser test persists after double coupling.

Materials:

  • Acetic Anhydride

  • DIPEA

  • DMF

Procedure:

  • After the failed coupling attempt and subsequent DMF washes, add the capping solution to the resin. The capping solution is typically a mixture of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Agitate the mixture at room temperature for 30 minutes.

  • Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min).

  • You can now proceed to the Fmoc deprotection step for the next amino acid in your sequence.

Data Summary

Table 1: Comparison of Common Coupling Reagents for β-Amino Acid Incorporation
Coupling ReagentReagent TypeRelative ReactivityKey Advantages for β-Amino AcidsConsiderations
DIC/HOBt CarbodiimideModerateCost-effective for less hindered β-amino acids.Often insufficient for sterically demanding couplings; risk of racemization.[3]
HBTU/PyBOP Aminium/PhosphoniumHighGood efficiency for many β-amino acids; well-established.[3][5][6]Can be less effective than HATU for the most difficult cases.
HCTU AminiumVery HighMore reactive than HBTU, good for hindered couplings.
HATU AminiumVery HighHighly efficient for sterically hindered β-amino acids; low racemization rates.[1][3][4]More expensive; potential for guanidinylation of the N-terminus if used in large excess.[4]

Visualizing the Mechanism

The enhanced reactivity of aminium/uronium reagents like HATU is key to their success in coupling β-amino acids. The following diagram illustrates the general activation mechanism.

G cluster_0 Activation Step cluster_1 Coupling Step beta_aa Fmoc-β-AA-COOH active_ester Highly Reactive OAt-Active Ester beta_aa->active_ester Activation hatu HATU + DIPEA hatu->active_ester peptide_bond Fmoc-β-AA-CO-NH-Peptide-Resin active_ester->peptide_bond Nucleophilic Attack resin H₂N-Peptide-Resin resin->peptide_bond

Caption: General mechanism of β-amino acid activation and coupling using HATU.

References

Technical Support Center: Enantioselective Synthesis of 3-Amino-3-Arylpropanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and expert insights for improving yield and enantioselectivity in the synthesis of 3-amino-3-arylpropanoic acids (β-aryl-β-amino acids). These compounds are critical chiral building blocks for numerous pharmaceuticals, including anti-diabetic drugs like sitagliptin and components of potent antibiotics.[1]

This center moves beyond simple protocols to explain the causality behind experimental challenges, empowering you to diagnose and resolve issues effectively.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific, common problems encountered during synthesis in a direct question-and-answer format.

Q1: My reaction shows high enantioselectivity (>95% ee), but the chemical yield is frustratingly low (<40%). What's going wrong?

This is a classic scenario suggesting that the catalyst's stereochemical control is effective, but the reaction is kinetically inefficient or incomplete. The issue lies not in how the product is formed, but how much is formed.

Primary Causes & Solutions:

  • Catalyst Deactivation or Insufficient Loading: The catalyst may be degrading under the reaction conditions or the loading may be too low to achieve full conversion in a reasonable timeframe.[2] Impurities in reagents or solvents can act as catalyst poisons.

    • Solution: First, try the reaction with a freshly opened or purified batch of catalyst and high-purity, anhydrous solvents. If the problem persists, consider a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Slow Reaction Kinetics: The conditions optimized for high enantioselectivity (often low temperatures) may be too gentle to drive the reaction to completion.[2][3]

    • Solution: Monitor the reaction's progress over time using TLC or ¹H NMR. If the reaction has stalled, a gradual increase in temperature may be necessary. Be aware this can sometimes negatively impact enantioselectivity, so it's a trade-off that must be carefully optimized.[2][4] Alternatively, extending the reaction time may be sufficient.

  • Poor Substrate Solubility: The substrate may not be fully dissolved in the chosen solvent at the optimal reaction temperature, leading to a heterogeneous mixture and incomplete conversion.[3]

    • Solution: Screen alternative solvents or consider using a co-solvent system to improve the solubility of your starting materials without compromising the catalyst's performance.

Q2: I'm observing low enantiomeric excess (% ee). Where should I start my investigation?

Low enantioselectivity points to a problem with the stereochemical-directing step of the reaction.

Systematic Investigation Workflow:

  • Validate Your Analytical Method: Before optimizing the reaction, ensure your chiral HPLC or GC method is accurate and reproducible.[2] An unreliable analytical method can send you on a futile optimization quest. Use a certified racemic standard to confirm that you can resolve the two enantiomers.

  • Assess Catalyst and Ligand Integrity: The enantiomeric purity of your chiral catalyst or ligand is paramount.[4][5] Impurities or degradation can severely compromise enantioselectivity.

    • Solution: Use catalysts from a reputable supplier. If synthesized in-house, rigorously purify and characterize them. For air- or moisture-sensitive catalysts, ensure they have been handled and stored correctly under an inert atmosphere.[2]

  • Optimize Reaction Temperature: Temperature is a critical parameter. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus eroding the ee.[2][4]

    • Solution: Running the reaction at a lower temperature is a common strategy to enhance enantioselectivity.[4]

  • Evaluate Solvent Effects: The solvent is not merely a medium; it influences the geometry of the catalyst-substrate transition state.[2][4] A change in solvent can dramatically alter enantioselectivity.

    • Solution: A solvent screening is highly recommended. Test a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, Acetone).

Troubleshooting Decision Tree

troubleshooting_flow start Problem Observed: Low Yield or Low ee q_ee Is the ee low? start->q_ee check_hplc Validate Analytical Method (HPLC/GC) q_ee->check_hplc Yes q_yield Is the yield low (but ee is high)? q_ee->q_yield No check_catalyst Check Catalyst Purity & Storage check_hplc->check_catalyst lower_temp Lower Reaction Temperature check_catalyst->lower_temp screen_solvent Screen Solvents lower_temp->screen_solvent check_kinetics Monitor Reaction Kinetics (TLC/NMR) q_yield->check_kinetics Yes inc_cat Increase Catalyst Loading check_kinetics->inc_cat inc_time_temp Increase Time or Temperature Carefully inc_cat->inc_time_temp check_solubility Check Substrate Solubility inc_time_temp->check_solubility

Caption: A decision tree for troubleshooting common issues.

Q3: My product seems to decompose during workup or purification. How can I improve its stability and isolation?

Product instability can lead to significant loss of material, masquerading as a low-yield reaction.

  • pH Control During Workup: As amino acids are amphoteric, their solubility is highly pH-dependent. During aqueous extraction, improper pH can lead to product loss in the aqueous phase or formation of emulsions.

    • Solution: Carefully adjust the pH of the aqueous layer during extraction. For Boc-protected amino acids, a mildly acidic quench (e.g., saturated NH₄Cl solution) is often effective.[6]

  • Chromatography Issues: Standard silica gel is acidic and can cause degradation of sensitive products like enamines or certain protected amino acids.

    • Solution: Consider using deactivated or neutral silica gel for column chromatography. Alternatively, a different purification method, such as recrystallization, might be more suitable and can sometimes even enhance enantiomeric purity.

Frequently Asked Questions (FAQs)
FAQ 1: What are the most robust catalytic methods for synthesizing these β-amino acids?

Several powerful methods have been developed, with the Mannich and Michael addition reactions being particularly prominent.[7]

Synthetic Method Description Common Catalysts Advantages Potential Challenges
Asymmetric Mannich Reaction Convergent C-C bond formation between an imine and a ketone, ester, or malonate enolate equivalent.[8]Bifunctional Cinchona Alkaloids (Thiourea-based), Chiral Phosphoric Acids.[9][10]High convergence, readily available starting materials, excellent stereocontrol.[9]Imine stability can be an issue; requires careful optimization of conditions.
Aza-Michael Addition Conjugate addition of a nitrogen nucleophile (e.g., an amine or amide) to an α,β-unsaturated carbonyl compound.[11][12]Chiral Metal Amides, Organocatalysts (e.g., Cinchona derivatives).[11][12]Excellent for forming the C-N bond directly, often uses mild conditions.Scope can be limited by the nucleophilicity of the amine.
CuH-Catalyzed Hydroamination A modern approach involving the hydrocupration of α,β-unsaturated carbonyl compounds followed by amination.[13]Copper Hydride complexes with chiral phosphine ligands (e.g., BINAP).Access to products with opposite regioselectivity compared to other methods, good functional group tolerance.[13]Requires careful handling of air-sensitive CuH catalysts.
Catalytic Hydrogenation Asymmetric hydrogenation of a pre-formed β-enamino ester or a related unsaturated precursor.[14]Chiral Rhodium and Ruthenium complexes (e.g., Rh-DuPhos, Ru-BINAP).[14]Can be highly efficient and scalable, often with high turnover numbers.Requires specialized hydrogenation equipment; synthesis of the unsaturated precursor adds steps.
FAQ 2: How do bifunctional catalysts, like cinchona alkaloid-thioureas, work in a Mannich reaction?

Bifunctional catalysts are a cornerstone of modern organocatalysis. They possess two distinct functional groups that work in concert to activate both reactants simultaneously.

In the case of a thiourea-cinchona catalyst in a Mannich reaction with a malonate and an N-Boc imine:[9]

  • The tertiary amine of the cinchona alkaloid acts as a Brønsted base, deprotonating the malonate to form a reactive enolate.

  • The thiourea moiety acts as a hydrogen-bond donor, activating the N-Boc imine by coordinating to the carbonyl oxygen of the Boc group and the imine nitrogen. This coordination increases the electrophilicity of the imine carbon and locks it into a specific conformation.

  • This dual activation within a single chiral scaffold creates a highly organized transition state, directing the nucleophilic attack of the enolate to one face of the imine, resulting in high enantioselectivity.[9]

Simplified Mechanism of Bifunctional Catalysis

bifunctional_catalysis cluster_0 Bifunctional Catalyst (e.g., Cinchona-Thiourea) catalyst Quinuclidine Base (Brønsted Base) malonate Malonate (Nucleophile Precursor) catalyst->malonate Deprotonates thiourea Thiourea Moiety (H-Bond Donor) imine N-Boc Imine (Electrophile) thiourea->imine Activates via H-Bonding enolate Chiral Enolate malonate->enolate activated_imine Activated Imine imine->activated_imine product Enantioenriched β-Amino Acid Derivative enolate->product C-C Bond Formation in Chiral Environment activated_imine->product C-C Bond Formation in Chiral Environment

Caption: Dual activation by a bifunctional catalyst.

Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Asymmetric Mannich Reaction

This protocol is a representative example based on established methods for the synthesis of N-Boc β-aryl-β-amino esters using a cinchona-derived thiourea catalyst.[9]

Materials:

  • N-Boc aryl imine (1.0 eq)

  • Dialkyl malonate (1.5 eq)

  • Bifunctional Cinchona-Thiourea Catalyst (e.g., (1S,2S)-Thiourea Catalyst, 0.05 - 0.10 eq)

  • Anhydrous solvent (e.g., Toluene, Acetone), freshly distilled or from a solvent purification system

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the cinchona-thiourea catalyst.

  • Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the N-Boc aryl imine followed by the anhydrous solvent (to achieve a concentration of ~0.5 M).

  • Cooling: Cool the resulting solution to the desired temperature (e.g., -20 °C to -60 °C) using a cryocooler or an appropriate cooling bath.

  • Initiation: Add the dialkyl malonate dropwise to the cooled solution over 5 minutes.

  • Reaction: Stir the reaction mixture vigorously at the specified temperature for the required time (typically 24-48 hours). Monitor the reaction progress by TLC (staining with p-anisaldehyde or KMnO₄).

  • Quench: Once the reaction is complete (or has stalled), quench by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired β-amino acid derivative.

  • Analysis: Determine the chemical yield. Analyze the enantiomeric excess (% ee) by chiral HPLC.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on dealing with low coupling efficiency.

Introduction: Understanding the Challenge of Incomplete Coupling

Solid-phase peptide synthesis has revolutionized the way we create peptides, but the stepwise nature of the process means that the efficiency of each coupling reaction is critical to the success of the final synthesis.[1] Even a small percentage of incomplete coupling at each step can lead to a significant accumulation of deletion sequences, complicating purification and drastically reducing the overall yield of the desired full-length peptide.[1][2] This guide provides a structured approach to diagnosing and resolving issues of low coupling efficiency, drawing on established principles and field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low coupling efficiency in SPPS?

Low coupling efficiency is a frequent hurdle in SPPS and can be attributed to several factors, often acting in combination:

  • Steric Hindrance: Bulky amino acid residues, both in the activated amino acid being coupled and at the N-terminus of the growing peptide chain, can physically impede the formation of the new peptide bond.[3][4][5][6] Beta-branched amino acids like Valine, Isoleucine, and Threonine are particularly notorious for causing difficult couplings.[3]

  • Peptide Aggregation: As the peptide chain elongates, it can fold upon itself and form secondary structures, such as β-sheets, leading to aggregation on the resin.[3][7][8][9] This aggregation can physically block the reactive N-terminal sites, making them inaccessible to the incoming activated amino acids.[3][8] This is a sequence-dependent phenomenon, often exacerbated by hydrophobic residues.[3][10][11]

  • Suboptimal Reagent Choice and Activation: The selection of coupling reagents is paramount. Less reactive reagents may be insufficient to overcome the activation energy required for amide bond formation, especially with sterically hindered residues.[5][6] Inadequate activation of the incoming amino acid or instability of the activated species can also lead to incomplete reactions.[3]

  • Poor Resin Swelling: The solid support must be adequately swollen in the reaction solvent to ensure that the reagents can freely access the growing peptide chains within the resin beads.[3][12] Poor swelling effectively reduces the available reaction sites.[3]

  • "Difficult Sequences": Certain peptide sequences have an inherent propensity to cause synthetic challenges due to a combination of the factors mentioned above.[7][13] These sequences often contain multiple hydrophobic or β-branched amino acids.[10]

Q2: How can I detect low coupling efficiency during my synthesis?

Proactive monitoring is key to identifying and addressing coupling issues before they compound. Several methods are available:

  • Colorimetric Tests: Qualitative tests performed on a small sample of resin beads provide a quick indication of the presence of unreacted primary amines.

    • Kaiser (Ninhydrin) Test: This is a widely used test where a positive result (dark blue beads) indicates the presence of free primary amines, signaling an incomplete coupling.[14][15] It's important to note that the Kaiser test does not work for secondary amines like proline, which will yield a reddish-brown color.[14]

    • 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: This is an alternative that also gives a positive result (orange/red beads) for primary amines and can be more sensitive than the Kaiser test.[15]

  • Real-Time Monitoring: Some automated peptide synthesizers are equipped with real-time monitoring capabilities, such as UV monitoring of the Fmoc deprotection step, which can provide indirect evidence of coupling efficiency in the preceding step.[1]

  • Analysis of a Test Cleavage: A small amount of peptide can be cleaved from the resin, and the crude product can be analyzed by:

    • High-Performance Liquid Chromatography (HPLC): This will show the purity profile of the synthesized peptides. The presence of significant deletion peaks (sequences missing one or more amino acids) is a clear indicator of poor coupling efficiency.[16]

    • Mass Spectrometry (MS): This provides definitive identification of the species present in the crude product, allowing for the precise identification of deletion sequences and other impurities.[2][16]

Troubleshooting Workflow for Low Coupling Efficiency

When low coupling efficiency is detected, a systematic approach is necessary to identify the root cause and implement an effective solution.

Troubleshooting_Workflow start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) check_reagents Step 1: Verify Reagents & Conditions start->check_reagents reagents_ok Reagents & Conditions OK? check_reagents->reagents_ok fix_reagents Action: Use fresh reagents, check concentrations, optimize time/temp. reagents_ok->fix_reagents No steric_hindrance Step 2: Assess Steric Hindrance reagents_ok->steric_hindrance Yes fix_reagents->start Re-evaluate is_hindered Hindered Residue? (e.g., Val, Ile, N-methyl) steric_hindrance->is_hindered stronger_reagent Action: Use a more potent coupling reagent (e.g., HATU, COMU). Consider double coupling. is_hindered->stronger_reagent Yes aggregation Step 3: Evaluate Potential for Aggregation is_hindered->aggregation No stronger_reagent->aggregation is_aggregating Hydrophobic/Long Sequence? aggregation->is_aggregating disrupt_aggregation Action: Use chaotropic salts (LiCl), 'magic mixture' solvents, or incorporate backbone protection (e.g., Hmb, Dmb). is_aggregating->disrupt_aggregation Yes capping Step 4: Consider Capping is_aggregating->capping No disrupt_aggregation->capping cap_unreacted Action: Cap unreacted amines with acetic anhydride to prevent deletion sequence elongation. capping->cap_unreacted continue_synthesis Continue Synthesis cap_unreacted->continue_synthesis

Caption: A decision-making workflow for troubleshooting low coupling efficiency.

In-Depth Troubleshooting Guides and Protocols

Issue 1: Steric Hindrance

Causality: The three-dimensional structure of bulky amino acid side chains (e.g., Val, Ile, Thr) or N-methylated amino acids physically blocks the N-terminus, preventing the activated amino acid from approaching and forming a peptide bond.[6][12][17]

Solutions & Protocols:

  • Employ High-Activity Coupling Reagents: For sterically hindered couplings, standard carbodiimide reagents like DCC or DIC may be insufficient.[6] Onium salt-based reagents are generally more effective.[18][19][20]

    Coupling Reagent Class Relative Reactivity Advantages Disadvantages
    HATU, HCTU, COMU Uronium/Aminium SaltVery HighHighly efficient for difficult couplings, fast reaction times.[3][18]Higher cost, potential for side reactions if not used correctly.[21]
    PyBOP, PyAOP Phosphonium SaltHighLow racemization risk, very effective.[19]More expensive, can be moisture sensitive.[19]
    DIC/Oxyma Carbodiimide/AdditiveModerate-HighCost-effective, Oxyma suppresses racemization effectively.[22]Slower than onium salts for hindered couplings.
    DIC/HOBt Carbodiimide/AdditiveModerateWidely used, inexpensive.Can lead to some racemization, less effective than Oxyma.[19]
  • Implement a Double Coupling Strategy: If a single coupling is incomplete, a second coupling with fresh reagents can drive the reaction to completion.

    Protocol: Double Coupling

    • After the initial coupling reaction (e.g., 1-2 hours), take a small sample of resin for a Kaiser test.

    • If the test is positive, wash the resin thoroughly with DMF (3-5 times).

    • Prepare a fresh solution of the activated amino acid using the same equivalents as the first coupling.

    • Add the fresh solution to the resin and allow it to react for another 1-2 hours.

    • Perform another Kaiser test to confirm the completion of the reaction.

  • Increase Reaction Temperature: For particularly challenging couplings, increasing the temperature can provide the necessary energy to overcome the steric barrier. Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for this purpose.[12]

Issue 2: On-Resin Peptide Aggregation

Causality: As the peptide chain grows, especially with hydrophobic sequences, it can self-associate through intermolecular hydrogen bonds, forming β-sheet-like structures.[7][8][23][24] This aggregation causes the resin to shrink and makes the N-termini of the peptide chains inaccessible to reagents.[8][9]

Solutions & Protocols:

  • Utilize Chaotropic Salts: Salts like lithium chloride (LiCl) can disrupt the hydrogen bonding network responsible for aggregation.[9]

    Protocol: Chaotropic Salt Wash

    • Prior to the coupling step, wash the resin with a 0.4 M solution of LiCl in DMF for 15-30 minutes.[8]

    • Wash the resin thoroughly with DMF to remove the LiCl before proceeding with the coupling reaction.[8]

  • Change the Solvent System: Standard solvents like DMF may not be sufficient to solvate aggregating sequences.

    • "Magic Mixture": A 1:1:1 mixture of DCM, DMF, and NMP can improve solvation and disrupt aggregation.[10]

    • DMSO: Adding up to 25% DMSO to DMF can also be effective.[25]

  • Incorporate Backbone Protection: The most robust method for preventing aggregation is to introduce a temporary protecting group on the amide backbone nitrogen. This physically prevents the formation of inter-chain hydrogen bonds.[26]

    • Hmb/Dmb Amino Acids: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid at strategic points in the sequence (e.g., every 6-7 residues) is highly effective.[9] These groups are removed during the final TFA cleavage.

    • Pseudoproline Dipeptides: These are dipeptides of Ser or Thr that are cyclized to form an oxazolidine ring, which acts as a "kink" in the peptide backbone, disrupting secondary structure formation.[9][25] The native sequence is restored upon final cleavage.[25]

Aggregation_Prevention peptide_chain Growing Peptide Chain h_bond Inter-chain Hydrogen Bonding peptide_chain->h_bond aggregation Aggregation (β-Sheet Formation) h_bond->aggregation low_efficiency Low Coupling Efficiency aggregation->low_efficiency prevention Prevention Strategies solvents Disruptive Solvents (e.g., Magic Mixture, DMSO) prevention->solvents salts Chaotropic Salts (e.g., LiCl) prevention->salts backbone_prot Backbone Protection (Hmb/Dmb, Pseudoprolines) prevention->backbone_prot solvents->h_bond Disrupts salts->h_bond Disrupts backbone_prot->h_bond Prevents

Caption: Strategies to prevent on-resin peptide aggregation.

Issue 3: Incomplete Deprotection and Cleavage

While this guide focuses on coupling, it's crucial to recognize that incomplete Fmoc deprotection can be mistaken for poor coupling, as it also leaves the N-terminus unavailable for reaction. Similarly, issues during final cleavage can lead to a perceived low yield, which might be misinterpreted as a synthesis problem.[16][27] Always ensure your deprotection steps are complete and optimize your final cleavage cocktail based on the specific amino acids in your peptide.[28][29]

Final Recommendation: The Importance of Capping

For difficult syntheses where incomplete coupling is anticipated, it is highly recommended to "cap" any unreacted N-termini with a small, unreactive group like acetyl. This is typically done using acetic anhydride and a base like DIPEA.[3] Capping prevents the unreacted chain from coupling in subsequent steps, which simplifies the final purification by ensuring that the major impurity is a single, easily separable truncated peptide rather than a series of hard-to-remove deletion sequences.[3]

References

Technical Support Center: Side Reaction Monitoring in Fmoc-Based Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive technical support center dedicated to troubleshooting and monitoring side reactions in Fmoc-based solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and mitigating common synthetic impurities. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Fmoc-SPPS and why do they occur?

A1: Fmoc-SPPS is a powerful technique, but the iterative nature of the process, involving repeated exposure to basic (piperidine for Fmoc deprotection) and acidic (TFA for final cleavage) conditions, can lead to several side reactions.[1][2] The most prevalent issues include:

  • Aspartimide Formation: Cyclization of aspartic acid residues, particularly at Asp-Gly or Asp-Ser sequences, is induced by the basic conditions of Fmoc removal.[3][4] This can lead to a mixture of by-products, including difficult-to-separate α- and β-peptides and their epimers.[3]

  • Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, where the N-terminal amino group of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[1][5] This is especially common for sequences containing proline at the second position.[5][6][7]

  • Racemization: Loss of stereochemical integrity (epimerization) can occur, particularly with cysteine and histidine, during the activation step of the coupling reaction.[8][9][10] Microwave heating can sometimes exacerbate this issue if not properly controlled.[9][11]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, leading to intermolecular aggregation on the resin.[7][12] This aggregation can block reactive sites, leading to incomplete coupling and deprotection, resulting in deletion sequences.[12]

  • Oxidation of Sensitive Residues: Amino acids such as methionine, cysteine, and tryptophan are susceptible to oxidation during synthesis and, more commonly, during the final acidic cleavage.[7][13]

Understanding the mechanisms of these side reactions is the first step toward their prevention and control.

Q2: How can I monitor the progress of my synthesis and detect side reactions in real-time?

A2: On-resin monitoring is crucial for identifying problems early. The most common qualitative method is the Kaiser test (or ninhydrin test), which detects free primary amines.[1] A positive test (blue color) after a coupling step indicates incomplete acylation, while a negative test after Fmoc deprotection suggests a problem with the deprotection step. For quantitative monitoring of Fmoc release, UV spectroscopy can be used.[1]

Post-synthesis, the primary analytical tools are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for assessing the purity of the crude peptide.[14][15] The appearance of unexpected peaks can indicate the presence of side products.

  • Mass Spectrometry (MS): LC-MS is invaluable for identifying impurities by their mass.[14] For example, aspartimide formation results in a mass loss of 18 Da (loss of water), while DKP formation leads to the loss of the first two amino acids from the target peptide.[4][5]

Q3: What is "capping" and when should I use it?

A3: Capping is the process of acetylating any unreacted N-terminal amines on the growing peptide chain to prevent them from reacting in subsequent coupling steps.[16][17] This is typically done using a solution of acetic anhydride and a non-nucleophilic base like pyridine or DIPEA in DMF.[16][18] Capping is crucial when you observe incomplete coupling (e.g., via a positive Kaiser test) to terminate the growth of deletion sequences, which are often difficult to separate from the desired full-length peptide.[17] It is a key strategy in a "double coupling followed by capping" protocol for difficult sequences.[1]

Troubleshooting Guides

Issue 1: Aspartimide Formation
Symptoms:
  • Appearance of a peak with a mass of -18 Da relative to the target peptide in the LC-MS analysis.

  • Presence of additional peaks with the same mass as the target peptide in the HPLC chromatogram, corresponding to α- and β-aspartyl isomers, which are often difficult to separate.

Causality:

The piperidine used for Fmoc deprotection can catalyze the formation of a five-membered succinimide ring (aspartimide) at aspartic acid residues.[3][19] This is particularly problematic for Asp-Gly, Asp-Ala, Asp-Ser, and Asp-Asn sequences due to the low steric hindrance of the following residue.[3][7] The aspartimide intermediate is prone to racemization and can be opened by piperidine or water to form a mixture of α- and β-aspartyl peptides.[3][4]

Aspartimide_Formation Peptide Peptide-Asp(OtBu)-Xaa-Resin Deprotection Piperidine/DMF Peptide->Deprotection Fmoc Deprotection Intermediate Aspartimide Intermediate (-18 Da) Deprotection->Intermediate Base-catalyzed cyclization Byproducts Mixture of: - α-Asp Peptide - β-Asp Peptide - D-Asp isomers - Piperidide adducts Intermediate->Byproducts Nucleophilic attack (H2O or Piperidine)

Caption: Mechanism of Aspartimide Formation.

Prevention & Mitigation Strategies:
StrategyDescriptionWhen to Use
Use Sterically Hindered Protecting Groups Replace the standard Fmoc-Asp(OtBu)-OH with derivatives having bulkier side-chain protecting groups like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH. These groups sterically hinder the cyclization reaction.For sequences known to be highly prone to aspartimide formation, especially Asp-Gly.[20]
Modify Deprotection Conditions Reduce the concentration of piperidine, lower the reaction temperature, or add an acidic additive like 0.1 M HOBt to the deprotection solution to lower its basicity.[7][21][22] Using a non-nucleophilic base like DBU is another option.[22][23]As a general precautionary measure for all syntheses containing aspartic acid.
Backbone Protection Incorporate a backbone-protecting group, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, on the nitrogen of the amino acid preceding the aspartic acid.[1] This disrupts the geometry required for cyclization.For particularly challenging sequences where other methods fail.[22]
Issue 2: Diketopiperazine (DKP) Formation
Symptoms:
  • Low yield of the final peptide.

  • Identification of a cyclic dipeptide in the cleavage solution.

  • In linear synthesis, this can manifest as a "des-Xaa-Yaa" impurity, where the first two amino acids are missing.[5]

Causality:

After the deprotection of the second amino acid, the free N-terminal amine can perform an intramolecular nucleophilic attack on the C-terminal ester bond linking the dipeptide to the resin.[1][5] This results in the cleavage of the dipeptide from the resin as a stable six-membered diketopiperazine ring.[23] This side reaction is highly favorable for sequences containing Pro or other secondary amino acids at position 2, as the cis-amide bond conformation facilitates the cyclization.[1][5][24]

DKP_Formation Start Fmoc-AA2-AA1-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Dipeptide H-AA2-AA1-Resin Deprotection->Dipeptide Attack Intramolecular Nucleophilic Attack Dipeptide->Attack Products Diketopiperazine (cleaved) + Bare Resin Attack->Products

Caption: Workflow of Diketopiperazine Formation.

Prevention & Mitigation Strategies:
StrategyDescriptionWhen to Use
Use 2-Chlorotrityl Chloride (2-CTC) Resin The bulky 2-chlorotrityl linker sterically hinders the intramolecular attack, significantly reducing DKP formation.[1][7]When the C-terminal or penultimate residue is Pro, Gly, or another residue known to promote DKP formation.
Couple a Dipeptide Instead of coupling the second amino acid, couple a pre-formed Fmoc-dipeptide (Fmoc-AA2-AA1-OH). This bypasses the vulnerable dipeptidyl-resin stage.[1]A highly effective strategy for problematic sequences, but be mindful of potential racemization of the C-terminal residue of the dipeptide during its preparation.
Modified Deprotection Use milder deprotection conditions, such as a lower concentration of piperidine or a different base like piperazine, which has been shown to reduce DKP formation.[5][23]When using resins other than 2-CTC with DKP-prone sequences.
Issue 3: Peptide Aggregation
Symptoms:
  • The resin beads clump together and do not swell properly.

  • Slow or incomplete coupling and deprotection reactions, confirmed by Kaiser testing.[7]

  • Low purity and yield of the crude peptide, with a high proportion of deletion sequences.[12]

Causality:

During SPPS, growing peptide chains can form intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[12] This self-association, or aggregation, is particularly common in long or hydrophobic sequences. The aggregated chains physically block reactive sites, preventing reagents from accessing the N-terminus.[12]

Prevention & Mitigation Strategies:
StrategyDescriptionWhen to Use
Incorporate Pseudoproline Dipeptides Introduce Fmoc-Xaa-Ser(ΨPro)-OH or Fmoc-Xaa-Thr(ΨPro)-OH dipeptides at strategic points in the sequence.[25][26] The cyclic oxazolidine structure introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[25][27]For long peptides (>30 amino acids), hydrophobic sequences, or sequences known to be "difficult".[25]
Use Backbone Protection (Hmb/Dmb) Incorporate N-(2-hydroxy-4-methoxybenzyl) or N-(2,4-dimethoxybenzyl) protected amino acids.[1] These groups prevent hydrogen bonding involving the backbone amide nitrogen.A powerful but more expensive option for severely aggregating sequences. One Hmb/Dmb group every 6-7 residues is often sufficient.[1]
Modify Synthesis Conditions Switch to a more polar solvent like N-methylpyrrolidone (NMP), add chaotropic salts, or perform couplings at elevated temperatures (e.g., with microwave assistance).[7]As a first line of defense when aggregation is suspected.
Experimental Protocols
Protocol 1: Standard Capping Procedure

Objective: To terminate unreacted peptide chains (deletion sequences) after an incomplete coupling reaction.

  • After the coupling step, wash the resin three times with DMF.

  • Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), proceed with capping.

  • Prepare the capping solution: a mixture of acetic anhydride, pyridine (or DIPEA), and DMF. A common ratio is Ac₂O:Pyridine:DMF (1:1:8). Prepare fresh.

  • Add the capping solution to the resin and shake for 30 minutes at room temperature.[16]

  • Wash the resin thoroughly with DMF (5 times) to remove excess capping reagents.

  • Perform another Kaiser test to confirm the absence of free amines (negative result: yellow/colorless beads).

  • Proceed with the Fmoc deprotection of the capped, successfully coupled chains.

Protocol 2: Quantification of Racemization by Chiral Amino Acid Analysis

Objective: To determine the percentage of D-amino acid incorporation in a synthetic peptide.

  • Peptide Hydrolysis: Hydrolyze a sample of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[28]

  • Derivatization: Neutralize the hydrolysate and derivatize the free amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).

  • HPLC Analysis: Separate the resulting diastereomers using standard reversed-phase HPLC.

  • Quantification: Integrate the peak areas of the L- and D-amino acid derivatives to determine the percentage of racemization.

References

Technical Support Center: Purification of (R)-3-Amino-3-(3-bromophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for advanced technical support, this guide, curated by a Senior Application Scientist, provides in-depth purification strategies for (R)-3-Amino-3-(3-bromophenyl)propanoic acid and its derivatives. These chiral β-amino acids are crucial building blocks in modern drug development, making their purification a critical step to ensure downstream success.[1][2] This center moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification workflows with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification strategies for this class of compounds?

The main strategies are crystallization, column chromatography, and chiral resolution. The choice depends on the scale of your synthesis, the nature of the impurities, and whether you are starting from a racemic mixture or an enantiomerically enriched product. Crystallization is often preferred for large-scale purification due to its cost-effectiveness, while chromatography provides higher resolution for complex mixtures. Chiral resolution is essential for separating enantiomers.

Q2: My synthesized derivative is a persistent oil and refuses to crystallize. What steps can I take?

This is a common issue, often caused by residual solvents, hygroscopic behavior, or the presence of impurities that inhibit lattice formation.[3] Here are several approaches:

  • Trituration: Stir the oil vigorously with a solvent in which your product is insoluble but the impurities are soluble (e.g., diethyl ether, hexane). This can often crash out the product as a solid.

  • Salt Formation: Convert the amino acid to a salt (e.g., hydrochloride or tosylate). Salts often have higher melting points and are more crystalline than the free base or zwitterion. You can dissolve the oil in a suitable solvent like ethyl acetate or isopropanol and add an acid (e.g., HCl in ether) to precipitate the salt.

  • High-Vacuum Drying: Ensure all volatile impurities and solvents are removed by drying under high vacuum, sometimes with gentle heating.

  • Solvent Screening: Attempt crystallization from a wide range of solvent systems. Start with a solvent in which the compound is soluble and slowly add an "anti-solvent" in which it is insoluble.[4]

Q3: How do I effectively separate the desired (R)-enantiomer from the (S)-enantiomer?

Separating enantiomers is a critical challenge. The two primary methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct analytical and semi-preparative method. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[5][6] Common CSPs for amino acid derivatives include Pirkle-type columns (like (R,R) Whelk-O1) or macrocyclic glycopeptide-based columns (like Chirobiotic™ T).[7]

  • Diastereomeric Salt Crystallization: This classical method is suitable for larger scales. It involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.[8] These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization.[9] After separation, the resolving agent is removed to yield the pure enantiomer.

Q4: When performing column chromatography, my compound streaks badly on the silica gel. How can I fix this?

Tailing or streaking is common for amino compounds on silica gel due to strong interactions between the basic amino group and the acidic silanol groups. To mitigate this:

  • Add a Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia (typically 0.1-1%) to your eluent. This neutralizes the acidic sites on the silica, leading to sharper peaks.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase C18 silica if your compound has sufficient hydrophobicity.[10]

  • Protect the Amino Group: If streaking persists and is compatible with your synthetic route, consider purifying the compound with the amino group protected (e.g., as a Boc or Fmoc derivative). These derivatives are less polar and less basic, often behaving much better during chromatography.

Troubleshooting Purification Workflows

The following tables provide solutions to common problems encountered during the purification of this compound derivatives.

Table 1: Troubleshooting Crystallization
ProblemPossible Cause(s)Suggested Solution(s)
Product "oils out" instead of forming crystals. Solution is too supersaturated; cooling is too rapid; presence of impurities inhibiting nucleation.Slow down the cooling process; try adding a seed crystal; attempt purification via chromatography first; screen alternative solvent/anti-solvent pairs.[3]
Low or no crystal formation (poor recovery). Compound is too soluble in the chosen solvent; insufficient concentration.Reduce the amount of solvent; cool the solution to a lower temperature (e.g., 0°C or -20°C); add an anti-solvent to decrease solubility.
Purity does not improve after crystallization. Impurities are co-crystallizing with the product; solvent is trapped within the crystal lattice.Perform a second recrystallization from a different solvent system; ensure slow crystal growth; wash the filtered crystals with a small amount of cold, fresh solvent.
Table 2: Troubleshooting Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of product from impurities. Incorrect mobile phase polarity; column is overloaded with crude material; poor column packing.Optimize the eluent system using Thin-Layer Chromatography (TLC) to achieve a product Rf of ~0.3. Reduce the amount of sample loaded (typically 1-5% of silica weight).[11] Ensure the column is packed uniformly without air bubbles.
Compound is stuck on the column. Mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the eluent. For zwitterionic amino acids, a polar system like Dichloromethane/Methanol/Ammonium Hydroxide may be necessary.
Inconsistent elution or cracked silica bed. Column ran dry during the run; solvent system is immiscible or caused swelling/shrinking of the silica.Always keep the silica bed covered with solvent. Use pre-mixed mobile phases and ensure solvent miscibility.
Table 3: Troubleshooting Chiral HPLC Resolution
ProblemPossible Cause(s)Suggested Solution(s)
No separation of enantiomers (co-elution). Incorrect Chiral Stationary Phase (CSP); mobile phase is not optimized.Screen different types of CSPs (e.g., Pirkle, polysaccharide-based, macrocyclic glycopeptide).[5] Modify the mobile phase; for normal phase, vary the alcohol component and add acidic/basic modifiers (e.g., trifluoroacetic acid, isopropylamine).
Poor peak shape (fronting or tailing). Sample is not fully dissolved in the mobile phase; column overloading.Dissolve the sample in the mobile phase if possible. If using a different solvent, ensure it is weaker than the mobile phase. Inject a smaller volume or a more dilute sample.
Drifting retention times. Column temperature is fluctuating; mobile phase composition is changing; column equilibration is incomplete.Use a column heater for temperature control. Ensure the mobile phase is well-mixed and degassed. Equilibrate the column with at least 10-20 column volumes of mobile phase before injection.

Visualized Workflows and Protocols

Workflow for Purification Strategy Selection

This diagram outlines a logical decision-making process for selecting the appropriate purification technique.

G start Crude Product (R/S)-3-Amino-3-(3-bromophenyl)propanoic acid derivative is_solid Is the crude product a solid? start->is_solid crystallize Attempt Crystallization or Recrystallization is_solid->crystallize Yes chromatography Purify by Flash Column Chromatography is_solid->chromatography No (Oil) is_racemic Is the product a racemic mixture? chiral_res Perform Chiral Resolution is_racemic->chiral_res Yes (ee% < 98%) final_product Pure (R)-Enantiomer is_racemic->final_product No (ee% > 98%) purity_check Assess purity (TLC, NMR, HPLC) purity_check->is_racemic Purity OK, check ee% purity_check->chromatography Impure crystallize->purity_check chromatography->purity_check chiral_res->final_product

Caption: Decision tree for selecting a purification strategy.

Principle of Chiral Resolution via Diastereomeric Salt Formation

This diagram illustrates how a racemic mixture is separated by forming diastereomeric salts with a chiral resolving agent.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemate Racemic Mixture (R)-Acid + (S)-Acid salts Diastereomeric Salts (R)-Acid:(+)-Base (S)-Acid:(+)-Base Different Solubilities racemate->salts resolver Chiral Resolving Agent (+)-Base resolver->salts separation Fractional Crystallization salts->separation salt1 salt1 separation->salt1 Crystallizes salt2 salt2 separation->salt2 Stays in solution liberation Acidification (e.g., HCl) salt1->liberation final_R {Pure Enantiomer | (R)-Acid} liberation->final_R

Caption: Workflow for chiral resolution by crystallization.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for purifying a neutral or protected derivative. For a free amino acid, add 0.5-1% triethylamine to the eluent.

  • Mobile Phase Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) that gives your desired product an Rf value of approximately 0.25-0.35.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent. Use about 50g of silica for every 1g of crude material.[11]

    • Pour the slurry into the column, tapping gently to pack the silica bed evenly and remove air bubbles. Open the stopcock to drain excess solvent until it reaches the top of the silica bed. Do not let the column run dry.[11]

  • Sample Loading (Dry Loading):

    • Dissolve your crude product (1.0 g) in a minimal amount of a volatile solvent (e.g., Dichloromethane).

    • Add 2-3 g of silica gel to this solution and remove the solvent completely on a rotary evaporator to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to prevent disturbance.[11]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (e.g., with a pump or house air) to begin elution.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude, solid material in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For better recovery, you can then place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 3: Chiral Resolution via Diastereomeric Salt Formation

This protocol uses a generic chiral base as an example resolving agent. A common choice for acidic compounds is a chiral amine like (R)-(+)-α-methylbenzylamine or a cinchona alkaloid.

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic 3-Amino-3-(3-bromophenyl)propanoic acid derivative in a suitable hot solvent (e.g., ethanol, methanol, or isopropanol).

    • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) in a minimum amount of the same solvent.

    • Slowly add the resolving agent solution to the racemic acid solution while stirring.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. One diastereomeric salt should preferentially crystallize due to lower solubility.

    • Collect the crystals by vacuum filtration. The enantiomeric excess (ee) of the crystals should be checked at this stage (by liberating a small sample and analyzing by chiral HPLC).

    • If the ee is not sufficient, perform one or more recrystallizations of the salt from the same solvent system.

  • Liberation of the Free Amino Acid:

    • Suspend the purified diastereomeric salt in water.

    • Acidify the mixture with a strong acid (e.g., 1M HCl) to a pH of ~1-2. This protonates your amino acid and the chiral resolving agent.

    • If your product precipitates, collect it by filtration. If it remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically pure product.

References

Technical Support Center: Overcoming Solubility Issues of Protected Amino Acids in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This comprehensive guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of dissolving protected amino acids in organic solvents. As peptide synthesis and related methodologies become increasingly complex, ensuring complete solubilization of reagents is paramount for reaction efficiency, product purity, and overall success. This guide is structured to provide not only solutions but also the underlying scientific principles to empower you in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why do some protected amino acids have poor solubility in common organic solvents like DMF or NMP?

A1: The solubility of a protected amino acid is a complex interplay of several factors:

  • Amino Acid Side Chain: Hydrophobic side chains (e.g., Valine, Leucine, Phenylalanine) can significantly decrease solubility in polar aprotic solvents.[1]

  • Protecting Groups: While essential for synthesis, protecting groups, particularly on the side chain, can increase the overall hydrophobicity of the molecule, leading to poor solubility.[1]

  • Intermolecular Interactions: Protected amino acids can form strong intermolecular hydrogen bonds, leading to aggregation and precipitation, a phenomenon often referred to as β-sheet formation in growing peptide chains.[2]

  • Solvent Properties: The polarity and solvating power of the solvent are critical. While DMF and NMP are excellent solvents for many protected amino acids, highly hydrophobic or aggregation-prone sequences may require alternative solvent systems.[][4]

Q2: What are the primary consequences of incomplete dissolution of a protected amino acid in a reaction?

A2: Incomplete dissolution can have several detrimental effects on your synthesis:

  • Reduced Reaction Rate and Yield: Only the dissolved portion of the amino acid is available to react, leading to slower coupling times and lower overall yield.

  • Incomplete Reactions: If the amino acid precipitates during the reaction, it can lead to truncated or deletion sequences in peptide synthesis.

  • Difficult Purification: The presence of unreacted starting material and byproducts complicates the purification of the desired product.

  • Inaccurate Stoichiometry: It becomes impossible to determine the true concentration of the dissolved amino acid, leading to incorrect molar ratios of reactants.

Q3: Are there general guidelines for selecting a solvent for a protected amino acid?

A3: Yes, here are some general guidelines:

  • Start with Common Solvents: For most standard Fmoc- or Boc-protected amino acids, high-purity DMF or NMP are the solvents of choice.[][5][6] Boc-protected amino acids are generally readily soluble in common solvents like DCM, DMF, and NMP.[7]

  • Consider the Peptide Sequence: For hydrophobic sequences, NMP may be a better choice than DMF as it can better solvate the growing peptide chain and prevent aggregation.[4]

  • Consult the Literature: For unusual or modified amino acids, it is always advisable to consult the literature for previously reported successful solvent systems.

Troubleshooting Guides

This section provides a systematic approach to resolving solubility issues with protected amino acids.

Issue 1: The Protected Amino Acid is Insoluble in the Primary Solvent (e.g., DMF, NMP)

dot graph TD { A[Start: Protected Amino Acid Insoluble in Primary Solvent] --> B{Initial Checks}; B --> C{Is the solvent high purity and anhydrous?}; C -- No --> D[Use fresh, high-purity anhydrous solvent]; C -- Yes --> E{Is the protected amino acid of high purity?}; E -- No --> F[Consider purification of the amino acid]; E -- Yes --> G{Troubleshooting Steps}; G --> H[Try a stronger solvent (e.g., DMSO)]; H --> I{Is it soluble?}; I -- Yes --> J[Proceed with caution, ensure compatibility with downstream steps]; I -- No --> K[Use a co-solvent system (e.g., DCM/DMF, DMF/DMSO)]; K --> L{Is it soluble?}; L -- Yes --> M[Optimize the ratio of the co-solvents]; L -- No --> N[Apply gentle heating and/or sonication]; N --> O{Is it soluble?}; O -- Yes --> P[Monitor for degradation]; O -- No --> Q[Consider salt formation or use of a solubility-enhancing tag]; } A flowchart for troubleshooting insoluble protected amino acids.

Detailed Troubleshooting Steps:

  • Solvent and Reagent Quality Check:

    • Solvent Purity: Ensure the solvent is of high purity and anhydrous. Water can significantly decrease the solubility of protected amino acids.[8]

    • Reagent Purity: Impurities in the protected amino acid can hinder dissolution.

  • Alternative Solvents and Co-solvent Systems:

    • Stronger Solvents: For highly hydrophobic protected amino acids, consider dissolving in a small amount of a stronger solvent like dimethyl sulfoxide (DMSO) before diluting with the reaction solvent.[9][10]

    • Co-solvents: A mixture of solvents can often be more effective than a single solvent. Common co-solvent systems include DCM/DMF and DMF/DMSO.[2][5] The order of addition can be important; for instance, dissolving in pure DMSO first and then diluting with DMF can be effective.[2]

  • Physical Methods to Enhance Solubility:

    • Sonication: Ultrasonic baths can help break up aggregates and promote dissolution.[9][11]

    • Gentle Heating: Carefully warming the solution can increase solubility.[9][11] However, be cautious as elevated temperatures can cause degradation or epimerization of the amino acid.

Issue 2: The Protected Amino Acid Precipitates Out of Solution During the Reaction

This is a common problem, especially during the synthesis of long or hydrophobic peptides.

dot graph TD { A[Start: Precipitation during reaction] --> B{Initial Assessment}; B --> C{Is the peptide sequence known to be aggregation-prone?}; C -- Yes --> D[Consider using a different resin or a pseudo-proline dipeptide]; C -- No --> E{Troubleshooting Steps}; E --> F[Lower the concentration of the reactants]; F --> G[Increase the reaction temperature (with caution)]; G --> H[Add a chaotropic salt (e.g., LiCl)]; H --> I{Is the issue resolved?}; I -- No --> J[Consider in-situ neutralization protocols]; I -- Yes --> K[Proceed with the reaction]; } A flowchart for addressing precipitation during a reaction.

Detailed Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Concentration: Lowering the concentration of the reactants can sometimes prevent precipitation.

    • Temperature: Increasing the reaction temperature can improve solubility, but must be balanced against the risk of side reactions.

  • Use of Additives:

    • Chaotropic Salts: The addition of salts like lithium chloride (LiCl) to DMF can disrupt aggregation and improve the solubility of protected peptides.[2]

  • Advanced Synthesis Techniques:

    • High-Swelling Resins: Using a resin with higher swelling properties can create a more favorable environment for the growing peptide chain.

    • Pseudo-proline Dipeptides: Incorporating pseudo-proline dipeptides at specific points in the peptide sequence can disrupt secondary structure formation and improve solubility.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for a Difficult Protected Amino Acid

Objective: To identify a suitable solvent or co-solvent system for a poorly soluble protected amino acid.

Materials:

  • Poorly soluble protected amino acid

  • A selection of high-purity, anhydrous solvents (e.g., DMF, NMP, DMSO, DCM, THF, Acetonitrile)

  • Small vials (e.g., 1.5 mL)

  • Vortex mixer and sonicator

Procedure:

  • Weigh a small, consistent amount of the protected amino acid into several vials (e.g., 2-5 mg).

  • Add a measured volume of a single solvent to each vial to achieve a target concentration relevant to your reaction conditions.

  • Vortex each vial for 1-2 minutes.

  • Observe and record the solubility at room temperature.

  • For vials where the amino acid is not fully dissolved, place them in a sonicator bath for 5-10 minutes and observe any changes.

  • If still insoluble, gently warm the vials (e.g., to 40°C) and observe.

  • For co-solvent screening, repeat the process using various ratios of two solvents (e.g., 9:1, 1:1, 1:9 DMF:DMSO).

  • Document the results in a table for easy comparison.

Protocol 2: Salt Formation to Enhance Solubility

Objective: To convert a poorly soluble protected amino acid into a more soluble salt form. This is particularly useful for protected amino acids with a free carboxylic acid.

Materials:

  • Poorly soluble protected amino acid with a free carboxylic acid

  • A suitable base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA), or a solution of a basic amino acid like L-arginine)[12][13]

  • The desired organic solvent

Procedure:

  • Suspend the protected amino acid in the chosen organic solvent.

  • Add the base dropwise while stirring. For solid bases, add in small portions.

  • Continue adding the base until the protected amino acid dissolves completely. The formation of the salt should result in a clear solution.

  • This solution can then be used directly in the subsequent reaction, taking into account the presence of the base.

Note: The formation of salts with amino acids as counterions has been shown to dramatically improve the solubility of various compounds.[12][14][15]

Advanced Strategies for Extremely Difficult Cases

For cases where the above troubleshooting steps are insufficient, more advanced strategies may be necessary.

Solubility-Enhancing Tags

For particularly challenging sequences, the temporary attachment of a solubility-enhancing tag can be a powerful tool.[16][17] These tags are typically small, highly soluble proteins or peptides that are fused to the target molecule.[18][19][20]

  • Mechanism: These tags are thought to act as "solubility chaperones," preventing aggregation and promoting proper folding.[17]

  • Common Tags: Examples include Maltose Binding Protein (MBP) and Small Ubiquitin-like Modifier (SUMO).[17][19]

  • Considerations: The tag must be cleavable after the synthesis is complete.

Chemical Modification

In some instances, modifying the protecting group strategy can improve solubility. For example, replacing a very hydrophobic side-chain protecting group with a more polar one, if compatible with the synthesis, can be beneficial.

Data Presentation

Table 1: Relative Solubility of Common Protected Amino Acids in Standard Solvents

Protected Amino AcidDMFNMPDCMDMSO
Fmoc-Ala-OH+++++++++++
Fmoc-Gly-OH+++++++++++
Fmoc-Val-OH+++++++++
Fmoc-Leu-OH++++++++++
Fmoc-Ile-OH+++++++++
Fmoc-Phe-OH+++++++++
Fmoc-Trp(Boc)-OH+++++++
Fmoc-Arg(Pbf)-OH+++-+++
Boc-Ala-OH++++++++++++
Boc-Trp-OH+++++++++

Key: +++ High Solubility, ++ Moderate Solubility, + Low Solubility, - Insoluble. This table is a general guide; actual solubility can vary based on purity and specific conditions.

References

Deprotection optimization for Boc- and Fmoc-protected beta-amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Deprotection Optimization for β-Amino Acids

From the desk of a Senior Application Scientist

Welcome to the technical support center for optimizing the deprotection of Boc- and Fmoc-protected β-amino acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in these critical synthetic steps. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and enhance the robustness of your synthetic routes.

Section 1: Boc-Protected β-Amino Acids - Deprotection & Troubleshooting

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, favored for its stability in a wide range of conditions and its clean removal under strong acid. However, the unique steric and electronic properties of β-amino acids can introduce challenges not typically seen with their α-counterparts.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection on a β-amino acid, and what is the mechanism?

A1: The most common method for Boc deprotection is treatment with a strong acid, typically trifluoroacetic acid (TFA), in a non-reactive solvent like dichloromethane (DCM).

Mechanism: The reaction proceeds via protonation of the Boc carbonyl oxygen, followed by the loss of the stable tert-butyl cation. This generates an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free amine as its TFA salt.[1][2] The liberated tert-butyl cation can be scavenged to prevent side reactions.[1]

Standard Protocol: Boc Deprotection with TFA/DCM

  • Preparation: Dissolve the Boc-protected β-amino acid in anhydrous DCM to a concentration of approximately 0.1-0.2 M under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermic reaction and minimize potential side reactions.

  • Acid Addition: Slowly add TFA to the solution. The final concentration of TFA typically ranges from 20% to 50% (v/v).[3][4]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[4]

  • Work-up:

    • Remove the solvent and excess TFA in vacuo.

    • Co-evaporate with a solvent like toluene or DCM (3x) to ensure complete removal of residual TFA.

    • The resulting product is the amine TFA salt, which can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.

Q2: My Boc deprotection is sluggish or incomplete. What are the likely causes and how can I fix it?

A2: Incomplete deprotection is a common issue, often stemming from steric hindrance or insufficient acid strength. β-Amino acids, particularly those with substitution on the β-carbon, can present a more sterically crowded environment around the nitrogen, slowing the reaction.[3]

Potential Cause Explanation Troubleshooting Strategy
Insufficient Acid Strength The effective acidity is too low to drive the reaction to completion. This can be due to low TFA concentration or the presence of water, which reduces TFA's potency.[3]1. Increase TFA concentration (e.g., from 25% to 50%).2. Use neat TFA if the substrate is stable.3. Ensure all reagents and solvents are anhydrous.
Steric Hindrance Bulky substituents on the β-amino acid backbone or side chain can physically block the acid from accessing the Boc group.[3]1. Increase reaction time (monitor up to 18-24 hours).[4]2. Increase reaction temperature cautiously (e.g., to 40 °C), but monitor for side products.3. Consider a stronger acid system like 4M HCl in dioxane.[5]
Poor Substrate Solubility If the protected amino acid is not fully dissolved, the reaction becomes heterogeneous and inefficient.1. Increase the solvent volume.2. Try a different solvent system that offers better solubility, such as TFA in dioxane.

Q3: I'm observing significant side products after Boc deprotection. How can I identify and minimize them?

A3: The primary culprit for side reactions is the highly reactive tert-butyl cation generated during deprotection.[1] This electrophile can alkylate nucleophilic residues, particularly tryptophan, methionine, or even the solvent.

Common Side Reactions & Mitigation:

  • t-Butylation: The tert-butyl cation alkylates electron-rich aromatic side chains (like tryptophan) or sulfur-containing residues (methionine).

    • Solution: Employ a "scavenger" to trap the cation. Add 1-5% (v/v) of a scavenger to the reaction mixture along with the TFA.

Scavenger Target Residue(s) Mechanism
Triisopropylsilane (TIS) General purpose, Trp, CysReduces the t-butyl cation and protects against oxidation.
Thioanisole Met, TrpActs as a nucleophilic trap for the cation.
Water General purposeQuenches the cation to form t-butanol. A small amount (2-5%) is often effective.[6]
Phenol Trp, TyrAromatic scavenger that readily undergoes Friedel-Crafts alkylation.[6]
  • Ester Cleavage: If your molecule contains other acid-labile groups, such as tert-butyl esters, they will also be cleaved by TFA.

    • Solution: If orthogonality is required, use a milder deprotection system. 1% TFA in DCM can sometimes selectively cleave highly sensitive groups while leaving Boc intact, though this is substrate-dependent.[7] Alternatively, consider using an orthogonal protecting group strategy from the outset (e.g., Fmoc for the amine and a benzyl ester for the acid).[8]

Workflow: Troubleshooting Boc Deprotection

start Start: Boc Deprotection (25-50% TFA/DCM, 0°C to RT) monitor Monitor Reaction (TLC, LC-MS) start->monitor complete Reaction Complete? monitor->complete side_products Side Products Observed monitor->side_products Yes, side products workup Standard Work-up complete->workup Yes incomplete Incomplete Reaction complete->incomplete No end Success workup->end End increase_tfa Increase [TFA] or Reaction Time incomplete->increase_tfa increase_tfa->monitor change_acid Switch to 4M HCl/Dioxane increase_tfa->change_acid If still incomplete change_acid->monitor add_scavenger Add Scavengers (TIS, Water, Thioanisole) side_products->add_scavenger add_scavenger->start Restart with scavengers

Caption: Decision tree for troubleshooting Boc deprotection.

Section 2: Fmoc-Protected β-Amino Acids - Deprotection & Troubleshooting

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is prized for its orthogonality to acid-labile protecting groups like Boc and t-butyl esters.[] Its removal is achieved under mild basic conditions, typically with a secondary amine like piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Fmoc deprotection and its mechanism?

A1: Fmoc removal is a base-catalyzed β-elimination (E1cB) reaction. A base abstracts the acidic proton on the 9-position of the fluorene ring, leading to elimination and the formation of a highly reactive dibenzofulvene (DBF) intermediate, carbon dioxide, and the free amine.[10][11]

Mechanism: The secondary amine (e.g., piperidine) serves two roles: first as the base to initiate the elimination, and second as a nucleophile to trap the electrophilic DBF, forming a stable adduct that prevents side reactions.[12][13]

Standard Protocol: Fmoc Deprotection with Piperidine/DMF

  • Preparation: Dissolve the Fmoc-protected β-amino acid in an aprotic polar solvent, most commonly N,N-dimethylformamide (DMF).

  • Base Addition: Add piperidine to a final concentration of 20% (v/v).[14][15]

  • Reaction: Stir at room temperature. The reaction is typically very fast, often completing in 5-30 minutes.[14] Progress can be monitored by the disappearance of the starting material (TLC, LC-MS) or by UV spectroscopy, tracking the formation of the DBF-piperidine adduct (λₘₐₓ ≈ 301 nm).[12][15]

  • Work-up:

    • Dilute the reaction mixture with a suitable solvent like ethyl acetate or DCM.

    • Wash with a weak aqueous acid (e.g., 1 M HCl or saturated NH₄Cl) to remove piperidine and the adduct.

    • Follow with water and brine washes, then dry the organic layer and concentrate in vacuo.

Q2: My Fmoc deprotection is slow or stalls. What's going wrong?

A2: While Fmoc deprotection is generally rapid, steric hindrance, especially in β³- or cyclic β-amino acids, can impede the base's access to the fluorenyl proton. Additionally, peptide aggregation in solid-phase synthesis can physically block reagent access.[13]

Potential Cause Explanation Troubleshooting Strategy
Steric Hindrance Bulky groups near the N-terminus hinder the approach of piperidine.1. Increase reaction time (e.g., 2 x 30 min treatments).2. Increase piperidine concentration to 30-50%.[14]3. Switch to a less sterically hindered or stronger non-nucleophilic base.
Poor Solvent Polarity The reaction is significantly slower in less polar solvents like DCM compared to DMF or NMP.[13][14]Ensure a polar aprotic solvent (DMF, NMP) is used.
Aggregation (SPPS) Inter-chain hydrogen bonding can cause the peptide-resin to collapse, preventing reagent penetration.1. Use solvents known to disrupt secondary structures, like NMP.2. Consider microwave-assisted synthesis to provide energy that disrupts aggregation.[16]

Q3: How do I choose an alternative base for Fmoc deprotection, and what are the trade-offs?

A3: Piperidine is the gold standard but can be problematic due to its toxicity and regulatory status.[11] Several alternatives exist, each with distinct properties. The key is to balance basicity (for efficient proton abstraction) with nucleophilicity (for DBF scavenging).

Base Typical Conditions Advantages Disadvantages/Considerations
Piperidine 20% in DMFGold standard; efficient base and scavenger.[10]Toxic; controlled substance in some regions.[11] Can cause aspartimide formation.[13]
4-Methylpiperidine (4-MePip) 20% in DMFExcellent substitute for piperidine, with similar or slightly faster kinetics.[11][12] Not as tightly regulated.Similar potential for base-mediated side reactions as piperidine.
Piperazine 10% w/v in DMF/EtOHLess toxic alternative. Can reduce aspartimide formation.[11]Less efficient than piperidine, may require longer reaction times or microwave assistance.[11]
DBU (1,8-Diazabicycloundec-7-ene) 2% DBU + 2% Piperidine in DMFVery strong, non-nucleophilic base. Extremely fast deprotection.Does not scavenge DBF effectively on its own, leading to side reactions. Must be used with a nucleophilic scavenger like piperidine or piperazine.[17]
Pyrrolidine 20% in DMFHighly efficient base and scavenger.[10]More nucleophilic than piperidine, which can increase the risk of side reactions like aspartimide formation.[10]

Workflow: Selecting an Fmoc Deprotection Base

start Need to perform Fmoc Deprotection regulated Is Piperidine use a concern (toxicity/regulation)? start->regulated standard Is the substrate sterically hindered or prone to side reactions? piperidine Use Standard Conditions: 20% Piperidine/DMF standard->piperidine No hindered Substrate is Hindered standard->hindered Yes, hindered sensitive Substrate is Sensitive (e.g., Asp-Gly sequence) standard->sensitive Yes, sensitive end Monitor Reaction piperidine->end Proceed dbu Consider Stronger Base: 2% DBU + 2% Piperidine/DMF hindered->dbu dbu->end Proceed piperazine Consider Milder Base: 10% Piperazine/DMF sensitive->piperazine piperazine->end Proceed regulated->standard No methylpip Use Alternative: 20% 4-Methylpiperidine/DMF regulated->methylpip Yes methylpip->end Proceed

Caption: Logic for choosing an appropriate Fmoc deprotection base.

References

Technical Support Center: Scaling Up the Synthesis of Chiral 3-Amino-3-Arylpropionic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral 3-amino-3-arylpropionic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these valuable synthetic building blocks. Our goal is to provide practical, experience-driven guidance to anticipate and overcome common challenges in transitioning from laboratory-scale experiments to pilot and production-scale manufacturing.

Introduction: The Significance of Chiral 3-Amino-3-Arylpropionic Acids

Chiral 3-amino-3-arylpropionic acids are critical components in the development of a wide range of pharmaceuticals. Their stereochemistry plays a pivotal role in the biological activity and efficacy of the final drug substance. Consequently, the robust and scalable synthesis of enantiomerically pure 3-amino-3-arylpropionic acids is a key consideration in pharmaceutical process development.

This guide is structured to address specific issues you may encounter during your scale-up campaigns, with a focus on troubleshooting and frequently asked questions.

Troubleshooting Guide: From Lab to Plant

Issue 1: Inconsistent or Decreased Enantioselectivity at Larger Scales

Question: We developed a highly enantioselective catalytic asymmetric synthesis of a protected 3-amino-3-arylpropionic acid at the gram scale, but upon scaling to a 10 L reactor, the enantiomeric excess (ee) has dropped significantly. What are the likely causes and how can we address this?

Answer: This is a common and often multifaceted challenge during scale-up. The drop in enantioselectivity can typically be traced back to subtle changes in reaction conditions that are amplified at a larger scale. Here’s a systematic approach to troubleshooting:

  • Heat Transfer and Temperature Homogeneity:

    • Causality: Exothermic or endothermic events that are easily managed in a round-bottom flask can lead to localized "hot spots" or "cold spots" in a large reactor. These temperature deviations can alter the rate of the desired catalytic reaction versus side reactions, or even impact the catalyst's stability and chiral induction.

    • Solution:

      • Calorimetry Studies: Perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the reaction's thermal profile. This data is crucial for designing appropriate heating/cooling protocols for the larger reactor.

      • Controlled Reagent Addition: For highly exothermic reactions, control the addition rate of the limiting reagent to manage heat evolution.

      • Reactor Design: Ensure the reactor has adequate heat transfer surface area and an efficient cooling system for the intended scale.

  • Mixing Efficiency:

    • Causality: Inefficient mixing can lead to localized high concentrations of reactants, which can promote side reactions or catalyst decomposition. The geometry of the reactor and the type of impeller become critical at scale.

    • Solution:

      • Agitator Selection: Work with a chemical engineer to select the appropriate agitator (e.g., pitched-blade turbine, anchor) and agitation speed to ensure good mixing without causing shear stress on the catalyst or product.

      • Mixing Studies: Computational Fluid Dynamics (CFD) modeling or experimental mixing studies can help visualize and optimize mixing in the reactor.

  • Catalyst Deactivation:

    • Causality: Trace impurities in starting materials or solvents, which are negligible at the lab scale, can become significant catalyst poisons at larger scales. Air and moisture sensitivity of the catalyst can also be more pronounced.

    • Solution:

      • Raw Material Qualification: Implement stringent quality control on all raw materials and solvents. Consider passing solvents through activated alumina or carbon to remove trace impurities.

      • Inert Atmosphere: Ensure the reactor is properly purged and maintained under a strictly inert atmosphere (e.g., nitrogen or argon).

Workflow for Troubleshooting Enantioselectivity Issues

G start Decreased Enantioselectivity at Scale temp Investigate Thermal Profile start->temp mixing Evaluate Mixing Efficiency start->mixing catalyst Assess Catalyst Stability start->catalyst calorimetry Perform Reaction Calorimetry temp->calorimetry addition_rate Control Reagent Addition temp->addition_rate agitator Select Appropriate Agitator mixing->agitator cfd Conduct Mixing Studies (CFD) mixing->cfd raw_materials Qualify Raw Materials catalyst->raw_materials inert Ensure Strict Inert Atmosphere catalyst->inert end Optimized Enantioselective Process calorimetry->end addition_rate->end agitator->end cfd->end raw_materials->end inert->end

Caption: Troubleshooting workflow for decreased enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for chiral 3-amino-3-arylpropionic acids, and what are their scale-up considerations?

A1: Several robust methods exist, each with its own advantages and challenges for industrial-scale synthesis.

Synthetic RouteDescriptionScale-Up AdvantagesScale-Up Challenges
Asymmetric Hydrogenation of Enamines Catalytic hydrogenation of a prochiral enamine using a chiral catalyst (e.g., Rh- or Ru-based).High atom economy, often high turnover numbers for the catalyst.Cost and availability of chiral ligands, sensitivity of catalysts to impurities, handling of high-pressure hydrogen.
Enzymatic Kinetic Resolution Use of an enzyme (e.g., a lipase) to selectively react with one enantiomer of a racemic mixture.High enantioselectivity, mild reaction conditions, environmentally friendly.50% theoretical maximum yield for the desired enantiomer, requires efficient separation of the product from the unreacted enantiomer.
Mannich-type Reactions Reaction of an enolate or its equivalent with an imine, often catalyzed by a chiral Lewis or Brønsted acid.Convergent synthesis, potential for high diastereo- and enantioselectivity.Stoichiometric use of chiral auxiliaries in some cases, purification from the catalyst can be challenging.
Asymmetric Michael Addition Conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester or acid, catalyzed by a chiral catalyst.Good control of stereochemistry.Catalyst loading and cost, potential for side reactions.

Q2: How can we improve the isolation and purification of the final zwitterionic 3-amino-3-arylpropionic acid at a large scale?

A2: Isolating these zwitterionic compounds can be challenging due to their high polarity and often poor solubility in common organic solvents.

  • Crystallization:

    • pH Adjustment: The key is to carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid. At the pI, the net charge is zero, and the solubility is at its minimum, promoting crystallization.

    • Solvent System: Employing a mixed solvent system (e.g., water/isopropanol, water/ethanol) can often facilitate the crystallization process.

    • Seeding: Develop a robust seeding strategy to control the crystal form and size, which is critical for filtration and drying performance.

  • Filtration and Drying:

    • Equipment: For large-scale production, consider using a filter-dryer to perform filtration, washing, and drying in a single contained unit. This minimizes handling and potential contamination.

    • Washing: Wash the filter cake with a solvent in which the product is sparingly soluble but the impurities are soluble to remove residual salts and other process-related impurities.

Q3: What are the critical safety considerations when scaling up the synthesis of 3-amino-3-arylpropionic acids?

A3: Safety is paramount in any scale-up operation. Key considerations include:

  • Reagent Handling:

    • Pyrophoric Reagents: If using organometallic reagents (e.g., Grignards, organolithiums), ensure appropriate handling procedures and quenching protocols are in place.

    • Hydrogenation: For asymmetric hydrogenation, use a purpose-built hydrogenation bunker with appropriate safety interlocks and monitoring for hydrogen leaks.

  • Thermal Hazards: As discussed, a thorough understanding of the reaction's thermal profile is essential to prevent thermal runaways.

  • Product Handling: While the final amino acids are generally of low toxicity, it is good practice to handle all chemical powders in a well-ventilated area or a contained system to minimize inhalation exposure.

Experimental Protocol: A Scalable Asymmetric Hydrogenation

This protocol provides a general framework for the asymmetric hydrogenation of a β-enamino ester, a common intermediate in the synthesis of chiral 3-amino-3-arylpropionic acids.

Reaction: Asymmetric Hydrogenation of a Prochiral Enamine

G substrate β-Enamino Ester product Chiral β-Amino Ester substrate->product Asymmetric Hydrogenation catalyst [Rh(COD)(R,R)-Et-DuPhos)]+BF4- Asymmetric Hydrogenation Asymmetric Hydrogenation catalyst->Asymmetric Hydrogenation H2 H2 (gas) H2->Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation of a β-enamino ester.

Step-by-Step Methodology:

  • Reactor Preparation:

    • The reactor (e.g., a 50 L stainless steel hydrogenator) is thoroughly cleaned, dried, and leak-tested.

    • The reactor is rendered inert by performing three cycles of pressurizing with nitrogen to 5 bar and venting.

  • Catalyst Preparation (in a glovebox or under strict inert atmosphere):

    • In a separate vessel, the chiral catalyst (e.g., [Rh(COD)(R,R)-Et-DuPhos)]+BF4-) is dissolved in degassed methanol.

  • Reaction Execution:

    • The β-enamino ester substrate is charged to the reactor, followed by degassed methanol.

    • The catalyst solution is transferred to the reactor under a nitrogen counter-flow.

    • The reactor is sealed and purged again with nitrogen, then with hydrogen.

    • The reactor is pressurized with hydrogen to the desired pressure (e.g., 10 bar) and the agitation is started.

    • The reaction is maintained at the set temperature (e.g., 25 °C) and monitored by in-process control (IPC) for substrate conversion (e.g., by HPLC).

  • Work-up and Isolation:

    • Upon completion, the hydrogen pressure is carefully vented, and the reactor is purged with nitrogen.

    • The reaction mixture is filtered to remove any heterogeneous catalyst residues.

    • The methanol is removed under reduced pressure.

    • The resulting chiral β-amino ester is then taken forward for hydrolysis to the final 3-amino-3-arylpropionic acid.

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of β-Amino Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Beta-amino acids, homologs of the proteinogenic alpha-amino acids, are crucial building blocks in contemporary drug discovery and development. Their incorporation into peptides leads to the formation of "β-peptides," which can adopt stable secondary structures and exhibit remarkable resistance to enzymatic degradation. This property makes them highly attractive for the design of novel therapeutics with improved pharmacokinetic profiles. Furthermore, β-amino acid motifs are found in a variety of natural products with potent biological activities. The growing importance of these compounds has spurred the development of a diverse array of synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to β-amino acids, offering insights into the underlying principles, practical considerations, and supporting experimental data to aid researchers in selecting the optimal method for their specific needs.

Arndt-Eistert Synthesis: The Classic Homologation Approach

The Arndt-Eistert synthesis is a venerable and reliable method for the one-carbon homologation of carboxylic acids, and it has been widely applied to the synthesis of β-amino acids from their readily available α-amino acid precursors.[1][2] The core of this multi-step process involves the conversion of an N-protected α-amino acid into an acid chloride, which then reacts with diazomethane to form a diazoketone. The key step is the subsequent Wolff rearrangement of the diazoketone, typically catalyzed by a silver salt (e.g., Ag2O or silver benzoate), to generate a ketene intermediate.[3] This highly reactive ketene is then trapped by a nucleophile, such as water, to yield the desired β-amino acid.[4] A significant advantage of this method is the retention of stereochemistry at the α-carbon of the starting amino acid.[5]

Mechanistic Rationale

The causality behind the Arndt-Eistert synthesis lies in a sequence of well-established transformations. The initial conversion to an acid chloride activates the carboxyl group for nucleophilic attack by diazomethane. The Wolff rearrangement proceeds via a 1,2-rearrangement, where the alkyl group migrates from the carbonyl carbon to the adjacent carbon of the diazoketone, with concomitant loss of dinitrogen gas. This rearrangement is the cornerstone of the homologation, effectively inserting a methylene group between the carbonyl and the α-carbon of the original amino acid.

Arndt_Eistert_Mechanism cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement cluster_3 Step 4: Nucleophilic Trapping A N-Protected α-Amino Acid B N-Protected α-Amino Acid Chloride A->B SOCl₂ or (COCl)₂ D N-Protected α-Diazoketone B->D C Diazomethane (CH₂N₂) C->D E Ketene Intermediate D->E Ag₂O, Δ or hν - N₂ G N-Protected β-Amino Acid E->G F Nucleophile (e.g., H₂O) F->G

Caption: Workflow of the Arndt-Eistert Synthesis for β-Amino Acid Preparation.

Experimental Protocol: Synthesis of N-Boc-β-homophenylalanine

This protocol is adapted from a procedure for the homologation of N-Boc-phenylalanine.[5]

Step 1: Formation of the Mixed Anhydride

  • Dissolve N-Boc-phenylalanine (1.0 eq) in anhydrous THF.

  • Cool the solution to -15 °C.

  • Add N-methylmorpholine (1.0 eq) followed by the dropwise addition of isobutyl chloroformate (1.0 eq).

  • Stir the reaction mixture at -15 °C for 15 minutes.

Step 2: Diazoketone Formation

  • In a separate flask, prepare a solution of diazomethane in diethyl ether. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at -15 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Remove the solvent under reduced pressure to obtain the crude diazoketone.

Step 3: Wolff Rearrangement and Saponification

  • Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water.

  • Add silver benzoate (0.1 eq) as a catalyst.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction and add aqueous NaOH solution.

  • Stir at room temperature to saponify the resulting ester.

  • Acidify the mixture with aqueous HCl and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc-β-homophenylalanine.

Performance and Limitations

The Arndt-Eistert synthesis is a robust method that generally provides good yields and preserves the stereochemical integrity of the starting material.[5] However, the use of the highly toxic and explosive diazomethane is a significant drawback, prompting the development of safer alternatives such as (trimethylsilyl)diazomethane.[6]

Starting α-Amino AcidProtecting GroupYield (%)Enantiomeric Excess (%)Reference
PhenylalanineBoc>85 (over 2 steps)>99[5][6]
ValineCbzModerateHigh[7]
GlutamineCbzModerateHigh[7]

Conjugate Addition Reactions: Building the β-Amino Acid Scaffold

Conjugate addition, or Michael addition, of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is a powerful and versatile strategy for the synthesis of β-amino acids.[8] This approach allows for the direct formation of the carbon-nitrogen bond at the β-position. The development of asymmetric variants of this reaction, using chiral catalysts, has made it a highly attractive method for producing enantiomerically enriched β-amino acids.

Mechanistic Principles

The reaction is predicated on the electrophilic nature of the β-carbon in an α,β-unsaturated system. A nitrogen nucleophile, such as an amine, carbamate, or hydroxylamine derivative, adds to this position, generating an enolate intermediate. This enolate is then protonated to afford the β-amino carbonyl compound. In asymmetric catalysis, a chiral catalyst, either a metal complex or an organocatalyst, coordinates to the substrate and/or the nucleophile, creating a chiral environment that directs the nucleophilic attack to one face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenter.[9][10][11]

Conjugate_Addition_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation A α,β-Unsaturated Ester C Enolate Intermediate A->C B Nitrogen Nucleophile B->C Chiral Catalyst E β-Amino Ester C->E D Proton Source D->E

Caption: General Mechanism of Asymmetric Conjugate Addition for β-Amino Acid Synthesis.

Catalytic Systems and Performance

A wide range of catalytic systems have been developed for the asymmetric conjugate addition route to β-amino acids.

  • Organocatalysis: Chiral amines, thioureas, and phosphoric acids have been successfully employed as organocatalysts. For instance, imidazolidinone catalysts have been shown to facilitate the addition of N-silyloxycarbamates to α,β-unsaturated aldehydes with high enantioselectivity.[12]

  • Metal Catalysis: Chiral metal complexes, particularly those of copper, rhodium, and palladium, are effective catalysts for these transformations. For example, copper-catalyzed addition of dialkylzinc reagents to 2-arylacrylates has been reported to proceed with high yields and enantioselectivity.[2]

Michael AcceptorNucleophileCatalystYield (%)ee (%)Reference
α,β-Unsaturated AldehydeN-SilyloxycarbamateImidazolidinoneHigh>90[12]
2-Aryl AcrylateDialkylzincCu-PhosphoramiditeHighup to 94[2]
N-Acyloyl-2-oxazolidinoneN-BenzylhydroxylamineMg(NTf₂)₂-ligand60-9693-99[13]
Unprotected Enamino EsterH₂Rh-JosiphosHigh93-97[14]
Experimental Protocol: Organocatalytic Conjugate Addition

This protocol is a general representation of an organocatalyzed Michael addition.

  • To a solution of the α,β-unsaturated aldehyde (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂), add the chiral imidazolidinone catalyst (0.1 eq).

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add the N-silyloxycarbamate nucleophile (1.2 eq) dropwise.

  • Stir the reaction at the same temperature until completion, as monitored by TLC.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the enantioenriched β-amino aldehyde.

The β-Lactam Route: A Versatile Intermediate Approach

β-Lactams, four-membered cyclic amides, are not only important as antibiotics but also serve as versatile synthetic intermediates for the preparation of β-amino acids.[4][15] The strained four-membered ring of β-lactams is susceptible to nucleophilic ring-opening, providing a reliable method for accessing β-amino acids with control over stereochemistry. The stereochemistry of the final β-amino acid is dictated by the stereoselective synthesis of the β-lactam precursor.

Synthesis and Ring-Opening of β-Lactams

The most common method for β-lactam synthesis is the [2+2] cycloaddition of a ketene and an imine, known as the Staudinger synthesis.[1] The stereochemical outcome of this reaction can often be controlled to produce either cis or trans β-lactams.[1] Once the chiral β-lactam is obtained, the ring can be opened under various conditions to yield the corresponding β-amino acid or its derivatives. Hydrolysis under acidic or basic conditions is a straightforward method for ring opening.

Beta_Lactam_Route cluster_0 Step 1: β-Lactam Formation cluster_1 Step 2: Ring Opening A Ketene C β-Lactam A->C B Imine B->C [2+2] Cycloaddition D β-Amino Acid C->D Hydrolysis (H⁺ or OH⁻)

Caption: The β-Lactam Route to β-Amino Acids.

Stereochemical Control and Performance

The diastereoselectivity of the Staudinger cycloaddition can be influenced by the nature of the substituents on the ketene and the imine, as well as the reaction conditions. Enantioselective variants using chiral catalysts have also been developed, providing access to enantioenriched β-lactams.[3] The subsequent ring-opening is typically stereospecific, allowing for the transfer of the stereochemical information from the β-lactam to the final β-amino acid.

ImineKetene PrecursorDiastereoselectivity (cis:trans)Yield (%)Reference
N-sulfonyl aldiminesFluoroacetic acidModest to excellentModerate[3]
Prochiral imine chromium complexesVariousComplete cisGood[1]
N-aryl- and N-alkylcarbonyl iminesVariousGoodGood[1]
Experimental Protocol: Synthesis and Hydrolysis of a β-Lactam

Step 1: Synthesis of a cis-β-Lactam

  • To a solution of the imine (1.0 eq) and triethylamine (1.5 eq) in CH₂Cl₂ at 0 °C, add a solution of the acid chloride (1.2 eq) in CH₂Cl₂ dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by chromatography to obtain the desired β-lactam.

Step 2: Hydrolysis to the β-Amino Acid

  • Dissolve the β-lactam in a suitable solvent (e.g., a mixture of THF and water).

  • Add a strong acid (e.g., HCl) or a strong base (e.g., LiOH).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, neutralize the reaction and extract the β-amino acid.

Enzymatic Methods: The Green Chemistry Approach

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of enantiopure β-amino acids.[16] Enzymes, such as lipases and transaminases, can be employed for the kinetic resolution of racemic β-amino acids or for the asymmetric synthesis from prochiral precursors.[16][17]

Kinetic Resolution and Asymmetric Synthesis
  • Kinetic Resolution: In this approach, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, lipases can selectively hydrolyze the ester of one enantiomer of a racemic β-amino acid ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.[18] The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

  • Asymmetric Synthesis: This method involves the conversion of a prochiral substrate into a chiral product with high enantioselectivity. Transaminases are particularly useful for this purpose, as they can catalyze the transfer of an amino group to a β-keto acid to produce a chiral β-amino acid with a theoretical yield of up to 100%.[16][19]

Enzymatic_Methods cluster_0 Kinetic Resolution cluster_1 Asymmetric Synthesis A Racemic β-Amino Acid Derivative B Enzyme (e.g., Lipase) A->B C Enantioenriched β-Amino Acid B->C D Unreacted Enantiomer B->D E Prochiral β-Keto Acid F Enzyme (e.g., Transaminase) E->F G Enantiopure β-Amino Acid F->G

Caption: Enzymatic Strategies for Enantiopure β-Amino Acid Synthesis.

Performance of Enzymatic Methods

The efficiency and selectivity of enzymatic methods are highly dependent on the specific enzyme, substrate, and reaction conditions.

EnzymeReaction TypeSubstrateProduct ee (%)Reference
Lipase (from Pseudomonas sp.)Kinetic ResolutionRacemic amino acid estersHigh[18]
β-AminopeptidasesKinetic ResolutionRacemic β-amino acid amides>98[20]
ω-TransaminaseAsymmetric Synthesisβ-Keto acids>99[19]
Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis

This is a general procedure for the asymmetric synthesis of a β-amino acid using a transaminase.

  • Prepare a buffer solution at the optimal pH for the chosen transaminase.

  • Dissolve the β-keto acid substrate and an amino donor (e.g., isopropylamine) in the buffer.

  • Add the transaminase enzyme and pyridoxal 5'-phosphate (PLP) cofactor.

  • Incubate the reaction at the optimal temperature with gentle agitation.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, stop the reaction by adding acid or by heat denaturation of the enzyme.

  • Isolate the product by ion-exchange chromatography or another suitable purification method.

Comparative Summary and Conclusion

The choice of a synthetic route for a particular β-amino acid depends on several factors, including the desired stereochemistry, the scale of the synthesis, the availability of starting materials, and safety considerations.

MethodAdvantagesDisadvantagesKey Considerations
Arndt-Eistert Synthesis - Reliable and well-established- Retention of stereochemistry- Good for homologation of existing α-amino acids- Use of hazardous diazomethane- Multi-step processAvailability of the α-amino acid precursor; safety infrastructure for handling diazomethane.
Conjugate Addition - High versatility and broad substrate scope- Direct C-N bond formation- Excellent stereocontrol with asymmetric catalysis- May require optimization of catalyst and reaction conditions- Some catalysts can be expensiveAvailability of suitable Michael acceptors and nucleophiles; cost and availability of the chiral catalyst.
β-Lactam Route - Access to diverse β-amino acids- Stereochemistry controlled at the β-lactam formation step- β-lactams are stable intermediates- Multi-step process- Ring-opening conditions may affect other functional groupsStereoselective synthesis of the β-lactam precursor is crucial; compatibility of functional groups with ring-opening conditions.
Enzymatic Methods - High enantioselectivity- Mild and environmentally friendly reaction conditions- Can be used for both kinetic resolution and asymmetric synthesis- Enzyme stability and activity can be substrate-dependent- May require optimization of reaction parameters (pH, temperature)Availability of a suitable enzyme for the desired transformation; potential for substrate and product inhibition.

References

A Senior Application Scientist's Guide to the Chiral HPLC Validation of (R)-3-Amino-3-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical attribute that dictates biological activity, pharmacokinetic profile, and potential toxicity. β-amino acids, such as 3-Amino-3-(3-bromophenyl)propanoic acid, are crucial chiral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Consequently, the ability to accurately quantify the desired enantiomer, (R)-3-Amino-3-(3-bromophenyl)propanoic acid, and control its unwanted (S)-enantiomer is paramount.

This guide provides an in-depth comparison of chiral stationary phases (CSPs) and a comprehensive, step-by-step validation protocol for a High-Performance Liquid Chromatography (HPLC) method tailored for this purpose. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring a scientifically sound and defensible analytical procedure fit for its intended purpose in a regulated environment.[1][2][3]

Part 1: The Cornerstone of Separation: A Comparative Analysis of Chiral Stationary Phases

The success of any chiral separation hinges on the selection of an appropriate Chiral Stationary Phase (CSP). The choice is dictated by the analyte's structure and the chiral recognition mechanism of the CSP. For a β-amino acid like our target analyte, several classes of CSPs are viable. Direct separation on a CSP is overwhelmingly preferred as it avoids the complexities of derivatization, such as incomplete reactions or racemization.[4]

We will compare three promising CSPs based on their prevalent use and distinct separation mechanisms for amino acids: a Pirkle-type phase, a Macrocyclic Glycopeptide phase, and a Crown Ether-based phase.

  • Pirkle-Type CSPs (e.g., (R,R) Whelk-O1): These phases operate on a π-π interaction, hydrogen bonding, and dipole-stacking mechanism. The analyte's aromatic ring and polar functional groups are key to forming transient diastereomeric complexes with the CSP. A study on the closely related β-amino-β-(4-bromophenyl) propionic acid demonstrated excellent resolution on an (R,R) Whelk-O1 column, making this a highly relevant starting point.

  • Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC T): These CSPs, using selectors like Teicoplanin, are exceptionally versatile.[5] They possess multiple chiral centers and functional groups (ionic, aromatic, hydroxyl), allowing for a combination of hydrogen bonding, ionic, and inclusion-complexation interactions. Their ability to operate in polar organic, normal-phase, and reversed-phase modes provides significant flexibility during method development.[6][7]

  • Crown Ether-Based CSPs (e.g., ChiroSil SCA(-)): These phases are specifically designed for the enantioseparation of compounds with primary amino groups, such as amino acids.[8] The chiral recognition mechanism is based on the inclusion of the protonated primary amine into the chiral crown ether cavity, with subsequent interactions stabilizing the complex.

Comparative Performance Data

The following table summarizes the expected performance of these CSPs for the separation of the (R) and (S) enantiomers of 3-Amino-3-(3-bromophenyl)propanoic acid, synthesized from literature data on analogous compounds.

Parameter Method 1: Pirkle-Type Method 2: Macrocyclic Glycopeptide Method 3: Crown Ether-Based
Example Column (R,R) Whelk-O1Astec® CHIROBIOTIC® TChiroSil® SCA(-)
Typical Mobile Phase Normal-Phase (e.g., Hexane/Ethanol/TFA)Polar Organic (e.g., Ethanol/TFA)[5]Reversed-Phase (e.g., MeOH/H₂O/HClO₄)[8]
Anticipated Resolution (Rs) > 2.5> 2.0> 1.6[8]
Anticipated Selectivity (α) ~ 1.3 - 1.5~ 1.4 - 1.7~ 1.6[8]
Typical Analysis Time 20 - 35 min< 15 min< 10 min[8]
Key Advantage Proven efficacy for close structural analogs.High versatility and broad selectivity.High specificity for primary amines, fast analysis.
Consideration Longer analysis time.Requires screening of different mobile phase modes.Sensitive to mobile phase pH and ionic strength.

Scientist's Insight: For robust quality control, Method 1 (Pirkle-Type) presents a strong, literature-supported starting point. However, for high-throughput screening, the faster analysis times offered by Method 2 and Method 3 are highly attractive. This guide will proceed with the validation protocol assuming a method based on the Pirkle-type column has been developed, as it provides a clear and reliable path based on existing data for a very similar molecule.

Part 2: The Validation Protocol: Ensuring a Fit-for-Purpose Method

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[9] Following the ICH Q2(R2) guidelines, we will validate the chosen chiral HPLC method for its use as a quantitative test for the enantiomeric purity of this compound.[2][3]

The following workflow provides a logical sequence for the validation activities.

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation (per ICH Q2) cluster_routine Phase 3: Routine Use start_node start_node process_node process_node decision_node decision_node end_node end_node sub_proc sub_proc MD Method Development & Optimization (CSP & MP) Spec Specificity MD->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOD & LOQ Prec->LOQ Rob Robustness LOQ->Rob SST System Suitability Testing (per-sequence check) Rob->SST RU Routine Analysis SST->RU

Figure 1: Chiral HPLC Method Validation Workflow.
Specificity

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as its counter-enantiomer, impurities, or degradation products. This ensures that the peak response is purely from the analyte of interest.[1][10]

Experimental Protocol:

  • Prepare three solutions:

    • Solution A: Diluent only.

    • Solution B: (R)-enantiomer (analyte) at the target concentration.

    • Solution C: (S)-enantiomer (unwanted enantiomer) at a relevant concentration (e.g., 1.0% of the analyte concentration).

  • Prepare a mixed solution containing the (R)-enantiomer at 100% and spiked with the (S)-enantiomer.

  • Inject all solutions and record the chromatograms.

  • Acceptance Criteria:

    • The diluent blank (Solution A) should show no interfering peaks at the retention times of the enantiomers.

    • The method must demonstrate baseline resolution (Rs > 1.5, ideally > 2.0) between the (R) and (S) enantiomer peaks.[11]

    • The retention times of the peaks in the mixed solution must match those from the individual standard injections.

Linearity & Range

Causality: Linearity establishes a direct proportionality between the concentration of the unwanted (S)-enantiomer and the analytical signal (peak area) over a specified range. This is critical for accurately quantifying the level of enantiomeric impurity.

Experimental Protocol:

  • Prepare a stock solution of the (S)-enantiomer.

  • Perform serial dilutions to create at least five concentration levels spanning the expected range. For an impurity method, this range should typically cover from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.05% to 0.75%).[12]

  • Inject each concentration level in triplicate.

  • Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria:

    • Perform a linear regression analysis. The correlation coefficient (r²) must be ≥ 0.99.[13]

    • The y-intercept should not be significantly different from zero.

    • Visual inspection of the plot should confirm a linear relationship.

Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. For an impurity method, it is determined by a recovery study, ensuring that the method can correctly quantify the amount of the (S)-enantiomer present in the sample matrix.[9]

Experimental Protocol:

  • Prepare a bulk solution of the pure (R)-enantiomer.

  • Spike this solution with the (S)-enantiomer at a minimum of three concentration levels (e.g., LOQ, 100% of specification, and 150% of specification).

  • Prepare three independent samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery for the (S)-enantiomer at each level.

    • Recovery (%) = (Amount Found / Amount Spiked) x 100

  • Acceptance Criteria:

    • The mean percent recovery should be within a pre-defined range, typically 90.0% to 110.0% for impurity analysis.[13][14]

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision, to assess the method's variability under different conditions.[9]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples by spiking the (R)-enantiomer with the (S)-enantiomer at 100% of the specification limit.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this new set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

  • Acceptance Criteria:

    • The %RSD for repeatability should not be more than 15% for an impurity at the limit of quantitation.[12]

    • The results from intermediate precision should show no statistically significant difference from the repeatability results.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantified with suitable precision and accuracy. Establishing the LOQ is critical for an impurity method to define its lower limit of reliable measurement.[13]

Experimental Protocol:

  • These values can be determined based on the standard deviation of the response and the slope of the linearity curve.

    • LOD = 3.3 x (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 x (Standard Deviation of the Intercept / Slope)

  • Alternatively, they can be determined based on the signal-to-noise (S/N) ratio. Prepare a series of dilute solutions of the (S)-enantiomer and inject them.

  • Acceptance Criteria:

    • The S/N ratio for LOD is typically ≥ 3:1.

    • The S/N ratio for LOQ is typically ≥ 10:1.[12]

    • The precision (%RSD) at the established LOQ concentration should be verified and meet the acceptance criteria (e.g., ≤ 15%).

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[13]

Experimental Protocol:

  • Prepare a system suitability solution (containing both enantiomers) and a test sample spiked at the specification limit.

  • Analyze the samples under the normal operating conditions and then under slightly varied conditions.

  • Typical variations include:

    • Flow rate (± 10%)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., ± 2% absolute for the minor component).

  • Acceptance Criteria:

    • The system suitability parameters (e.g., resolution) must still pass their criteria under all varied conditions.

    • The quantitative result of the test sample should not change significantly from the result obtained under normal conditions.

The following diagram illustrates the foundational role of these parameters in establishing a method as "fit for purpose."

G cluster_params Validation Parameters (ICH Q2) center_node center_node param_node param_node Fit Validated Method (Fit for Purpose) Spec Specificity (Selects the right analyte) Spec->Fit Lin Linearity (Proportional response) Lin->Fit Acc Accuracy (Closeness to true value) Acc->Fit Prec Precision (Reproducible results) Prec->Fit LOQ Sensitivity (LOQ) (Measures low levels) LOQ->Fit Rob Robustness (Resists small changes) Rob->Fit

Figure 2: Interrelationship of Validation Parameters.

Conclusion

The validation of a chiral HPLC method is a systematic and rigorous process that provides a high degree of assurance that the method will consistently yield accurate and reliable results. By carefully selecting a suitable chiral stationary phase through comparative analysis and meticulously executing the validation protocol according to ICH guidelines, researchers and drug developers can establish a robust analytical method. This ensures the stereochemical purity of this compound, safeguarding the quality and efficacy of the final pharmaceutical product.

References

A Comparative Guide to the Structure-Activity Relationship of Bromophenyl-Substituted Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel peptide-based therapeutics with enhanced potency, selectivity, and metabolic stability, the incorporation of non-canonical amino acids has become a cornerstone of modern medicinal chemistry. Among these, bromophenylalanine has emerged as a particularly valuable residue. The introduction of a bromine atom onto the phenyl ring of phenylalanine can profoundly alter the physicochemical properties of a peptide, leading to significant improvements in its biological activity. This guide provides an in-depth comparison of bromophenyl-substituted peptides, offering experimental insights and detailed methodologies to inform rational peptide design and drug discovery efforts.

The Impact of Bromination on Peptide Bioactivity: A Physicochemical Perspective

The substitution of a hydrogen atom with a bromine atom on the phenyl ring of phenylalanine introduces several key changes that can be leveraged to modulate a peptide's interaction with its biological target. These include:

  • Steric and Electronic Effects: The bulky and electronegative nature of the bromine atom can alter the peptide's conformation and create new, favorable interactions within a receptor's binding pocket.[1] This can lead to enhanced binding affinity and specificity.

  • Increased Lipophilicity: The addition of a bromine atom increases the hydrophobicity of the amino acid side chain.[2] This can improve the peptide's ability to cross cell membranes and may enhance its interaction with hydrophobic pockets in the target protein.

  • Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outer surface, known as a σ-hole, which can participate in a non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) in the binding site.[3] This "halogen bond" is a directional and specific interaction that can significantly contribute to the binding affinity of the peptide.[4]

  • Enhanced Enzymatic Stability: The presence of the bulky bromine atom can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and extending its in vivo half-life. The use of the D-enantiomer of bromophenylalanine can further enhance this stability.[5]

The position of the bromine atom on the phenyl ring—ortho (2-bromo), meta (3-bromo), or para (4-bromo)—also plays a crucial role in determining the precise impact on the peptide's structure and activity. While 4-bromophenylalanine is the most commonly studied isomer, exploration of the other positional isomers can reveal unique structure-activity relationships (SAR).

Comparative Analysis of Bromophenyl-Substituted Peptides in Action

To illustrate the practical implications of bromophenylalanine substitution, we will examine its effects in two distinct biological contexts: G-protein coupled receptor (GPCR) antagonism and antimicrobial activity.

Case Study 1: Substance P and the Neurokinin-1 (NK-1) Receptor

Substance P is a neuropeptide that binds to the neurokinin-1 (NK-1) receptor, a GPCR involved in pain transmission and inflammation.[6] The C-terminal phenylalanine residues are critical for its biological activity. While direct comparative studies with quantitative binding data for peptides containing bromophenylalanine at these positions are not extensively documented in publicly available literature, we can infer the potential impact based on the principles of halogenation.[7]

Hypothetical Comparative Data for Substance P Analogs:

PeptideTarget ReceptorBinding Affinity (Kd, nM)
Substance P (Control)NK-1 Receptor150
[4-Br-Phe⁷]-Substance PNK-1 Receptor50
[3-Br-Phe⁷]-Substance PNK-1 Receptor85
[2-Br-Phe⁷]-Substance PNK-1 Receptor120

This data is illustrative and based on the expected trends from halogen substitution.

The hypothetical data suggests that substitution with 4-bromophenylalanine could significantly enhance the binding affinity of Substance P for the NK-1 receptor. This is likely due to a combination of increased hydrophobicity and the potential for halogen bonding within the receptor's binding pocket. The meta- and ortho-isomers may also enhance affinity, but their different spatial positioning of the bromine atom could lead to slightly less optimal interactions compared to the para-isomer in this specific context.

Signaling Pathway of Substance P and the NK-1 Receptor

Upon binding of Substance P to the NK-1 receptor, a conformational change is induced, leading to the activation of downstream signaling pathways primarily through Gq and Gs proteins.[8][9]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK-1 Receptor SP->NK1R Binds Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) PKC->Cellular_Response Ca_release->Cellular_Response PKA->Cellular_Response

Caption: Downstream signaling cascade of the NK-1 receptor upon activation by Substance P.

Case Study 2: Antimicrobial Peptides (AMPs)

The growing threat of antibiotic resistance has spurred the development of novel antimicrobial peptides. A study on nisin, a lantibiotic peptide, demonstrated that the incorporation of 5-bromo-tryptophan led to a two-fold increase in activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus.[6] This highlights the potential of halogenation in designing more effective AMPs.

Comparative Antimicrobial Activity (MIC, µg/mL):

PeptideE. coliS. aureus
Parent Peptide6432
4-Br-Phe Analog3216

This data is illustrative and based on the expected trends from halogen substitution.

The enhanced antimicrobial activity of the brominated analog is likely due to a combination of factors, including increased hydrophobicity facilitating interaction with the bacterial membrane and potentially altered peptide conformation leading to more effective membrane disruption.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Bromophenyl-Substituted Peptide

This protocol outlines the manual synthesis of a generic peptide containing 4-bromophenylalanine using Fmoc/tBu chemistry.[10][11]

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-4-bromophenylalanine)

  • Rink Amide resin (for C-terminal amide)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade or higher

  • Piperidine, reagent grade

  • Diisopropylethylamine (DIPEA), reagent grade

  • HCTU (or other suitable coupling reagent)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin_Swelling 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA in DMF) Fmoc_Deprotection->Amino_Acid_Coupling Washing 4. Washing (DMF and DCM) Amino_Acid_Coupling->Washing Repeat Repeat steps 2-4 for each amino acid Washing->Repeat Final_Deprotection 5. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 6. Cleavage and Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 7. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification Characterization 9. Characterization (Mass Spectrometry) Purification->Characterization

Caption: Generalized workflow for Fmoc solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-L-4-bromophenylalanine) and 3 equivalents of HCTU in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step.

  • Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours.

  • Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification and Characterization: Purify the crude peptide by RP-HPLC and confirm its identity by mass spectrometry.[12]

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides based on their hydrophobicity.[13][14]

Materials:

  • Crude peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water). Filter the sample to remove any particulates.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Equilibrate the C18 column with a low percentage of Mobile Phase B. Inject the sample and elute with a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 95% B over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak, which is monitored by UV absorbance at 210-220 nm.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Characterization by Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[15][16]

Procedure (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% ACN in water with 0.1% formic acid).

  • Infusion: Infuse the sample into the electrospray ionization (ESI) source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The presence of the bromine atom will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Data Analysis: Deconvolute the resulting spectrum to determine the monoisotopic molecular weight of the peptide and confirm that it matches the theoretical mass.

Conclusion

The incorporation of bromophenylalanine into peptide sequences is a powerful strategy for enhancing their biological activity. By carefully considering the steric, electronic, and hydrophobic contributions of the bromine atom, as well as its potential to form halogen bonds, researchers can rationally design peptides with improved affinity, selectivity, and stability. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and characterization of these modified peptides, enabling the exploration of their therapeutic potential. As our understanding of the nuanced effects of halogenation continues to grow, bromophenyl-substituted peptides will undoubtedly play an increasingly important role in the development of next-generation peptide drugs.

References

A Comparative Guide to the Biological Activity of α- versus β-Amino Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more stable and potent therapeutic peptides is a continuous endeavor. While peptides composed of α-amino acids—the fundamental building blocks of natural proteins—offer immense therapeutic potential, their clinical application is often hampered by rapid proteolytic degradation and conformational flexibility, leading to short in vivo half-lives and reduced efficacy.[1][2] This has spurred the exploration of peptidomimetics, with peptides containing β-amino acids emerging as a particularly promising alternative. This guide provides an in-depth comparison of the biological activities of α- and β-amino acid-containing peptides, supported by experimental data and detailed protocols, to aid in the rational design of next-generation peptide therapeutics.

The Fundamental Distinction: A Shift in the Peptide Backbone

The core difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In α-amino acids, both are attached to the same carbon atom (the α-carbon). In β-amino acids, the amino group is attached to the adjacent carbon (the β-carbon), introducing an additional methylene unit into the peptide backbone.[3] This seemingly subtle alteration has profound consequences for the peptide's structure and, consequently, its biological activity.

This structural variance directly impacts the peptide's conformational preferences and its susceptibility to enzymatic cleavage. The extended backbone of β-peptides allows them to adopt unique and highly stable secondary structures, such as various helices (e.g., 14-helix, 12-helix) and sheets, that are distinct from the classic α-helices and β-sheets of their α-peptide counterparts.[3]

At a Glance: α-Peptides vs. β-Peptides and α/β-Hybrids

The following table summarizes the key differences in the biological properties of peptides composed entirely of α-amino acids, those containing β-amino acids (including pure β-peptides and α/β-hybrids), based on published experimental data.

Featureα-Amino Acid Peptidesβ-Amino Acid Containing Peptides (β- and α/β-Peptides)Rationale & Key Insights
Enzymatic Stability Highly susceptible to degradation by proteases (e.g., trypsin, chymotrypsin, serum proteases), leading to short in vivo half-lives.Significantly more resistant to proteolytic degradation.[1][2]The altered backbone stereochemistry of β-amino acids is not recognized by the active sites of most endogenous proteases, which are highly specific for α-peptide bonds.[1]
Half-Life (Example) Parathyroid Hormone (PTH) α-peptide (PTH-α): Relative half-life of 1 in the presence of trypsin.[4]PTH α/β-peptide mimic (PTH-α/β): Relative half-life of >100 in the presence of trypsin.[4]The incorporation of β-amino acids dramatically enhances proteolytic resistance, leading to a more sustained presence in biological systems.
Secondary Structure Form well-defined secondary structures like α-helices and β-sheets, which are crucial for biological activity but can be conformationally flexible in shorter sequences.Can fold into stable, predictable secondary structures (e.g., 14-helices, 12-helices) even in short sequences.[3]The additional methylene group in the backbone of β-amino acids imparts a greater propensity to form stable, well-defined helical structures.[3]
Receptor Binding Affinity Natural ligands for a vast array of receptors. Affinity can be high but is often coupled with proteolytic susceptibility.Can be designed to bind to native receptors with high affinity and, in some cases, altered selectivity.[4]The rigid and predictable conformations of β-peptides can effectively mimic the spatial arrangement of key binding residues in α-peptides, allowing for strong receptor engagement.
Binding Affinity (Example) VEGF-binding α-peptide (ZVEGF-α): Relative association affinity of 1 for VEGF.[4]VEGF-binding α/β-peptide mimic (ZVEGF-α/β): Relative association affinity of 1 for VEGF.[4]Judicious placement of β-amino acids can maintain the binding affinity of the parent α-peptide while conferring the benefit of increased stability.
Immunogenicity As they are composed of natural amino acids, they can be processed and presented by MHC molecules, potentially leading to an immune response.Generally considered to have lower immunogenicity.The resistance to proteolysis prevents their breakdown into smaller fragments that can be readily presented by the immune system.

Visualizing the Structural Divergence and Experimental Workflow

To fully appreciate the impact of incorporating β-amino acids, it is essential to visualize the structural differences and the experimental workflow used to compare their biological activities.

Structural Comparison of α- and β-Peptide Backbones

G cluster_alpha α-Peptide Backbone cluster_beta β-Peptide Backbone a1 N a2 a1->a2 Cα-N a3 C' a2->a3 C'-Cα R1 Side Chain a2->R1 R b1 N b2 b1->b2 Cβ-N b3 b2->b3 Cα-Cβ R2 Side Chain b2->R2 R b4 C' b3->b4 C'-Cα G start Peptide Design & Synthesis (α- vs. β-analogues) stability Proteolytic Stability Assay (e.g., with Trypsin, Serum) start->stability structure Secondary Structure Analysis (Circular Dichroism) start->structure binding Receptor Binding Assay (SPR or Radioligand) start->binding data Comparative Data Analysis (Half-life, Kd, EC50) stability->data structure->data activity Cell-Based Functional Assay binding->activity activity->data conclusion Conclusion on Biological Activity data->conclusion G Peptide α- or β-Peptide Ligand Receptor GPCR Peptide->Receptor G_protein G-Protein Activation Receptor->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Activation Second_Messenger->Kinase_Cascade Cell_Response Cellular Response Kinase_Cascade->Cell_Response

References

Pillar 1: The Foundation - Understanding Enzyme Inhibition Modalities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Kinetic Analysis of Enzyme Inhibition by β-Amino Acid Analogs

For researchers, medicinal chemists, and drug development professionals, understanding the precise mechanism by which a compound inhibits an enzyme is paramount. Beta (β)-amino acid analogs represent a promising class of therapeutic agents and research tools, largely due to their structural properties.[1][2] The inclusion of an extra carbon atom in their backbone compared to their alpha (α)-amino acid counterparts often confers remarkable resistance to proteolytic degradation, enhancing their potential as stable drug candidates.[1]

This guide provides a comprehensive framework for the kinetic analysis of enzyme inhibition by these analogs. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing inhibitor potency and mechanism of action.

Before designing an experiment, one must grasp the fundamental kinetic principles. Enzyme inhibition is broadly classified based on how the inhibitor interacts with the enzyme (E) and the enzyme-substrate (ES) complex. The primary reversible inhibition mechanisms are competitive, non-competitive, uncompetitive, and mixed.[3]

  • Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site.[3][] This mode of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) and has equal affinity for both the free enzyme and the enzyme-substrate complex.[5] This action reduces the catalytic efficiency of the enzyme without affecting substrate binding.[][5]

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate complex, effectively locking the substrate in place and preventing product formation.[3][6]

  • Mixed Inhibition: Similar to non-competitive inhibition, the inhibitor binds to an allosteric site, but it has a different affinity for the free enzyme compared to the enzyme-substrate complex.[6][7]

These distinct mechanisms produce unique, measurable changes in the enzyme's key kinetic parameters, Vmax (maximum reaction velocity) and Km (the Michaelis constant, representing the substrate concentration at half-Vmax).

Table 1: Impact of Inhibition Type on Kinetic Parameters

Inhibition TypeEffect on VmaxEffect on KmRationale
Competitive UnchangedIncreasesHigh substrate concentrations can outcompete the inhibitor, allowing Vmax to be reached. However, more substrate is needed to achieve half-maximal velocity.[3]
Non-competitive DecreasesUnchangedThe inhibitor inactivates a fraction of the enzyme, lowering the effective enzyme concentration and thus Vmax. It does not interfere with substrate binding to the active site, so Km is unaffected.[][5]
Uncompetitive DecreasesDecreasesBy binding only to the ES complex, the inhibitor removes it from the reaction pathway, lowering Vmax. This binding also shifts the equilibrium toward ES formation, resulting in a lower apparent Km.[3]
Mixed DecreasesIncreases or DecreasesThe inhibitor reduces the concentration of functional enzyme, decreasing Vmax. The effect on Km depends on the inhibitor's relative affinity for the free enzyme versus the ES complex.[6]

Pillar 2: Experimental Design - A Self-Validating Workflow

A robust kinetic analysis is not a single experiment but a systematic process. The goal is to generate high-quality data that can be confidently fit to kinetic models to determine the inhibition modality and the inhibitor's potency (Ki).

Experimental Workflow Diagram

G cluster_0 Phase 1: Assay Optimization cluster_1 Phase 2: Baseline Kinetics cluster_2 Phase 3: Inhibition Assays cluster_3 Phase 4: Data Analysis & Modeling A Determine Optimal Buffer, pH, Temp B Establish Linearity: Enzyme Titration A->B C Establish Linearity: Time Course B->C D Determine Km & Vmax (Vary [Substrate], No Inhibitor) C->D Optimized Conditions E Perform Matrix Experiment: Vary [Substrate] at Multiple Fixed [Inhibitor] D->E Baseline Parameters F Collect Initial Velocity Data E->F Raw Data G Graphical Analysis (Lineweaver-Burk, Dixon Plots) F->G H Global Non-Linear Regression (Fit to all inhibition models) G->H I Model Selection (Statistical Tests, e.g., F-test, AIC) H->I J Determine Ki and Mechanism of Inhibition I->J

Caption: A systematic workflow for robust enzyme inhibition kinetic analysis.

Detailed Experimental Protocol

This protocol outlines the essential steps for a typical spectrophotometric or fluorometric protease assay.[8][9]

Part A: Assay Development and Optimization

  • Establish Assay Conditions: Select a buffer system where the enzyme is stable and active. Optimize pH and temperature to match physiological conditions or the enzyme's known optimum.

  • Enzyme Titration: Determine the enzyme concentration that yields a linear increase in product formation over a reasonable time frame (e.g., 10-30 minutes) with a fixed, saturating concentration of substrate. Causality: This ensures that the measured rate is directly proportional to the enzyme's activity and not limited by other factors.

  • Determine Linear Reaction Time: Using the optimal enzyme concentration, perform a time-course experiment. Identify the time interval during which product formation is linear. All subsequent measurements must be taken within this window. Causality: This is critical for measuring the true initial velocity (v₀), a core assumption of Michaelis-Menten kinetics, avoiding complications from substrate depletion or product inhibition.[10]

Part B: Determination of Baseline Kinetic Parameters (Km and Vmax)

  • Prepare Reagents: Create a series of substrate dilutions, typically ranging from 0.1x Km to 10x Km (if Km is known from literature) or covering a wide concentration range if it is unknown.

  • Set Up Reactions: In a multi-well plate, add the buffer, the optimized enzyme concentration, and initiate the reaction by adding the varying concentrations of substrate.

  • Measure Initial Velocities: Monitor the reaction (e.g., absorbance or fluorescence) over the pre-determined linear time range for each substrate concentration.

  • Calculate v₀: Determine the initial velocity (v₀) for each substrate concentration by calculating the slope of the linear portion of the progress curve.

Part C: Inhibition Assays

  • Prepare Inhibitor Stock: Prepare a concentrated stock of the β-amino acid analog in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all wells.

  • Set Up Matrix: Design a matrix of experiments. The rows will correspond to different substrate concentrations (as in Part B), and the columns will correspond to different fixed concentrations of the inhibitor. Include a "no inhibitor" control column. A typical design would use 3-5 inhibitor concentrations.[11][12]

  • Perform Assays: For each reaction, pre-incubate the enzyme with the buffer and the specified inhibitor concentration for a short period (e.g., 5-15 minutes) to allow binding to reach equilibrium.

  • Initiate and Measure: Initiate the reactions by adding the substrate and measure the initial velocities (v₀) for every condition in the matrix.

Pillar 3: Data Analysis - From Visualization to Definitive Models

The raw data—a set of initial velocities at various substrate and inhibitor concentrations—must be analyzed to determine the inhibition mechanism and Ki.

Comparative Guide to Data Analysis Methods
MethodDescriptionAdvantagesDisadvantages
Lineweaver-Burk Plot A double-reciprocal plot of 1/v₀ versus 1/[S].[7]Excellent for visual diagnosis of the inhibition mechanism. Different mechanisms produce distinct patterns of intersecting or parallel lines.[13][14]Can heavily distort experimental error, especially for points at low substrate concentrations, leading to inaccurate parameter estimates.[7]
Dixon Plot A plot of 1/v₀ versus inhibitor concentration [I] at different fixed substrate concentrations.[15]Provides a direct graphical method to determine Ki. The intersection point of the lines reveals -Ki for competitive and mixed inhibitors.[15][16]Less intuitive for distinguishing all inhibition types compared to the Lineweaver-Burk plot.
Non-Linear Regression Directly fits the raw v₀ versus [S] data to the specific Michaelis-Menten equations for each inhibition model.[17]The most statistically robust and accurate method. It properly weights all data points and avoids the error distortion of linear transformations.[18]Requires specialized software; does not provide the immediate visual diagnosis of graphical methods.
Identifying the Inhibition Mechanism

The data from the inhibition matrix can be plotted to visually inspect the mechanism before performing rigorous fitting.

G Start Analyze Kinetic Data (v₀ vs [S] at different [I]) Vmax_Change Does Vmax decrease with increasing [I]? Start->Vmax_Change Km_Change Does Km change with increasing [I]? Vmax_Change->Km_Change No Km_Change2 Does Km change with increasing [I]? Vmax_Change->Km_Change2 Yes Comp Competitive Inhibition (Vmax constant, Km increases) Km_Change->Comp Yes NonComp Non-competitive Inhibition (Vmax decreases, Km constant) Km_Change2->NonComp No UnComp Uncompetitive Inhibition (Vmax decreases, Km decreases) Km_Change2->UnComp Yes (Km decreases) Mixed Mixed Inhibition (Vmax decreases, Km increases) Km_Change2->Mixed Yes (Km increases)

Caption: A decision tree for identifying inhibition mechanisms from kinetic data.

The Gold Standard: Global Non-Linear Regression

For the most trustworthy results, simultaneously fit the entire dataset (all substrate and inhibitor concentrations) to the equations for competitive, non-competitive, uncompetitive, and mixed inhibition.[18] Statistical tests (e.g., F-test, Akaike's Information Criterion) can then be used to objectively determine which model best describes the data. This global fitting approach yields the most reliable estimates for all kinetic parameters, including Vmax, Km, and the true inhibition constant, Ki.

Understanding Potency: Ki vs. IC50

It is crucial to distinguish between the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

  • Ki (Inhibition Constant): An intrinsic, thermodynamic constant that reflects the binding affinity of the inhibitor for the enzyme.[19] It is independent of substrate concentration for competitive and non-competitive inhibitors.[20]

  • IC50: The concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions.[21] The IC50 value is highly dependent on the substrate concentration used in the assay, especially for competitive inhibitors.[6][21]

While IC50 values are useful for rapid screening and ranking compounds under a single condition, Ki is the definitive measure of inhibitor potency and is essential for structure-activity relationship (SAR) studies and comparing compounds across different studies.[19][21]

Conclusion

The kinetic characterization of β-amino acid analogs as enzyme inhibitors is a multi-faceted process that demands rigor in both experimental execution and data analysis. By following a systematic workflow that includes thorough assay optimization, matrix-based data collection, and robust non-linear regression analysis, researchers can confidently determine the mechanism of action and true potency of these promising molecules. This foundational understanding is indispensable for advancing their development from laboratory tools to potential therapeutic agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-3-Amino-3-(3-bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to manage them safely throughout their lifecycle. This guide provides a detailed, field-tested framework for the proper disposal of (R)-3-Amino-3-(3-bromophenyl)propanoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are designed to be a self-validating system, grounded in established safety protocols and regulatory standards.

Hazard Assessment and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the substance's hazards is paramount. This compound is a solid organic compound whose primary risks are associated with irritation and its identity as a halogenated compound.

According to Safety Data Sheet (SDS) information for this and structurally similar compounds, the primary hazards involve direct contact.[1] It is classified as causing skin and eye irritation and may cause respiratory irritation.[1] Therefore, it must be handled as a hazardous substance. The critical feature for waste management is the presence of bromine in its structure, which classifies it as a halogenated organic compound .[2][3] This classification dictates its segregation from other waste streams to prevent the formation of toxic byproducts during waste treatment processes.[2]

Table 1: Hazard Profile and Regulatory Information

PropertyDetailsSource(s)
Physical State Solid[1]
GHS Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[1]
GHS Signal Word Warning[1]
Waste Classification Hazardous Waste; Halogenated Organic Solid[2][3]
Primary Disposal Route Collection by institutional Environmental Health & Safety (EHS) or a licensed hazardous waste contractor for incineration.[4][5][6]

Required Personal Protective Equipment (PPE) for Waste Handling

Direct contact with the compound presents the most immediate risk. Therefore, appropriate PPE is non-negotiable when handling both the pure substance and its waste.

  • Hand Protection: Wear nitrile or other chemically resistant protective gloves. This is the primary barrier against skin irritation (H315).[1]

  • Eye Protection: Safety goggles that conform to European standard EN 166 or equivalent are mandatory to protect against dust particles that can cause serious eye irritation (H319).[1]

  • Skin and Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[1]

  • Respiratory Protection: While the compound is a solid, if there is a risk of generating dust, handling should occur in a fume hood. For larger quantities or in the event of a spill, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1]

Waste Segregation and Containerization Protocol

The cornerstone of proper chemical waste management is rigorous segregation. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.

Causality: Brominated organic compounds must be collected in a dedicated "Halogenated Organic Waste" container.[2][3] They cannot be mixed with non-halogenated organic waste. The reason for this strict segregation is that co-processing or improper incineration of mixed halogenated waste can lead to the formation of highly toxic and environmentally persistent byproducts, such as brominated dioxins.[2]

Protocol for Container Setup:

  • Select an Appropriate Container: Choose a container made of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.[4] The container must be clean, in good condition, and not leaking.

  • Affix a Hazardous Waste Label: Obtain a standardized hazardous waste label from your institution's Environmental Health and Safety (EHS) department.[7][8] This label must be attached to the container before the first particle of waste is added.[7][8]

  • Initial Labeling: Immediately fill out the essential generator information on the label, including the Principal Investigator's name, department, building, and room number.[8][9]

Step-by-Step Disposal Procedure

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and institutional best practices.[4][10][11]

Step 1: Waste Accumulation

  • Carefully transfer the solid this compound waste into the designated, pre-labeled "Halogenated Organic Waste" container.

  • Avoid creating dust. If necessary, perform this transfer inside a certified chemical fume hood.

  • After adding the waste, securely close the container lid. Waste containers must remain closed at all times except when actively adding waste.[5]

Step 2: Complete the Hazardous Waste Label

  • Contents: Write the full, unambiguous chemical name: "this compound".[9] Do not use abbreviations, chemical formulas, or trade names.[8] If other chemicals are present in the waste, list every component and its estimated percentage, ensuring the total equals 100%.[7][9]

  • Hazards: Check the appropriate boxes to indicate the hazards. Based on the GHS classification, you would select "Toxic" (or "Irritant," depending on the label's options).[7][8]

Step 3: Storage Pending Disposal

  • Store the waste container in a designated Satellite Accumulation Area, which should be at or near the point of generation and under the control of the laboratory operators.[12]

  • Ensure the container is stored away from incompatible materials.

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[12]

Step 4: Arrange for Final Disposal

  • Once the container is full or the project is complete, arrange for pickup through your institution's EHS department.[4] This is typically done by submitting a chemical waste collection request form online.[4][9]

  • Never dispose of this chemical in the regular trash or down the sanitary sewer.[3][4] Disposal of any chemical into the solid waste system is prohibited.[4]

Emergency Procedures for Spills

In the event of a small spill of solid material:

  • Ensure Personal Safety: Alert others in the area and ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).[1]

  • Containment: Prevent the powder from becoming airborne.

  • Clean-up: Gently sweep up the solid material and shovel it into a suitable, labeled container for disposal.[1] Avoid any actions that generate dust.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected spill clean-up material must be disposed of as hazardous waste following the procedures outlined above.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for ensuring the safe and compliant disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_action Phase 2: Action & Segregation cluster_disposal Phase 3: Final Disposal Protocol A Identify Waste Chemical: This compound B Consult Safety Data Sheet (SDS) for Hazard Information A->B Step 1 C Determine Waste Classification: - Hazardous Solid - Halogenated Organic B->C Step 2 D Select Compatible Container (e.g., HDPE Jar) C->D Step 3 F Segregate as 'Halogenated Organic Waste' C->F E Affix & Partially Complete Hazardous Waste Label D->E Step 4 G Transfer Waste Solid to Container E->G Step 5 H Fully Complete Waste Label: - All Components & % - Accumulation Date - Hazard Information G->H Step 6 I Store in Satellite Accumulation Area H->I Step 7 J Request Pickup from Environmental Health & Safety (EHS) I->J Step 8

Caption: Logical workflow for the disposal of this compound.

References

Navigating the Safe Handling of (R)-3-Amino-3-(3-bromophenyl)propanoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of (R)-3-Amino-3-(3-bromophenyl)propanoic acid, a key building block in the synthesis of novel therapeutic agents. By providing a deep, value-added understanding of the safety protocols, this document aims to be the preferred source for laboratory safety and chemical handling information.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the analysis of similar brominated propionic acid derivatives, this compound is anticipated to be a skin, eye, and respiratory irritant.[4] Therefore, a multi-layered approach to personal protection is essential.

Core Protective Ensemble
PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical splash goggles or safety glasses with side shieldsProtects against accidental splashes and airborne particles of the solid compound.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Given that halogenated hydrocarbons can degrade some glove materials, nitrile is a suitable initial choice for incidental contact.
Body Protection Standard laboratory coatPrevents contamination of personal clothing and protects the skin from minor spills.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[5]
Enhanced Protective Measures for Specific Operations

For procedures with a higher risk of exposure, such as handling large quantities or when generating dust, the following enhanced PPE is required:

  • Double Gloving: For extended operations, wearing two pairs of nitrile gloves can provide an additional layer of protection.

  • Face Shield: To be worn in conjunction with safety goggles when there is a significant risk of splashing.

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.[5]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Step 1: Pre-Handling Preparations
  • Information Review: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.

  • Engineering Controls: All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation risks.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Ensure a chemical spill kit, suitable for solid organic compounds, is available in the immediate vicinity.

Step 2: Compound Handling
  • Donning PPE: Put on all required personal protective equipment as outlined in the tables above before entering the designated work area.

  • Weighing and Transfer: When weighing the solid compound, perform the task within the fume hood on a tared weigh boat to contain any airborne particles.

  • Solution Preparation: When dissolving the solid, add the solvent to the compound slowly and carefully to prevent splashing.

Step 3: Post-Handling Procedures
  • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

Disposal Plan

As a brominated organic compound, this compound must be disposed of as hazardous waste.[6]

  • Waste Segregation: All solid waste contaminated with the compound, including gloves, weigh boats, and paper towels, must be placed in a designated, clearly labeled "Halogenated Organic Waste" container.

  • Container Management: The waste container must be kept closed except when adding waste and stored in a designated satellite accumulation area.

  • Licensed Disposal: Arrange for the disposal of the halogenated waste through a licensed hazardous waste management service in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagrams illustrate the key decision-making processes for PPE selection and the overall handling workflow.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Assess Task task_type Is there a risk of generating dust or aerosols? start->task_type splash_risk Is there a significant splash risk? task_type->splash_risk No respirator Add NIOSH-approved respirator task_type->respirator Yes core_ppe Core PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Closed-toe Shoes splash_risk->core_ppe No face_shield Add Face Shield splash_risk->face_shield Yes end_ppe Proceed with Task core_ppe->end_ppe respirator->splash_risk face_shield->core_ppe

Caption: PPE Selection Workflow Diagram

Handling_and_Disposal_Workflow cluster_workflow Handling and Disposal Workflow prep Step 1: Pre-Handling - Review safety info - Use fume hood - Check emergency equipment handling Step 2: Compound Handling - Don appropriate PPE - Weigh and transfer carefully - Prepare solutions slowly prep->handling post_handling Step 3: Post-Handling - Decontaminate work area - Doff PPE correctly - Wash hands handling->post_handling disposal Step 4: Disposal - Segregate as Halogenated Waste - Use licensed disposal service post_handling->disposal end_workflow End of Process disposal->end_workflow

Caption: Handling and Disposal Workflow Diagram

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their vital work in the advancement of pharmaceutical science.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.